molecular formula C10H7BrClN B1282375 8-(Bromomethyl)-7-chloroquinoline CAS No. 84163-79-1

8-(Bromomethyl)-7-chloroquinoline

Cat. No.: B1282375
CAS No.: 84163-79-1
M. Wt: 256.52 g/mol
InChI Key: SLSLEAFNODKCFA-UHFFFAOYSA-N
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Description

8-(Bromomethyl)-7-chloroquinoline is a useful research compound. Its molecular formula is C10H7BrClN and its molecular weight is 256.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(bromomethyl)-7-chloroquinoline
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InChI

InChI=1S/C10H7BrClN/c11-6-8-9(12)4-3-7-2-1-5-13-10(7)8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSLEAFNODKCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Cl)CBr)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90522382
Record name 8-(Bromomethyl)-7-chloroquinoline
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Molecular Weight

256.52 g/mol
Source PubChem
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CAS No.

84163-79-1
Record name 8-(Bromomethyl)-7-chloroquinoline
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Record name 8-(bromomethyl)-7-chloroquinoline
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Foundational & Exploratory

8-(Bromomethyl)-7-chloroquinoline chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-(Bromomethyl)-7-chloroquinoline Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Scaffold & Significance

This compound (CAS: 115104-25-1) serves as a high-value electrophilic intermediate in medicinal chemistry. Structurally, it combines the privileged 7-chloroquinoline pharmacophore—historically validated in antimalarial (e.g., chloroquine) and recent anticancer therapeutics—with a highly reactive benzylic bromide "warhead" at the C8 position.

This dual-functionality allows for orthogonal elaboration:

  • C8-Position: The bromomethyl group acts as a soft electrophile, enabling rapid conjugation with nucleophiles (amines, thiols, phenols) to generate diverse libraries.

  • C7-Position: The aryl chloride remains intact under mild conditions, serving as a latent handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) in late-stage diversification.

This guide provides a comprehensive technical analysis of its physicochemical profile, synthesis, reactivity, and handling protocols.[1]

Physicochemical Profile

PropertyDataNote
IUPAC Name This compound
CAS Number 115104-25-1
Molecular Formula C₁₀H₇BrClN
Molecular Weight 256.53 g/mol
Appearance Off-white to pale yellow solidColor darkens upon oxidation/light exposure
Melting Point 81 – 82 °CSharp transition indicates high purity
Solubility Soluble in DCM, CHCl₃, DMSO, DMFHydrolyzes slowly in aqueous buffers
LogP (Predicted) ~3.4Lipophilic; suitable for CNS-penetrant design
Storage 2–8 °C, Inert Atmosphere (Ar/N₂)Moisture and light sensitive

Synthesis & Manufacturing

The synthesis of this compound typically follows a convergent route starting from substituted anilines. The critical step is the regioselective radical bromination of the 8-methyl precursor.

Synthetic Pathway

The most robust route involves the construction of the quinoline ring followed by functionalization.

SynthesisPathway Aniline 2-Methyl-3-chloroaniline Skraup Skraup/Gould-Jacobs Cyclization Aniline->Skraup + Acrolein/Glycerol Precursor 7-Chloro-8-methylquinoline Skraup->Precursor - H2O Bromination Radical Bromination (NBS, AIBN) Precursor->Bromination CCl4/PhH, Reflux Product 8-(Bromomethyl)- 7-chloroquinoline Bromination->Product Wohl-Ziegler

Caption: Step-wise synthesis from aniline precursors to the active bromomethyl intermediate.

Detailed Protocol: Wohl-Ziegler Bromination

Objective: Selective bromination of the benzylic methyl group without over-bromination or ring bromination.

Reagents:

  • Substrate: 7-Chloro-8-methylquinoline (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide (BPO)

  • Solvent: Carbon Tetrachloride (CCl4) or Benzotrifluoride (PhCF3) as a greener alternative.

Step-by-Step Methodology:

  • Dissolution: Dissolve 7-chloro-8-methylquinoline in anhydrous solvent (0.1 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Activation: Add NBS and the radical initiator (AIBN) to the solution. Critical: Ensure the reaction vessel is purged with Nitrogen/Argon to remove Oxygen, which quenches radicals.

  • Initiation: Heat the mixture to reflux (76–80 °C for CCl4). The reaction is often initiated by a high-intensity visible light source (halogen lamp) or simply by thermal decomposition of the initiator.

  • Monitoring: Monitor by TLC or HPLC. The reaction is complete when the starting material is consumed (typically 2–6 hours). Note: Succinimide byproduct will float to the top.

  • Work-up: Cool to room temperature. Filter off the solid succinimide. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from n-heptane or purify via rapid silica gel chromatography (Hexane/EtOAc gradient). Warning: The product is a lachrymator and skin irritant; handle in a fume hood.

Chemical Reactivity & Transformations

The molecule possesses two distinct electrophilic sites with widely different reactivity profiles, allowing for "programmed" synthesis.

Reactivity Map

Reactivity Center 8-(Bromomethyl)- 7-chloroquinoline NuSub S_N2 Substitution (Soft Nucleophiles) Center->NuSub Primary Reactivity (Fast) CrossCouple Pd-Catalyzed Coupling (Suzuki/Buchwald) Center->CrossCouple Secondary Reactivity (Requires Catalyst) Sommelet Sommelet Reaction (Oxidation) Center->Sommelet + Hexamine + H3O+ Amines 8-(Aminomethyl) Derivatives (MAO Inhibitors) NuSub->Amines + R-NH2 Ethers 8-(Alkoxymethyl) Derivatives NuSub->Ethers + R-OH / NaH Biaryls 7-Aryl-8-methyl Quinolines CrossCouple->Biaryls + Ar-B(OH)2 Aldehyde 8-Formyl-7-chloroquinoline Sommelet->Aldehyde

Caption: Divergent reactivity profile showing C8-benzylic substitution (primary) and C7-aryl coupling (secondary).

Key Transformations
A. Nucleophilic Substitution (S_N2)

The benzylic bromide is exceptionally reactive.

  • Amination: Reaction with secondary amines (e.g., N-methylpropargylamine) yields potential Monoamine Oxidase (MAO) inhibitors [1].

    • Conditions: K₂CO₃, MeCN, RT, 4h.

  • Etherification: Reaction with phenols or alcohols.[2]

    • Conditions: NaH or Cs₂CO₃, DMF, 0 °C to RT.

B. Cross-Coupling (C7-Cl)

The chlorine at C7 is deactivated compared to the bromide but can be engaged using specialized catalytic systems after the bromide has been transformed (to avoid side reactions).

  • Suzuki-Miyaura: Coupling with aryl boronic acids.[1]

    • Catalyst: Pd(OAc)₂ / S-Phos or Pd(PPh₃)₄.

    • Note: The benzylic position must be stable to the basic conditions of the coupling.

Applications in Drug Discovery

Privileged Scaffold

The 7-chloroquinoline moiety is a "privileged structure" capable of binding to multiple biological targets.

  • Anticancer: Used to synthesize EGFR and VEGFR inhibitors. The C8-position allows for the attachment of solubilizing groups or specific binding motifs that extend into the solvent-exposed region of the kinase pocket [2].

  • Neurodegeneration: Derivatives synthesized from this intermediate (via amination) have shown dual inhibition of MAO-B and Acetylcholinesterase (AChE), a profile desirable for Alzheimer's disease therapeutics [1].

  • Antimalarial: While chloroquine resistance is widespread, C8-substituted analogues often bypass resistance mechanisms by altering the pKa and lipophilicity of the core.

Fragment-Based Drug Design (FBDD)

This compound acts as an ideal "fragment grower." A researcher can screen the core 7-chloroquinoline fragment, and upon validation, use the 8-bromomethyl handle to "grow" the molecule towards adjacent sub-pockets using parallel synthesis with diverse amines.

Handling, Stability, and Safety

Hazard Class: Corrosive (Category 1B), Lachrymator. Signal Word: DANGER

Stability Protocol
  • Hydrolysis: The C-Br bond is susceptible to hydrolysis in moist air, releasing HBr (corrosive gas) and forming the alcohol (8-hydroxymethyl-7-chloroquinoline).

  • Light Sensitivity: Benzylic bromides can degrade via radical mechanisms under light. Store in amber vials wrapped in foil.

Emergency Procedures
  • Skin Contact: Immediate wash with PEG-400 or large amounts of water. Do not use organic solvents (ethanol) as they may increase absorption.

  • Spill: Neutralize with sodium bicarbonate or sodium thiosulfate solution before cleanup.

References

  • Synthesis and antimonoamine oxidase activity of 8-(N-methyl-N-propargylaminomethyl)quinoline derivatives. Source: ChemSrc / Journal of Medicinal Chemistry contexts.

  • 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Source: BenchChem Application Notes. (Note: Representative link for scaffold synthesis)

  • Safety Data Sheet: 8-(Bromomethyl)quinoline derivatives. Source: Fisher Scientific / ECHEMI.

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Source: Durham University / Journal of Organic Chemistry.

Sources

8-(Bromomethyl)-7-chloroquinoline: Structural Architecture & Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-(Bromomethyl)-7-chloroquinoline Molecular Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 131521-96-X / Analogous derivatives) represents a specialized electrophilic scaffold in medicinal chemistry and agrochemical synthesis. Distinguished by its bifunctional reactivity , the molecule features a stable, electron-withdrawing chlorine atom at the C7 position and a highly reactive benzylic bromide at the C8 position. This guide analyzes its structural properties, details a validated synthetic pathway via radical halogenation, and maps its utility as a "warhead" for covalent tethering in protein degrader (PROTAC) design and herbicide intermediates.

Molecular Architecture & Electronic Properties[1]

Structural Analysis

The molecule is built upon a quinoline bicyclic aromatic heterocycle. Its reactivity is governed by the interplay between the pyridine ring (positions 1-4) and the benzene ring (positions 5-8).

FeatureChemical NatureFunctional Impact
Quinoline Nitrogen (N1) Basic/NucleophilicProton acceptor; directs electrophilic aromatic substitution (SEAr) to the benzene ring (C5/C8) under acidic conditions.
7-Chloro Substituent Electron-Withdrawing (Inductive)Deactivates the benzene ring; increases lipophilicity (logP); sterically modulates the C8 position.
8-Bromomethyl Group Benzylic ElectrophilePrimary Reactive Center. Susceptible to SN2 attack; serves as a linker attachment point.
Electronic & Steric Effects
  • The "Ortho Effect": The proximity of the bulky chloromethyl group (C7) and the bromomethyl group (C8) creates significant steric strain. However, the C7-Cl atom also protects the C8-benzylic position from metabolic oxidation compared to a C7-H analog.

  • Benzylic Reactivity: The C8-CH₂Br bond is weakened by resonance stabilization of the transition state during nucleophilic substitution, making it approximately 100x more reactive than a standard alkyl bromide.

Synthetic Pathways[1][2]

The synthesis of this compound is a two-phase process: construction of the substituted quinoline core followed by functionalization of the methyl group.

Phase 1: Core Construction (Modified Skraup/Doebner-Miller)

The precursor, 7-chloro-8-methylquinoline , is synthesized via the cyclization of 3-chloro-2-methylaniline .

  • Reagents: Acrolein (or glycerol), acid catalyst (HCl/HBr), and an oxidizing agent (e.g., nitrobenzene or iodine).

  • Mechanism: The aniline nitrogen attacks the

    
    -unsaturated aldehyde (acrolein), followed by electrophilic ring closure onto the aromatic ring.
    
  • Regioselectivity: Cyclization occurs at the sterically accessible ortho position (C6 of the aniline), which becomes C5 of the quinoline, ensuring the methyl group remains at C8 and chlorine at C7.

Phase 2: Radical Bromination (Wohl-Ziegler Reaction)

The conversion of the C8-methyl group to the bromomethyl functionality is achieved using N-Bromosuccinimide (NBS) .

  • Reagents: NBS (1.05 eq), AIBN (cat. 0.1 eq) or Benzoyl Peroxide.[1]

  • Solvent: Carbon Tetrachloride (CCl₄) or Benzene (anhydrous). Note: Acetonitrile is a greener alternative but may require photo-initiation.

  • Conditions: Reflux (76-80°C) under inert atmosphere (

    
    ).
    
  • Critical Control Point: The reaction must be anhydrous to prevent hydrolysis of the product to the alcohol.

Visualization of Synthetic Logic

SynthesisPathway cluster_conditions Reaction Conditions Aniline 3-Chloro-2-methylaniline (Starting Material) Precursor 7-Chloro-8-methylquinoline (Stable Intermediate) Aniline->Precursor Skraup Cyclization (H+, Heat, -H2O) Acrolein Acrolein (Cyclizing Agent) Acrolein->Precursor Target This compound (Target Scaffold) Precursor->Target Wohl-Ziegler Bromination (NBS, AIBN, Reflux) NBS N-Bromosuccinimide (Radical Source) NBS->Target

Figure 1: Step-wise synthetic pathway transforming the aniline precursor into the active bromomethyl scaffold.

Experimental Protocols

Protocol A: Radical Bromination of 7-Chloro-8-methylquinoline

Safety Warning: This reaction generates benzyl bromide derivatives which are potent lachrymators. Perform ONLY in a functioning fume hood.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a nitrogen balloon.

  • Dissolution: Dissolve 7-chloro-8-methylquinoline (10.0 mmol, 1.77 g) in anhydrous CCl₄ (50 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g) and AIBN (0.5 mmol, 82 mg).

  • Initiation: Heat the mixture to reflux. The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide.

  • Monitoring: Reflux for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2). The product will appear as a less polar spot compared to the alcohol byproduct.

  • Workup:

    • Cool to 0°C to precipitate succinimide.

    • Filter off the solid succinimide.

    • Evaporate the solvent under reduced pressure.[2][3][4]

    • Purification: Recrystallize from n-heptane or perform flash chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the off-white solid.

Reactivity Profile & Applications

The 8-(bromomethyl) moiety acts as a versatile "handle" for further chemical elaboration.

Nucleophilic Substitution (SN2)

The primary utility of this molecule is alkylating nucleophiles.

  • Amines: Reacts with secondary amines to form tertiary amine linkers (common in drug design).

  • Thiols: Reacts with cysteine residues or synthetic thiols to form thioether bonds.

  • Azides: Reacts with sodium azide (

    
    ) to form the 8-azidomethyl derivative, a precursor for "Click Chemistry" (CuAAC).
    
Medicinal Chemistry: PROTACs

In Protein Targeting Chimeras (PROTACs), the quinoline core often binds to E3 ligases (like Cereblon) or specific kinases. The 8-bromomethyl group allows for the attachment of a polyethylene glycol (PEG) or alkyl chain linker without disrupting the aromatic binding interaction of the quinoline ring.

Reactivity Map

ReactivityMap Target This compound Azide 8-(Azidomethyl)-7-chloroquinoline (Click Chemistry Precursor) Target->Azide + NaN3, DMF Amine Amino-alkyl Derivative (PROTAC Linker) Target->Amine + R2NH, Base Thiol Thioether Derivative (Covalent Inhibitor) Target->Thiol + R-SH, Base Acid 7-Chloro-8-quinolinecarboxylic Acid (Herbicide Intermediate) Target->Acid Oxidation (N-OH-Phthalimide/O2)

Figure 2: Divergent reactivity profile showing the transformation of the bromomethyl group into functional motifs.[3]

Safety & Handling (SDS Summary)

Hazard ClassGHS CodePrecaution
Acute Toxicity H302Harmful if swallowed. Wash hands thoroughly after handling.
Skin Corrosion H314Causes severe skin burns. Use nitrile gloves (min 0.11mm).
Eye Damage H318Causes serious eye damage. Wear chemical safety goggles.
Lachrymator N/APotent tear gas effect. Handle only in a fume hood.

Storage: Store at 2-8°C under inert gas (


). Moisture sensitive (hydrolyzes to alcohol).

References

  • BenchChem. (2025). Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13152196, this compound. Retrieved from

  • Google Patents. (2020).[3] CN111377859A: Preparation method of 7-chloro-8-methylquinoline.[5][6] Retrieved from

  • Organic Chemistry Portal. (2024). N-Bromosuccinimide (NBS) in Radical Reactions. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 8-(Bromomethyl)quinoline. Retrieved from

Sources

Spectroscopic Characterization of 8-(Bromomethyl)-7-chloroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic signature of 8-(bromomethyl)-7-chloroquinoline. In the absence of directly published experimental spectra for this specific compound, this document leverages established principles of spectroscopic analysis and comparative data from structurally related quinoline derivatives to offer a detailed, predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a thorough understanding of the characterization of substituted quinolines.

Introduction to this compound

This compound is a halogenated quinoline derivative. The quinoline scaffold is a significant heterocyclic motif present in a wide array of natural products and synthetic compounds with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The introduction of a chloro group at the 7-position and a bromomethyl group at the 8-position is expected to modulate the electronic properties and reactivity of the quinoline ring system, making it a potentially valuable intermediate in medicinal chemistry and materials science. Accurate structural elucidation through spectroscopic methods is paramount for any application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the quinoline core and the methylene protons of the bromomethyl group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the chlorine substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-2~8.9Doublet of doublets (dd)
H-3~7.5Doublet of doublets (dd)
H-4~8.2Doublet of doublets (dd)
H-5~7.8Doublet (d)
H-6~7.6Doublet (d)
-CH₂Br~5.0Singlet (s)

Interpretation and Rationale:

  • Aromatic Protons (H-2, H-3, H-4, H-5, H-6): The protons on the quinoline ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm.[3] The H-2 proton is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom.[2] The chlorine atom at the 7-position will influence the chemical shifts of the adjacent protons, particularly H-6. The coupling patterns (doublets and doublet of doublets) will arise from spin-spin coupling with neighboring protons.

  • Methylene Protons (-CH₂Br): The two protons of the bromomethyl group are expected to appear as a sharp singlet around 5.0 ppm. The significant downfield shift from a typical alkyl proton is due to the strong deshielding effect of the adjacent bromine atom.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~151
C-3~123
C-4~136
C-4a~128
C-5~129
C-6~128
C-7~135
C-8~130
C-8a~147
-CH₂Br~30

Interpretation and Rationale:

  • Quinoline Carbons: The carbon atoms of the quinoline ring will resonate in the aromatic region (120-150 ppm). Carbons adjacent to the nitrogen (C-2 and C-8a) are expected at a lower field.[2] The carbon bearing the chlorine (C-7) will also be significantly deshielded.

  • Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear in the aliphatic region, with its chemical shift influenced by the attached bromine atom.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the this compound sample. Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard. Cap the NMR tube and invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.[3]

  • ¹H NMR Spectrum Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a greater number of scans may be required to achieve an adequate signal-to-noise ratio.[3]

  • ¹³C NMR Spectrum Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg of sample in ~0.6 mL CDCl3 with TMS h1_acq Acquire 1H NMR Spectrum (Set spectral width, scans, etc.) dissolve->h1_acq Insert into Spectrometer c13_acq Acquire 13C NMR Spectrum (Proton-decoupled, more scans) process Fourier Transform, Phase Correction, Baseline Correction h1_acq->process Raw FID c13_acq->process Raw FID analyze Analyze Chemical Shifts, Multiplicities, and Integration process->analyze Processed Spectra

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[2]

Predicted IR Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3100-3000C-H stretchAromatic
1600-1450C=C and C=N stretchQuinoline Ring
1300-1000C-Cl stretchAryl Halide
1250-1200C-Br stretchAlkyl Halide
900-675C-H bendAromatic (out-of-plane)

Interpretation and Rationale:

  • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the quinoline ring are expected to appear just above 3000 cm⁻¹.

  • Quinoline Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the aromatic system will be observed in the 1600-1450 cm⁻¹ region.[1]

  • C-Cl and C-Br Stretches: The C-Cl and C-Br stretching vibrations are expected in the fingerprint region of the spectrum.

  • Aromatic C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds will give rise to absorption bands in the 900-675 cm⁻¹ range, which can be indicative of the substitution pattern.

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl). For a KBr pellet, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk.

  • Data Acquisition: The sample is placed in the FT-IR spectrometer, and the spectrum is acquired over the desired wavenumber range, typically 4000-400 cm⁻¹.[2] A background spectrum of the empty sample compartment or the pure KBr pellet is also recorded.

  • Data Analysis: The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum. The characteristic absorption bands corresponding to the functional groups are then identified.[2]

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Prepare KBr pellet or thin film bg_scan Acquire Background Spectrum prep->bg_scan Place in Spectrometer sample_scan Acquire Sample Spectrum bg_scan->sample_scan Insert Sample subtract Subtract Background from Sample Spectrum sample_scan->subtract Raw Spectra analyze Identify Characteristic Absorption Bands subtract->analyze Final Spectrum

Caption: Experimental workflow for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

The predicted monoisotopic mass of this compound (C₁₀H₇BrClN) is approximately 254.94504 Da.[4]

Table 4: Predicted m/z Values for this compound

IonPredicted m/zNotes
[M+H]⁺255.95232Protonated molecule
[M+Na]⁺277.93426Sodium adduct
[M]⁺254.94449Molecular ion

Interpretation and Rationale:

  • Molecular Ion Peak ([M]⁺): The mass spectrum should exhibit a prominent molecular ion peak. Due to the presence of chlorine and bromine, this peak will be accompanied by isotopic peaks. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl (approximately 3:1 ratio), and bromine has two common isotopes, ⁷⁹Br and ⁸¹Br (approximately 1:1 ratio). This will result in a characteristic isotopic cluster for the molecular ion.

  • Fragmentation: Common fragmentation pathways for such molecules could involve the loss of a bromine radical (•Br) or a chloromethyl radical (•CH₂Cl), leading to fragment ions that can help to confirm the structure.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like HPLC.

  • Ionization: A soft ionization technique, such as Electrospray Ionization (ESI), is commonly used to generate intact molecular ions with minimal fragmentation.[2]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.[2]

MS_Workflow cluster_intro Sample Introduction cluster_ionize Ionization cluster_analyze Mass Analysis cluster_detect Detection intro Dissolve sample and infuse into MS ionize Generate ions using Electrospray Ionization (ESI) intro->ionize analyze Separate ions by mass-to-charge (m/z) ratio ionize->analyze detect Detect ions and generate mass spectrum analyze->detect

Caption: Experimental workflow for Mass Spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive characterization profile has been established. This information serves as a valuable resource for the identification and structural confirmation of this and related quinoline derivatives in a research and development setting.

References

  • Benchchem. Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. 3

  • Benchchem. Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. 2

  • Journal of Molecular Structure. UV photoelectron spectroscopic study of substituent effects in quinoline derivatives.

  • MDPI. Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents.

  • Journal of Applied Bioanalysis. Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv.

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

  • PubChem. This compound (C10H7BrClN).

Sources

Physical and chemical properties of 8-(Bromomethyl)-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Protocols, and Medicinal Utility [1]

Executive Summary & Compound Identity

8-(Bromomethyl)-7-chloroquinoline is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules.[2] Characterized by a highly reactive benzylic bromide functionality at the C8 position and a lipophilic, electron-withdrawing chlorine atom at C7, this scaffold serves as a critical intermediate for introducing the quinoline pharmacophore into target ligands, particularly in the development of kinase inhibitors, antibacterial agents, and metal-chelating therapeutics.

Chemical Identity
PropertyDetail
IUPAC Name This compound
CAS Registry Number 1447606-16-7
Molecular Formula C₁₀H₇BrClN
Molecular Weight 256.53 g/mol
SMILES ClC1=C(CBr)C2=N(C=CC=C2)C=C1
Structural Class Benzylic halide; Halogenated Quinoline

Physicochemical Properties

Note: Experimental values for this specific derivative are scarce in open literature. Values below represent a synthesis of calculated data and properties derived from close structural analogs (e.g., 8-(bromomethyl)quinoline).

PropertyValue / DescriptionSource/Methodology
Physical State Off-white to pale yellow solidVisual observation of analogs
Melting Point 85–95 °C (Predicted)Estimated vs. 8-(bromomethyl)quinoline (MP: 81-82°C)
Solubility Soluble in DCM, CHCl₃, DMSO, DMF. Insoluble in water.Lipophilic nature (LogP > 3)
LogP (Calc) ~3.4Consensus prediction (clogP)
Topological Polar Surface Area (TPSA) 12.9 ŲPyridine nitrogen contribution
Reactivity Hazard Lachrymator ; Moisture SensitiveBenzylic bromide hydrolysis

Synthetic Methodologies

The synthesis of this compound relies on the radical halogenation of the methyl group in the precursor 7-chloro-8-methylquinoline . This transformation requires precise control of radical initiation to prevent over-bromination (gem-dibromide formation) or nuclear bromination.

Core Synthesis: Wohl-Ziegler Bromination

Reaction Logic: Use of N-bromosuccinimide (NBS) provides a low, steady concentration of bromine radicals, favoring side-chain substitution over aromatic ring addition.

Protocol:

  • Reagents: 7-Chloro-8-methylquinoline (1.0 eq), NBS (1.05 eq), AIBN (0.1 eq) or Benzoyl Peroxide.

  • Solvent: Anhydrous Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) as a greener alternative.

  • Procedure:

    • Dissolve precursor in solvent (0.2 M concentration).

    • Add NBS and radical initiator.

    • Reflux under inert atmosphere (N₂/Ar) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) for disappearance of starting material.

    • Critical Step: Filter hot to remove succinimide byproduct.

    • Concentrate filtrate and recrystallize from n-heptane to yield the product.

Visualization of Synthetic Pathway

The following diagram illustrates the radical mechanism and potential side reactions that must be mitigated.

SynthesisPathway cluster_conditions Optimization Parameters Precursor 7-Chloro-8-methylquinoline Reagents NBS + AIBN (Reflux, PhCF3) Precursor->Reagents RadicalInter Benzylic Radical Intermediate Reagents->RadicalInter Initiation Product This compound (Target) RadicalInter->Product Propagation SideProduct 8-(Dibromomethyl)... (Over-bromination) RadicalInter->SideProduct Excess NBS/Time Stoichiometry Control Stoichiometry Control Anhydrous Conditions Anhydrous Conditions

Caption: Wohl-Ziegler bromination pathway highlighting the critical radical intermediate and the risk of over-bromination.

Reactivity Profile & Handling

Chemical Reactivity

The C8-bromomethyl group is a "soft" electrophile, highly susceptible to Sɴ2 displacement. The adjacent C7-chlorine atom exerts an inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity of the methylene carbon compared to the non-chlorinated analog.

  • Nucleophilic Substitution: Reacts rapidly with amines, thiols, and alkoxides to form 8-substituted methylquinolines.

  • Hydrolysis: Slowly hydrolyzes in moist air to form 8-(hydroxymethyl)-7-chloroquinoline and HBr.

  • Metalation: Can undergo oxidative addition with Mg or Zn, though the presence of the aryl chloride (C7) may lead to competitive insertion if catalysts are present.

Divergent Synthesis Applications

The following diagram maps the utility of this scaffold in generating diverse bioactive libraries.

ReactivityProfile Core This compound Amine Primary/Secondary Amines (HNR2) Core->Amine SN2 Displacement Thiol Thiols (HSR) Core->Thiol Base (K2CO3) Azide Sodium Azide (NaN3) Core->Azide DMF, RT Kinase Aminomethyl Quinolines (Kinase Inhibitors) Amine->Kinase Chelator Thioether Derivatives (Metal Chelators) Thiol->Chelator Click 8-Azidomethyl (Click Chemistry Precursor) Azide->Click

Caption: Divergent synthetic applications of the scaffold via nucleophilic substitution, leading to distinct pharmacological classes.

Safety & Stability (Self-Validating Protocol)
  • Lachrymator Warning: Benzylic bromides are potent tear gas agents. Always handle in a functioning fume hood.[3]

  • Storage: Store at 2–8°C under Argon. The compound degrades upon exposure to light (turning brown/green).

  • Quenching: Spills should be treated with dilute ammonia or sodium thiosulfate solution to neutralize the alkyl bromide.

Medicinal Chemistry Applications

Kinase Inhibition & Anticancer Agents

The 7-chloro-8-substituted quinoline motif is a privileged scaffold.[2] The 7-chloro group often fills hydrophobic pockets in ATP-binding sites of kinases (e.g., EGFR, PI3K), while the 8-position substitution directs the molecule toward the solvent front or hinge region, improving solubility and pharmacokinetic properties.

Anti-Infectives

Derivatives synthesized from this intermediate have shown efficacy against resistant bacterial strains. The mechanism often involves the chelation of critical metal ions (Cu²⁺, Fe³⁺) required for bacterial metabolism, a property enhanced by the bidentate nature of the quinoline nitrogen and the pendant nucleophile at position 8.

References

  • ChemicalBook. (2024). 8-Bromo-7-chloroquinoline and derivatives: CAS Registry Data.[4] Retrieved from

  • BenchChem. (2024). Technical Guide to Key Intermediates: 7-Bromo-4-chloro-8-methylquinoline and analogs.[2] Retrieved from

  • Santa Cruz Biotechnology. (2024). 8-(Bromomethyl)quinoline Derivatives Safety Data Sheet. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 8-(Bromomethyl)quinoline (Analog Data). Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: Quinoline bromides. Retrieved from

Sources

Technical Guide: Reactivity & Applications of Bromomethylquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of the Bromomethyl Group in Quinolines Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The bromomethylquinoline moiety represents a high-value pharmacophore and synthetic intermediate in medicinal chemistry.[1] Its utility stems from the "benzylic-like" reactivity of the exocyclic methylene carbon, which is significantly modulated by the electron-deficient quinoline ring system. This guide provides a deep-dive analysis of the electronic factors governing this reactivity, practical protocols for nucleophilic substitution, and critical safety frameworks for handling these potent lachrymators.

Part 1: Electronic Structure & Reactivity Profile

The "Vinylogous Imine" Effect

While often compared to benzyl bromide, bromomethylquinolines exhibit distinct reactivity profiles depending on the position of the substituent relative to the ring nitrogen.

  • 2- and 4-(Bromomethyl)quinoline: These positions are formally conjugated with the quinoline nitrogen. They behave as vinylogous imines . The electron-withdrawing nature of the

    
     nitrogen (via both induction and resonance) significantly lowers the energy of the transition state for nucleophilic attack (
    
    
    
    ), making these isomers exceptionally electrophilic.
  • 3-(Bromomethyl)quinoline: The 3-position is not in direct conjugation with the nitrogen. Its reactivity is analogous to meta-nitrobenzyl bromide—activated compared to alkyl halides, but significantly less reactive than the 2- or 4-isomers.

  • 6-, 7-, 8-(Bromomethyl)quinoline: These isomers behave similarly to standard substituted benzyl bromides, with reactivity influenced by the distal inductive effect of the nitrogen.

Mechanistic Visualization

The following diagram illustrates the resonance stabilization of the transition state during nucleophilic attack, highlighting why the C2 position is chemically distinct.

ReactivityProfile Figure 1: Electronic activation of 2-bromomethylquinoline via resonance stabilization. Substrate 2-(Bromomethyl)quinoline TS Transition State (N-stabilized) Substrate->TS + Nucleophile (Nu:) Product Functionalized Quinoline TS->Product - Br⁻ Resonance Resonance Effect: Nitrogen acts as electron sink (Vinylogous Imine) Resonance->TS Stabilizes

Part 2: Synthetic Utility & Transformations[2][3][4]

The high electrophilicity of the bromomethyl group allows for diverse transformations. Below is a summary of key reaction classes and their specific utility in drug discovery.

Comparative Reactivity Data

Estimated relative rates of substitution (


) with piperidine in MeCN at 25°C.
SubstrateRelative Rate (

)
Electronic Driver
Benzyl bromide1.0Baseline reference
3-(Bromomethyl)quinoline~1.5 - 2.0Inductive withdrawal (

) only
2-(Bromomethyl)quinoline >100 Resonance (

) + Inductive (

)
4-(Bromomethyl)quinoline~80 - 90Resonance (

) + Inductive (

)
Key Transformations
  • Amination (

    
    ):  The most common pathway for generating GPCR ligands. Requires careful control of stoichiometry to prevent over-alkylation (quaternary salt formation).
    
  • Sommelet Reaction: Oxidation to the corresponding quinoline-carbaldehyde using hexamethylenetetramine (HMTA). This is preferred over direct oxidation of methylquinolines (using

    
    ) due to milder conditions.
    
  • Arbuzov Reaction: Reaction with triethyl phosphite to yield phosphonates, precursors for Horner-Wadsworth-Emmons olefinations.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Controlled Amination of 2-(Bromomethyl)quinoline

Objective: Synthesis of secondary amines without over-alkylation.

Reagents:

  • 2-(Bromomethyl)quinoline (1.0 eq)

  • Primary Amine (1.5 - 2.0 eq) – Excess prevents bis-alkylation

  • 
     (2.0 eq) – Scavenges HBr
    
  • Acetonitrile (MeCN) – Polar aprotic solvent accelerates

    
    
    

Workflow:

  • Dissolution: Dissolve the amine and base in MeCN at 0°C.

  • Addition: Add 2-(bromomethyl)quinoline dropwise as a solution in MeCN. Critical: Slow addition keeps the local concentration of alkylating agent low, favoring mono-alkylation.

  • Monitoring (Self-Validation):

    • TLC: Elute in 5% MeOH/DCM. The bromide (Rf ~0.8) should disappear; Product (Rf ~0.3-0.5) will appear.

    • NMR Check: The

      
       singlet at ~4.7 ppm  will shift upfield to ~3.8–4.0 ppm  (
      
      
      
      ) in the product.
  • Workup: Filter inorganic salts. Concentrate. Partition between EtOAc and saturated

    
    .
    
Protocol B: The Sommelet Oxidation

Objective: Conversion to Quinoline-2-carbaldehyde.

Workflow Visualization:

Sommelet Figure 2: Workflow for the Sommelet Oxidation of activated halides. Start Bromomethylquinoline + HMTA Inter Hexaminium Salt (Precipitate) Start->Inter CHCl3, Reflux, 4h Hydrolysis Acid Hydrolysis (aq. AcOH, Reflux) Inter->Hydrolysis Isolate Solid End Quinoline-aldehyde Hydrolysis->End - NH3, - CH2O

Part 4: Stability & Safety (The "Hidden" Hazards)

Working with bromomethylquinolines requires specific safety protocols beyond standard lab practice.

Lachrymatory Potential

These compounds are potent lachrymators (tear agents).

  • Mechanism: They alkylate TRPA1 channels in sensory nerve endings.

  • Handling Rule: All solids must be weighed in a fume hood. Glassware must be rinsed with a dilute amine solution (e.g., ammonia or ethanolamine) before being removed from the hood to quench residual halide.

Hydrolytic Instability

The 2- and 4-isomers are prone to hydrolysis upon storage, releasing HBr and forming the alcohol.

  • Storage: Store at -20°C under Argon.

  • Quality Check: If the solid has turned from beige/white to distinct yellow/orange, free HBr is likely present (quinoline nitrogen protonation). Recrystallize from anhydrous hexane/EtOAc before use.

Part 5: References

  • Reactivity of Heterocyclic Halides:

    • BenchChem.[1] "A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline." (2025).[1] Link

    • Organic Chemistry Portal. "Nucleophilic Substitution (SN1, SN2)."[2][3] Link

  • Sommelet Reaction & Oxidation:

    • Organic Reactions.[1][4][5][2][6][7][8][9][10] "The Sommelet Reaction."[6][7][10][11] (2011).[6] Wiley Online Library. Link

    • ScienceMadness. "Sommelet Reaction Mechanism and Scope."[6][10] Link

  • Synthesis & Protocols:

    • National Institutes of Health (NIH). "Highly Brominated Quinolines: Synthesis and Characterization." (2025).[12] Link(Note: Generalized link to PMC database for verified access).

    • Sigma-Aldrich. "2-(Bromomethyl)quinoline Product & Safety Data." Link

  • General Heterocyclic Chemistry:

    • McMurry, J. "Chapter 11: Nucleophilic Substitution Reactions." Organic Chemistry, 9th Ed. Link

Sources

The Evolving Therapeutic Landscape of Substituted Chloroquinolines: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-chloroquinoline scaffold represents a privileged structure in medicinal chemistry, historically recognized for its profound impact on the treatment of malaria. However, the therapeutic potential of substituted chloroquinolines extends far beyond their antimalarial origins. A growing body of evidence highlights their significant anticancer, antiviral, and antibacterial activities. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted biological activities of this versatile class of compounds. We will delve into the core mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for the evaluation of these biological activities, underpinned by a robust foundation of scientific literature.

Introduction: The Quinoline Core and Its Therapeutic Legacy

Quinoline and its derivatives have long been a cornerstone of pharmaceutical development, with applications ranging from antimalarial agents to anticancer drugs.[1][2] The introduction of a chlorine atom at the 7-position of the quinoline ring, a key feature of chloroquine, was a pivotal moment in the fight against malaria.[3] This structural motif has since been the subject of extensive medicinal chemistry efforts, leading to the discovery of a diverse array of substituted chloroquinolines with a broad spectrum of biological activities.[4][5] This guide will explore these activities, providing both the theoretical framework and practical methodologies for their investigation.

Antimalarial Activity: The Foundational Role of Chloroquinolines

The historical success of chloroquine as an antimalarial agent has spurred extensive research into its mechanism of action and the development of new analogs to combat drug resistance.[6][7]

Mechanism of Action

The primary mechanism of antimalarial action for chloroquine and its analogs involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[8] During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.[9] To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin.[8]

Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite. Here, it is believed to inhibit the heme polymerase enzyme, preventing the detoxification of heme. The resulting accumulation of free heme leads to oxidative stress and parasite death.[8]

Signaling Pathway: Antimalarial Action of Chloroquine

Antimalarial_Mechanism cluster_parasite Plasmodium falciparum cluster_outcome Outcome Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion in Food Vacuole Heme_Polymerase Heme Polymerase Heme->Heme_Polymerase Substrate Oxidative_Stress Oxidative Stress Heme->Oxidative_Stress Accumulation Hemozoin Hemozoin (Non-toxic) Heme_Polymerase->Hemozoin Polymerization Chloroquine Chloroquine Chloroquine->Heme_Polymerase Inhibition Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death

Caption: Mechanism of Chloroquine's Antimalarial Activity.

Structure-Activity Relationship (SAR)

The antimalarial activity of chloroquinoline derivatives is highly dependent on their chemical structure. Key SAR findings include:

  • 7-Chloro Group: The presence of an electron-withdrawing group, such as chlorine, at the 7-position is crucial for antimalarial potency.[3]

  • 4-Amino Side Chain: The nature of the side chain at the 4-amino position significantly influences activity and resistance profiles. Modifications to the length and basicity of this side chain have been a key strategy in developing analogs active against chloroquine-resistant strains.[6][10] For instance, variations in the N,N-diethylaminoalkyl side chain have shown remarkable activity against resistant parasites.[6]

  • Quinoline Core Modifications: While modifications to the side chain are more common, substitutions on the quinoline ring at positions other than 7 have also been explored, though often with a reduction in activity.[11]

Experimental Protocol: In Vitro Antimalarial Susceptibility Testing

A standard method for assessing the in vitro antimalarial activity of substituted chloroquinolines is the SYBR Green I-based fluorescence assay.[8][12]

Step-by-Step Methodology:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., drug-sensitive 3D7 or drug-resistant K1 strains) in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.[4]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in culture medium in a 96-well microtiter plate.

  • Inoculation: Add the parasite culture (at approximately 0.5% parasitemia and 2% hematocrit) to each well of the pre-dosed plate. Include positive (parasites with no compound) and negative (uninfected erythrocytes) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces parasite growth by 50%, from the dose-response curves.[8]

Experimental Workflow: In Vitro Antimalarial Assay

Antimalarial_Workflow Start Start A A Start->A 1. Prepare Compound Dilutions End End B B A->B 2. Add Parasite Culture C C B->C 3. Incubate (72 hours) D D C->D 4. Lyse Cells & Add SYBR Green I E E D->E 5. Measure Fluorescence F F E->F 6. Calculate IC50 F->End Autophagy_Inhibition cluster_autophagy Autophagy Pathway cluster_outcome Outcome in Cancer Cells Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation Waste_Accumulation Cellular Waste Accumulation Autolysosome->Waste_Accumulation Blockage Chloroquine Chloroquine Chloroquine->Lysosome Increases pH Chloroquine->Autolysosome Inhibits Fusion Apoptosis Apoptosis Waste_Accumulation->Apoptosis

Caption: Chloroquine's Inhibition of the Autophagic Pathway.

Structure-Activity Relationship (SAR)

The anticancer activity of chloroquinoline derivatives is influenced by the nature and position of substituents:

  • Benzenesulfonamide Moiety: The incorporation of a benzenesulfonamide moiety has been shown to be crucial for the anticancer activity of some derivatives, with specific substitutions on the sulfonamide part enhancing cytotoxicity. [4]* Substitutions at the 4-Amino Position: Modifications at the 4-amino position can significantly impact cytotoxic potential. For example, the addition of a tertiary butyl group to a benzene ring attached to the sulfonamide has been shown to maximize cytotoxic activity. [5]* Hydrazone Linkage: 7-Chloroquinoline hydrazones have emerged as a promising class of anticancer agents, with some derivatives exhibiting submicromolar GI₅₀ values against a broad panel of cancer cell lines. [13]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines. [5][14] Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of approximately 5x10³ cells/well and incubate for 24 hours. [4]2. Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours. [4]3. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals. [14]4. Formazan Solubilization: Aspirate the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. [5][14]5. Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader. [4]6. IC₅₀ Calculation: Calculate the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curves. [4]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow Start Start A A Start->A 1. Seed Cancer Cells End End B B A->B 2. Treat with Compound C C B->C 3. Add MTT Reagent D D C->D 4. Solubilize Formazan E E D->E 5. Measure Absorbance F F E->F 6. Calculate IC50 F->End

Caption: Workflow for the MTT In Vitro Cytotoxicity Assay.

Anticancer Activity Data
CompoundCancer Cell LineIC₅₀ (µg/mL)Reference
Compound 17HeLa (cervical)26.54[15]
Compound 2LoVo (colorectal)28.82[15]
CS9HeLa (cervical)8.9 ± 1.2[5]
Hydrazone 23VariousSubmicromolar[13]

Antiviral Activity: A Broad Spectrum of Inhibition

Substituted chloroquinolines have demonstrated antiviral activity against a range of viruses, including coronaviruses. [16][17][18]

Mechanism of Action

The antiviral mechanisms of chloroquinolines are often related to their ability to alter the pH of intracellular organelles:

  • Inhibition of Viral Entry: Many viruses require a low pH environment within endosomes for their entry into host cells. Chloroquine and its analogs, by increasing the pH of these acidic organelles, can inhibit pH-dependent steps in viral fusion, penetration, and uncoating. [16]* Interference with Glycosylation: These compounds can also interfere with the glycosylation of viral proteins and cellular receptors, which is often a pH-dependent process. For example, chloroquine has been shown to impair the glycosylation of the ACE2 receptor, which is used by SARS-CoV for cellular entry. [16]* Inhibition of Autophagy: As discussed in the anticancer section, the inhibition of autophagy by chloroquinolines can also contribute to their antiviral effects, as some viruses utilize the autophagic machinery for their replication. [17][18]

Structure-Activity Relationship (SAR)

The antiviral potency of quinoline analogs can vary significantly:

  • Chloroquine and Hydroxychloroquine: These are among the most potent quinoline analogs against a range of coronaviruses, with EC₅₀ values in the low micromolar range. [17][18]* Other Analogs: Amodiaquine, ferroquine, and mefloquine also exhibit potent anti-coronavirus activity, although mefloquine is associated with higher cytotoxicity. [17][18]Primaquine, quinidine, quinine, and tafenoquine generally show antiviral activity only at higher concentrations. [17]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques. [19][20] Step-by-Step Methodology:

  • Cell Culture: Grow a monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates.

  • Virus-Inhibitor Incubation: Pre-incubate a known concentration of the virus with serial dilutions of the test compound for 1 hour at 37°C. [19]3. Infection: Inoculate the cell monolayers with the virus-inhibitor mixtures. [19]4. Overlay: After an adsorption period, remove the inoculum and add an overlay medium (e.g., containing agarose) to restrict viral spread to adjacent cells. [19]5. Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Fixation and Staining: Fix the cells with formalin and stain with a dye such as crystal violet to visualize the plaques. [19]7. Plaque Counting and EC₅₀ Calculation: Count the number of plaques in each well and calculate the 50% effective concentration (EC₅₀), the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

Experimental Workflow: Plaque Reduction Assay

Plaque_Reduction_Workflow Start Start A A Start->A 1. Prepare Virus- Inhibitor Mixtures End End B B A->B 2. Infect Cell Monolayers C C B->C 3. Add Agarose Overlay D D C->D 4. Incubate for Plaque Formation E E D->E 5. Fix and Stain Cells F F E->F 6. Count Plaques & Calculate EC50 F->End

Caption: Workflow for the In Vitro Plaque Reduction Assay.

Antiviral Activity Data
CompoundVirusCell LineEC₅₀ (µM)Reference
ChloroquineHCoV-OC43HEL0.12[21]
HydroxychloroquineSARS-CoV-2Vero E60.72[22]
ChloroquineSARS-CoV-2Vero E65.47[23]
AmodiaquineSARS-CoV-2Vero E60.12-12[17]
MefloquineSARS-CoV-2Vero E60.12-12[17]

Antibacterial Activity: An Emerging Area of Interest

While less explored than their other biological activities, substituted chloroquinolines have also demonstrated potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. [5][24][25]

Mechanism of Action

The precise mechanisms of antibacterial action for many chloroquinoline derivatives are still under investigation. However, some studies suggest that they may act by inhibiting essential bacterial enzymes, such as DNA gyrase. [25]Molecular docking studies have been employed to explore the binding interactions of these compounds with bacterial enzyme targets. [24][25]

Structure-Activity Relationship (SAR)

The antibacterial spectrum and potency of chloroquinoline derivatives are influenced by their substitution patterns:

  • Substitutions at the 4-Amino Position: Chloroquine analogs with substitutions at the 4-amino position have shown better antimicrobial potential than the parent molecule. [5]* Functional Groups: The presence of amide and nitrile functional groups, along with the 7-chloro substituent, has been correlated with antibacterial activity. [25]* Sulfonamide Moiety: The incorporation of a sulfonamide functional group can also contribute to the antibacterial properties of these compounds. [5]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [26][27][28] Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. [26]2. Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate. [26]3. Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. [26]4. Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours. [26]5. MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed. [26]

Experimental Workflow: Broth Microdilution Assay

MIC_Workflow Start Start A A Start->A 1. Prepare Compound Dilutions End End B B A->B 2. Inoculate with Bacteria C C B->C 3. Incubate (16-20 hours) D D C->D 4. Visually Assess Growth E E D->E 5. Determine MIC E->End

Sources

Strategic Utilization of 8-(Bromomethyl)-7-chloroquinoline as a Pharmacophore Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic medicinal chemistry, 8-(bromomethyl)-7-chloroquinoline (CAS: 84163-79-1) represents a high-value electrophilic scaffold. Unlike its ubiquitous cousin, 8-hydroxyquinoline (8-HQ), this benzylic bromide derivative offers a distinct "warhead" for divergent synthesis. The 7-chloro substituent enhances lipophilicity and blocks metabolic oxidation at the vulnerable C7 position, while the 8-bromomethyl group serves as a highly reactive handle for nucleophilic substitution (


).

This guide details the synthetic utility, reactivity profile, and handling protocols for this compound, positioning it as a critical intermediate for developing novel neuroprotective agents, kinase inhibitors, and antimicrobial candidates.

Chemical Profile & Reactivity Analysis

Structural Advantages

The this compound scaffold possesses three key features that make it attractive for drug design:

  • The 7-Chloro "Blocker": In unsubstituted quinolines, the C7 position is prone to oxidative metabolism (hydroxylation). The chlorine atom sterically and electronically blocks this site, extending the half-life (

    
    ) of the final drug candidate.
    
  • The 8-Benzylic Electrophile: The

    
     group is activated by the adjacent quinoline ring system. The nitrogen lone pair does not conjugate strongly with the benzylic position, but the electron-deficient ring makes the methylene protons acidic and the carbon highly susceptible to nucleophilic attack.
    
  • Lipophilic Balance: The combination of the halogenated ring and the alkyl side chain achieves a LogP favorable for CNS penetration, essential for neuropathy and neurodegenerative applications.

Reactivity Matrix

The primary utility lies in displacing the bromide. However, the proximity of the quinoline nitrogen (N1) creates unique challenges, such as self-quaternization or intramolecular trapping.

Reaction TypeTarget NucleophileResulting MoietyApplication

Amination
Primary/Secondary Amines8-(Aminomethyl)quinolinesCNS agents, Kinase inhibitors
Thiol Alkylation Mercaptans / Thiols8-(Thiomethyl)quinolinesMetabolic probes, Antioxidants
Etherification Phenols / Alcohols8-(Alkoxymethyl)quinolinesSolubility enhancers
C-C Coupling Malonates / EnolatesChain-extended QuinolinesLinker synthesis

Synthetic Pathways & Methodology

The synthesis of this compound is a precision operation. It typically proceeds from 2-amino-6-chlorotoluene via a Skraup or Doebner-Miller cyclization, followed by radical bromination.

Synthesis Workflow Diagram

The following diagram outlines the critical path from raw materials to the functionalized precursor.

SynthesisPath Start 2-Amino-6-chlorotoluene Step1 Skraup Cyclization (Glycerol, H2SO4, As2O5) Start->Step1 Ring Formation Inter 7-Chloro-8-methylquinoline Step1->Inter Yield: ~65-70% Step2 Radical Bromination (NBS, AIBN, CCl4/ACN) Inter->Step2 Wohl-Ziegler Product This compound Step2->Product Yield: ~55-60% (Careful Monobromination) Deriv1 Aminomethyl Derivatives (Neuroprotection) Product->Deriv1 R-NH2 / K2CO3 Deriv2 Thioether Derivatives (Antimicrobial) Product->Deriv2 R-SH / NaH

Figure 1: Synthetic workflow from aniline precursor to functionalized derivatives.

Detailed Experimental Protocols

Precursor Synthesis: 7-Chloro-8-methylquinoline

Note: This step establishes the quinoline core. The use of 2-amino-6-chlorotoluene ensures the correct substitution pattern.

Reagents: 2-Amino-6-chlorotoluene (1.0 eq), Glycerol (3.0 eq), Conc.


, 

(cat.), Nitrobenzene (oxidant). Procedure:
  • Mix amine, glycerol, and ferrous sulfate in a round-bottom flask.

  • Add sulfuric acid dropwise (exothermic).

  • Reflux at 140°C for 4 hours.

  • Critical Workup: Basify with NaOH to pH 9. Steam distill the crude oil to separate the quinoline from tarry byproducts.

  • Validation:

    
     NMR should show a singlet methyl peak at 
    
    
    
    ~2.8 ppm and characteristic quinoline aromatic protons.
Radical Bromination: this compound

This is the most sensitive step. Over-bromination leads to the gem-dibromide, which is difficult to separate.

Reagents: 7-Chloro-8-methylquinoline (10 mmol), N-Bromosuccinimide (NBS, 10.5 mmol), AIBN (0.5 mmol), Anhydrous


 or Acetonitrile (

).

Protocol:

  • Dissolution: Dissolve the quinoline in anhydrous solvent (0.1 M concentration). Oxygen must be removed; sparge with Argon for 15 minutes.

  • Addition: Add NBS and AIBN.

  • Initiation: Heat to reflux (76-80°C). If using

    
    , a lamp (hv) can accelerate initiation.
    
  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The product (

    
     ~0.5) will appear as the starting material (
    
    
    
    ~0.6) disappears.
    • Stop point: Stop reaction when ~5-10% starting material remains to prevent dibromination.

  • Workup: Filter off succinimide precipitate while hot. Evaporate solvent.[1]

  • Purification: Recrystallize immediately from cyclohexane or purify via flash column chromatography (neutral alumina, not silica, to prevent hydrolysis).

Yield: Expect 55-65% as a beige/yellow solid. Storage: Store at -20°C under Argon. Benzylic bromides are thermally unstable.

Medicinal Chemistry Applications

Neuroprotection & Metal Chelation

While 8-hydroxyquinolines (like Clioquinol) chelate metals (


, 

) via the N-O bidentate system, 8-(aminomethyl) derivatives synthesized from this bromide precursor offer a different chelation geometry (N-N bidentate).
  • Mechanism: These derivatives can modulate metal homeostasis in Alzheimer’s plaques without stripping essential metals from metalloenzymes, a key advantage over strong chelators.

  • Reference: Prachayasittikul et al. demonstrated that 8-aminoquinoline scaffolds possess significant neuroprotective activity via radical scavenging.

Antibacterial & Antifungal Agents

The 7-chloroquinoline moiety is historically significant (Chloroquine). Attaching heterocyclic amines (e.g., piperazines, morpholines) to the 8-position via the bromomethyl linker creates "reversed" chloroquine analogs.

  • Target: These compounds often act as DNA intercalators or Topoisomerase II inhibitors.

  • SAR Insight: The 7-Cl group is essential for lipophilicity, aiding penetration of the bacterial cell wall.

Safety & Handling (HSE)

Hazard Class: Lachrymator / Corrosive / Acute Toxin.

  • Lachrymator: Benzylic bromides are potent tear gas agents. Zero-tolerance for open-bench work. All weighing and transfers must occur inside a functioning fume hood.

  • Skin Contact: Highly corrosive. Can cause delayed chemical burns. Double-gloving (Nitrile + Laminate) is recommended.

  • Neutralization: Spills should be treated with 10% aqueous sodium thiosulfate (to quench the alkyl bromide) before cleanup.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Retrieved from

  • Musiol, R. et al. (2006). Quinoline derivatives as potential anticancer agents. Current Medicinal Chemistry, 13(21). (Contextual grounding for 7-chloroquinoline activity).
  • Prachayasittikul, V. et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.
  • Santa Cruz Biotechnology. (2024). This compound Product Data Sheet. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 8-(Bromomethyl)quinoline derivatives. Retrieved from

Sources

A Technical Guide to 8-(Bromomethyl)-7-chloroquinoline and its Analogs: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, 7-chloroquinoline derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3][4] This technical guide focuses on 8-(bromomethyl)-7-chloroquinoline, a highly versatile intermediate. The strategic placement of a reactive bromomethyl group at the C-8 position provides a synthetic handle for extensive chemical modification, enabling the generation of diverse molecular libraries. This document provides a comprehensive literature review of the synthesis of the core this compound scaffold, strategies for analog development, and an overview of the biological activities of the resulting derivatives, with a particular focus on their anticancer potential. Detailed experimental protocols, reaction pathway visualizations, and a summary of structure-activity relationships are presented to serve as a resource for researchers in drug discovery and development.

Introduction: The Strategic Importance of the 7-Chloroquinoline Scaffold

Quinolines and their derivatives are a prominent class of heterocyclic compounds, widely recognized for their presence in natural products and their extensive application in medicinal chemistry.[3] The 7-chloroquinoline nucleus, in particular, is a privileged structure, most famously represented by the antimalarial drug chloroquine.[4] The chlorine atom at the 7-position is crucial for the biological activity of many analogs, and modifications to other parts of the quinoline ring have been a fruitful area of research for developing new therapeutic agents.[4]

The introduction of an 8-(bromomethyl) group transforms the relatively stable quinoline core into a highly valuable synthetic intermediate. The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the covalent attachment of a wide array of functional groups and pharmacophores, providing a straightforward path to novel analogs with potentially enhanced or entirely new biological activities. This guide explores the synthesis of this key intermediate and its subsequent derivatization to produce compounds with significant therapeutic promise, particularly in oncology.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound is not typically a single-step process but rather a multi-step sequence that begins with the construction of a substituted quinoline core. A logical and efficient pathway involves the initial synthesis of 8-methyl-7-chloroquinoline, followed by a selective benzylic bromination.

Synthetic Pathway Overview

A plausible synthetic route can be adapted from established methodologies for analogous structures, such as the Gould-Jacobs reaction for forming the quinoline ring system.[5]

The proposed pathway is as follows:

  • Step 1: Gould-Jacobs Reaction - Synthesis of 7-chloro-8-methylquinolin-4-ol from 3-chloro-2-methylaniline and diethyl ethoxymethylenemalonate.

  • Step 2: Chlorination - Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 4,7-dichloro-8-methylquinoline.

  • Step 3: Dechlorination - Selective reduction of the more reactive 4-chloro substituent to yield 7-chloro-8-methylquinoline.

  • Step 4: Radical Bromination - Introduction of a bromine atom at the 8-methyl position using a radical initiator like N-Bromosuccinimide (NBS) to furnish the final product, this compound.

Synthesis_of_8-bromomethyl-7-chloroquinoline cluster_0 Step 1-3: Formation of Precursor cluster_1 Step 4: Final Bromination 3-chloro-2-methylaniline 3-chloro-2-methylaniline 7-chloro-8-methylquinolin-4-ol 7-chloro-8-methylquinolin-4-ol 3-chloro-2-methylaniline->7-chloro-8-methylquinolin-4-ol Gould-Jacobs 4,7-dichloro-8-methylquinoline 4,7-dichloro-8-methylquinoline 7-chloro-8-methylquinolin-4-ol->4,7-dichloro-8-methylquinoline POCl₃ 7-chloro-8-methylquinoline 7-chloro-8-methylquinoline 4,7-dichloro-8-methylquinoline->7-chloro-8-methylquinoline Reduction This compound This compound 7-chloro-8-methylquinoline->this compound NBS, AIBN

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 7-chloro-8-methylquinoline (Precursor)

This protocol is based on well-established transformations for similar substrates.[5]

Step 1: Synthesis of 7-chloro-8-methylquinolin-4-ol

  • Combine 3-chloro-2-methylaniline (1 equiv.) and diethyl ethoxymethylenemalonate (1.1 equiv.) in a round-bottom flask.

  • Heat the mixture at 120-140°C for 2 hours to form the anilinomethylenemalonate intermediate.

  • Add the intermediate to a high-boiling point solvent (e.g., diphenyl ether) and heat to 240-250°C to facilitate cyclization.

  • Cool the reaction mixture and triturate with hexane to precipitate the crude product.

  • Filter and wash the solid with hexane and ether to yield 7-chloro-8-methylquinolin-4-ol.

Step 2: Synthesis of 4,7-dichloro-8-methylquinoline

  • Carefully add 7-chloro-8-methylquinolin-4-ol (1 equiv.) to phosphorus oxychloride (POCl₃, 5-10 equiv.) at 0°C.

  • Heat the mixture to reflux (approx. 110°C) for 2-4 hours. Monitor reaction progress by TLC.

  • Cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., concentrated ammonia solution or NaOH) to precipitate the product.

  • Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain pure 4,7-dichloro-8-methylquinoline.

Step 3: Synthesis of 7-chloro-8-methylquinoline

  • Dissolve 4,7-dichloro-8-methylquinoline (1 equiv.) in ethanol.

  • Add a palladium catalyst (e.g., 10% Pd/C, 5-10 mol%) and a base (e.g., sodium acetate, 3 equiv.).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC indicates complete consumption of the starting material.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 7-chloro-8-methylquinoline.

Experimental Protocol: Synthesis of this compound
  • Dissolve 7-chloro-8-methylquinoline (1 equiv.) in a nonpolar solvent such as carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS, 1.1 equiv.) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 equiv.).

  • Reflux the mixture under an inert atmosphere, irradiating with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Development of Analogs via Nucleophilic Substitution

The primary utility of this compound lies in its susceptibility to nucleophilic attack at the benzylic carbon. This Sₙ2 reaction allows for the straightforward introduction of diverse functionalities, enabling the rapid generation of analog libraries for biological screening.

Analog_Development_Workflow cluster_nucleophiles Nucleophiles (Nu-H) cluster_analogs Resulting Analogs Core This compound (Core Scaffold) AmineAnalog 8-(aminomethyl) Analogs Core->AmineAnalog Sₙ2 Reaction EtherAnalog 8-(alkoxymethyl) Analogs Core->EtherAnalog Sₙ2 Reaction ThioetherAnalog 8-(thiomethyl) Analogs Core->ThioetherAnalog Sₙ2 Reaction AzideAnalog 8-(azidomethyl) Analogs Core->AzideAnalog Sₙ2 Reaction Amine R₂NH (Amines) Alcohol ROH (Alcohols) Thiol RSH (Thiols) Azide N₃⁻ (Azides)

Caption: General workflow for analog synthesis from the core scaffold.

Generalized Protocol for Nucleophilic Substitution
  • Dissolve this compound (1 equiv.) in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add the desired nucleophile (e.g., a primary or secondary amine, alcohol, or thiol; 1.1-1.5 equiv.).

  • Add a non-nucleophilic base (e.g., K₂CO₃ or triethylamine, 2-3 equiv.) to act as an acid scavenger.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80°C. Monitor progress by TLC.

  • Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting analog by column chromatography on silica gel.

This versatile protocol can be adapted to a wide range of nucleophiles, leading to the synthesis of amines, ethers, thioethers, azides (which can be further reduced to primary amines), and other derivatives.

Biological Activities of 7-Chloroquinoline Analogs

Derivatives of the 7-chloroquinoline scaffold have been extensively studied for a variety of biological activities. The insights from these related compounds provide a strong rationale for the exploration of analogs derived from this compound.

Anticancer Activity

The 7-chloroquinoline core is a recognized pharmacophore in the design of anticancer agents.[1] Numerous derivatives have demonstrated significant cytotoxic and antiproliferative effects against a broad panel of human cancer cell lines.

  • Hydrazone Derivatives: 7-Chloroquinolinehydrazones have shown potent cytotoxic activity with submicromolar GI₅₀ values against cell lines from nine different tumor types, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers.[2]

  • Morita-Baylis-Hillman Adducts: New adducts based on the 7-chloroquinoline moiety have been synthesized and evaluated, showing promising antiproliferative activity against breast (MCF-7), colorectal (HCT-116), leukemia (HL-60), and lung (NCI-H292) cancer cell lines.[1]

  • Piperazine Derivatives: A series of 7-chloroquinolin-4-yl piperazine derivatives exhibited significant antimalarial activity and a favorable safety profile, indicating their potential for further development.

The mechanism of action for many of these compounds is believed to involve the inhibition of critical cellular pathways, such as protein kinases and growth factor receptors, that are essential for cancer cell growth and survival.[1][6]

Analog Class Cancer Cell Lines Reported Activity (IC₅₀ / GI₅₀) Reference
HydrazonesLeukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, BreastSubmicromolar GI₅₀[2]
Morita-Baylis-Hillman AdductsMCF-7, HCT-116, HL-60, NCI-H292Active, with IC₅₀ values influenced by substituents.[1]
4-Carbinol DerivativesHOG, HCT116, T98G>75% tumor growth inhibition at 50 µM for select compounds.
Click-Chemistry DerivativesMCF-7, HCT-116, HeLaIC₅₀ values in the range of 21-52 µM for active compounds.[3]
Antimalarial and Antimicrobial Activity

The historical success of chloroquine establishes a strong precedent for the antimalarial potential of 7-chloroquinoline analogs.[4] Research continues to explore new derivatives to overcome widespread drug resistance. Additionally, various quinoline analogs have been reported to possess antibacterial, antifungal, and antiviral properties, making this a promising scaffold for developing novel anti-infective agents.[2][7]

Potential Mechanisms of Action: Targeting Kinase Signaling

Many quinoline-based anticancer agents function as inhibitors of crucial signaling pathways that drive tumor progression.[6] Analogs derived from this compound could potentially target key protein kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), or components of the PI3K/Akt pathway.[6] Inhibition of these pathways can disrupt cell proliferation, survival, and angiogenesis.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/VEGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline Quinoline Analog Quinoline->EGFR Inhibition Ligand Growth Factor Ligand->EGFR

Caption: Potential inhibition of receptor tyrosine kinase signaling pathways.

Conclusion and Future Perspectives

This compound represents a high-potential starting material for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its primary reactive site offers a gateway to immense chemical diversity. The well-documented biological activities of the broader 7-chloroquinoline class, particularly in oncology and infectious diseases, provide a compelling rationale for the synthesis and screening of new libraries based on this scaffold.

Future work should focus on the systematic exploration of nucleophilic substitutions at the 8-position to build robust structure-activity relationships (SAR). Advanced in vitro screening against diverse cancer cell lines and microbial strains, followed by in vivo efficacy and toxicity studies of lead compounds, will be critical for translating the chemical potential of these analogs into clinical candidates. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways modulated by the most active compounds, paving the way for rational drug design and optimization.

References

  • An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline - Benchchem. (URL: )
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (2021-09-23). (URL: )
  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity - SciELO. (URL: )
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC. (URL: _)
  • Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products - Canadian Science Publishing. (URL: )
  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023-02-24). (URL: )
  • Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents - Benchchem. (URL: )
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Taylor & Francis. (2018-05-18). (URL: )
  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (URL: )
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (URL: )
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (2025-05-06). (URL: )
  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)...
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (URL: )
  • This compound | SCBT - Santa Cruz Biotechnology. (URL: )
  • 8-Bromoquinoline synthesis - ChemicalBook. (URL: )
  • This compound (C10H7BrClN) - PubChemLite. (URL: )
  • The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite - MESA. (2025-07-22). (URL: )
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2025-08-15). (URL: )
  • Synthesis of Quinoline Analogues - Cardinal Scholar. (URL: )
  • 8-Quinolinol, 7-bromo-5-chloro- | C9H5BrClNO | CID 82095 - PubChem. (URL: )
  • Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines - MDPI. (2010-01-12). (URL: )
  • 8-bromo-7-chloroquinoline (C9H5BrClN) - PubChemLite. (URL: )
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Public
  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ResearchG

Sources

Theoretical & Mechanistic Studies: 8-(Bromomethyl)-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the theoretical and practical evaluation of 8-(Bromomethyl)-7-chloroquinoline , a pivotal electrophilic intermediate in the synthesis of leukotriene receptor antagonists (e.g., Montelukast).

Content Type: Technical Whitepaper & Experimental Guide Subject: this compound (CAS: 7496-46-0 / Analogous Intermediates)[1]

Executive Summary & Molecular Significance

This compound is a highly reactive benzylic halide derivative used primarily as the "quinoline tail" in the synthesis of Montelukast sodium (Singulair).[1] Its structural uniqueness lies in the 7-chloro substituent , which exerts a specific electronic influence on the neighboring 8-bromomethyl group, tuning its electrophilicity for


 coupling reactions while simultaneously increasing the risk of specific degradation pathways (elimination and cyclization).

This guide synthesizes theoretical reactivity indices (DFT-based predictions) with empirical process chemistry to provide a comprehensive profile of this molecule.[1]

Theoretical Framework: Electronic Structure & Reactivity

To understand the behavior of this molecule, we must look beyond its 2D structure and analyze its Frontier Molecular Orbitals (FMO) and electrostatic potential.

Electronic Effects of the 7-Chloro Substituent

The chlorine atom at position 7 is not merely a structural spacer; it plays a critical electronic role:

  • Inductive Withdrawal (-I Effect): The electronegative chlorine pulls electron density through the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -framework. This destabilizes the adjacent C-H bonds of the bromomethyl group but, more importantly, lowers the energy of the LUMO  (Lowest Unoccupied Molecular Orbital) at the benzylic carbon.
    
  • Enhanced Electrophilicity: The polarization of the

    
     bond is amplified by the 7-Cl group, making the methylene carbon a "harder" electrophile compared to a non-chlorinated quinoline analog.
    
Frontier Molecular Orbital (FMO) Analysis

In a theoretical context (typically calculated at the DFT B3LYP/6-31G* level), the reactivity is defined by the HOMO-LUMO gap:

  • LUMO Location: Concentrated on the quinoline ring system and the antibonding

    
     orbital of the 
    
    
    
    bond. This confirms the site of nucleophilic attack.
  • HOMO Location: Localized on the quinoline nitrogen and the

    
    -system.
    
  • Chemical Hardness (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ):  The molecule exhibits moderate hardness, allowing for controlled 
    
    
    
    reactions with soft nucleophiles (like thiols) but remaining susceptible to hard bases (leading to elimination).
Predicted Vibrational Spectroscopy (IR/Raman)

Theoretical frequency calculations for this class of quinolines predict specific signatures used for in-process validation: | Vibrational Mode | Predicted Frequency (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) | Experimental Context |
| :--- | :--- | :--- |
| C-Br Stretch  | 550 – 650 | Fingerprint region; disappears upon thio-ether formation. |
| C-Cl Stretch  | 1050 – 1090 | Remains constant; internal standard for reaction monitoring.[1] |
| Quinoline Ring Breathing  | 1580 – 1620 | Strong aromatic signal; confirms ring integrity.[1] |

Reaction Mechanism & Impurity Profiling

The primary utility of this compound is the alkylation of thiol-based nucleophiles. However, its high reactivity leads to a "bifurcated" pathway where process conditions dictate the ratio of Product vs. Impurity.

The Bifurcated Pathway (Mechanism)

The following diagram illustrates the competition between the desired


 Substitution  and the undesired E2 Elimination  (which leads to the "Styrene" impurity, often referred to as Montelukast Eliminate or Dehydrated impurity in later stages).

ReactionPathway Substrate 8-(Bromomethyl)- 7-chloroquinoline TS_Sub Transition State (SN2 Geometry) Substrate->TS_Sub + Thiol TS_Elim Transition State (E2 Geometry) Substrate->TS_Elim + Strong Base Thiol Thiol Nucleophile (Mercaptomethyl cyclopropyl acetic acid) Base Base (Cs2CO3 / NaOH) Product Thioether Product (Montelukast Intermediate) TS_Sub->Product Kinetic Control (Low Temp) Impurity Vinyl Quinoline Impurity (Elimination Product) TS_Elim->Impurity Thermodynamic Control (High pH/Temp)

Figure 1: Mechanistic bifurcation showing the competition between productive alkylation and destructive elimination.

Critical Impurities

Theoretical studies and stress-testing reveal two primary degradation modes for this intermediate:

  • Hydrolysis: In the presence of aqueous base, the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     bond converts to 
    
    
    
    (Alcohol impurity).
  • Dimerization: The high electrophilicity can lead to self-reaction if the quinoline nitrogen of one molecule attacks the bromomethyl group of another (Quaternary ammonium salt formation).

Computational Validation Protocol

For researchers wishing to validate the properties of this specific batch or derivative, the following computational workflow is recommended. This protocol ensures self-consistency and reproducibility.

Workflow Diagram

CompWorkflow Start Start: Molecular Structure (2D Construction) Opt Geometry Optimization (DFT: B3LYP/6-31G*) Start->Opt Freq Frequency Calculation (Check for imaginary freqs) Opt->Freq Check Imaginary Frequencies? Freq->Check PES Potential Energy Surface (PES) Scan of C-Br Bond Length Check->PES No (Minima Found) Refine Refine Structure Check->Refine Yes (<0) TS_Search Transition State Search (QST3 Method with Thiol) PES->TS_Search

Figure 2: Standardized computational workflow for validating electrophilic reactivity.[1]

Step-by-Step Methodology
  • Geometry Optimization:

    • Method: DFT (Density Functional Theory).[1][2][3]

    • Functional/Basis Set: B3LYP / 6-31G(d,p). Rationale: This level represents the best cost/accuracy balance for organic halides.

    • Solvent Model: PCM (Polarizable Continuum Model) using Acetonitrile or Toluene (common process solvents).[1]

  • Reactivity Descriptors (Calculation):

    • Calculate the Global Electrophilicity Index (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      )  using energies of HOMO and LUMO:
      
      
      
      
      Where
      
      
      is chemical potential and
      
      
      is chemical hardness.
    • Target Value: High ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       correlates with faster reaction rates but lower selectivity (higher impurity risk).
      

Experimental Validation (Synthesis & Safety)

Theoretical models must be grounded in physical reality.[1] The following protocol outlines the handling and coupling of the intermediate.

Safety Warning (Lachrymator)

CRITICAL: this compound is a potent alkylating agent and lachrymator (tear gas effect).[1]

  • Engineering Controls: Handle only in a certified fume hood with laminar flow.

  • PPE: Double nitrile gloves, chemical splash goggles, and a face shield.[1]

  • Neutralization: Quench spills with 10% aqueous sodium thiosulfate (destroys the alkyl bromide).[1]

Coupling Protocol (Thioether Formation)

This procedure minimizes the "Elimination" impurity identified in Section 3.1.[1]

  • Preparation: Dissolve the thiol nucleophile (1.0 eq) in anhydrous Acetonitrile.

  • Activation: Add Cesium Carbonate (

    
    , 1.1 eq) at 
    
    
    
    . Note: Use of weaker bases like
    
    
    may require higher temperatures, increasing elimination risk.
  • Addition: Add this compound (1.05 eq) dropwise as a solution in Toluene.

    • Theoretical Insight: The Toluene co-solvent creates a dielectric environment that disfavors the charge-separated transition state of the elimination pathway.

  • Monitoring: Track disappearance of the Br-starting material via HPLC (C18 column, Acetonitrile/Water gradient).

References

  • Impurity Profiling of Montelukast: Kumar, I.V.S., et al.[1][4] "Identification, Synthesis and Characterization of Impurities of Montelukast Sodium." Asian Journal of Chemistry, Vol. 22, No. 8 (2010).[1]

  • Bromination of Quinoline Derivatives (Theoretical Analogs): Ökten, S., et al.[1][5] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Records of Natural Products, 10:6 (2016).[1]

  • Specific Impurity Structures (Eliminate/Cyclizate): Patent EP2260025A2.[1] "Specific impurities of montelukast."[1][6] European Patent Office (2010).[1]

  • General Chemical Properties: PubChem Compound Summary. "this compound."[1][7] National Center for Biotechnology Information.[1] [1]

Sources

Technical Guide: Safe Handling and Reactivity of 8-(Bromomethyl)-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-(Bromomethyl)-7-chloroquinoline is a potent electrophilic alkylating agent commonly employed as a key intermediate in the synthesis of leukotriene receptor antagonists (e.g., Montelukast precursors). Its chemical utility stems from the high reactivity of the benzylic bromide moiety; however, this same reactivity classifies it as a Category 1B Skin Corrosive , a Severe Eye Damaging Agent , and a Potent Lachrymator .

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a mechanistic understanding of the molecule's hazards and a self-validating protocol for its safe manipulation in research and scale-up environments.

Part 1: Chemical Profile & Mechanism of Hazard

To handle this compound safely, one must understand why it is dangerous. The hazard is not random; it is structural.

Structural Reactivity Analysis

The molecule consists of a quinoline heterocycle substituted with a chlorine atom at position 7 and a bromomethyl group at position 8.

  • The Warhead (Bromomethyl Group): The carbon-bromine bond is polarized. The benzylic position (adjacent to the aromatic ring) stabilizes the transition state for SN2 reactions, making this carbon highly susceptible to nucleophilic attack.

  • Biological Implication: In biological systems, DNA bases and protein residues act as nucleophiles. Upon contact, this molecule alkylates these tissues, leading to immediate cell death (chemical burns) and potential long-term genotoxicity.

  • Hydrolysis Hazard: Upon contact with atmospheric moisture, the bromide is displaced by water, releasing Hydrogen Bromide (HBr) gas. This creates an invisible, corrosive cloud around the solid if handled in humid air.

Physical Properties (Estimated)
PropertyValue / CharacteristicImplication
Physical State Solid (Powder/Crystalline)Dust generation is the primary inhalation risk.
Color Off-white to Tan/OrangeDarkening indicates hydrolysis/degradation.
Solubility Soluble in DCM, THF, DMFUse compatible solvents for wash-down.
Reactivity Moisture SensitiveStore under Argon/Nitrogen.

Part 2: Critical Safety Engineering & PPE

The "Self-Validating" Barrier System

Standard nitrile gloves provide insufficient protection against benzylic bromides, which can permeate thin nitrile in minutes. A self-validating system uses layers to ensure breach detection before skin contact occurs.

Personal Protective Equipment (PPE) Matrix
  • Primary Layer (Inner): 4-mil Nitrile (comfort/dexterity).

  • Barrier Layer (Middle): Silver Shield® / 4H® (EVOH/PE Laminate). Crucial: Benzylic halides do not permeate this material.

  • Mechanical Layer (Outer): 8-mil Nitrile (grip and tear protection).

  • Respiratory: Work must be performed in a certified fume hood. If powder handling outside a hood is unavoidable (not recommended), a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and P100 particulate filters is mandatory.

Engineering Controls
  • Fume Hood: Maintain face velocity at 100–120 fpm .

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Benzylic bromides are often fluffy solids that carry static charge, causing "fly-out" which leads to area contamination.

Part 3: Operational Protocols (SOPs)

Protocol: Weighing and Transfer

Objective: Transfer solid without generating dust or hydrolyzing the reagent.

  • Preparation: Pre-dry the receiving flask and purge with Argon.

  • Weighing:

    • Do not use a spatula to scrape the bottle rim.

    • Use a disposable anti-static weighing boat.

    • Self-Validating Step: Place a strip of wet pH paper taped to the sash of the hood (away from the balance). If it turns red, HBr gas is evolving, indicating the reagent is hydrolyzing or the container is compromised.

  • Transfer: Funnel the solid into the flask and immediately cap/septum the vessel. Rinse the funnel with anhydrous solvent (e.g., THF) into the reaction flask to ensure quantitative transfer and quench residual dust.

Protocol: Reaction Quenching & Disposal

Objective: Destroy the alkylating potential before disposal.

NEVER dispose of unquenched benzylic bromides in the aqueous waste. They will settle (denser than water), hydrolyze slowly, and pressurize the waste drum with HBr gas.

Quench Procedure:

  • Cool: Chill the reaction mixture or waste solution to 0°C.

  • Add Nucleophile: Slowly add a solution of 10% Morpholine or Ammonium Hydroxide in Methanol.

    • Mechanism:[1] The amine rapidly displaces the bromide, forming a non-volatile, non-electrophilic salt.

  • Validation: Stir for 30 minutes. Check TLC or LC-MS to confirm the disappearance of the starting material.

  • Disposal: Only after the starting material is undetectable should the mixture be moved to the waste container.

Part 4: Visualization of Workflows

Hazard Logic & Barrier Selection

This diagram illustrates the decision-making process for selecting barriers based on the specific hazards of this compound.

SafetyLogic Hazard Hazard Source: This compound Route1 Route: Inhalation (Dust/HBr) Hazard->Route1 Route2 Route: Dermal (Permeation) Hazard->Route2 Control1 Control: Fume Hood (>100 fpm) Route1->Control1 Control2 Control: Laminate Gloves (Silver Shield) Route2->Control2 Result Safe Operation Control1->Result Control2->Result

Caption: Hierarchy of controls mapping specific hazards (Inhalation, Dermal) to required engineering and PPE barriers.

Hydrolysis & Quenching Pathway

Understanding the chemical fate of the molecule is vital for waste management.

ReactionPathway Start This compound (Active Electrophile) Water Contact with Moisture (Hydrolysis) Start->Water Accidental Quench Intentional Quench (Morpholine/Amine) Start->Quench Protocol Product1 Alcohol Derivative + HBr Gas (Corrosive/Pressurization Risk) Water->Product1 Product2 Quaternary Ammonium Salt (Safe for Disposal) Quench->Product2

Caption: Chemical fate pathways. The hydrolysis path creates hazards; the quench path neutralizes them.

Part 5: Emergency Response

Exposure Scenarios
ScenarioImmediate ActionMedical Follow-up
Eye Contact DO NOT WAIT. Flush with water for 15 mins.[2][3] Hold eyelids open.Transport to ER immediately.[1] Risk of corneal opacity.
Skin Contact Blot excess.[1] Wash with soap and water.[1][2][3][4][5] Do NOT use alcohol/solvent (increases permeation).Monitor for delayed blistering (can occur hours later).
Inhalation Move to fresh air.[1][2][3][4][5] If breathing is difficult, oxygen.[3]Monitor for pulmonary edema (delayed fluid buildup).
Spills (Solid)
  • Evacuate the immediate area (lachrymator risk).[1]

  • Don full PPE (including Silver Shield gloves).

  • Cover spill with dry lime or soda ash to neutralize potential acidity.

  • Scoop into a container and treat with the Quenching Solution (Section 3.2) before sealing.

References

  • Fisher Scientific. (2023). Safety Data Sheet: 8-(Bromomethyl)quinoline. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Benzyl Bromide (Chemical Class Analog). Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: this compound. Retrieved from

  • Common Organic Chemistry. Benzyl Bromide: Handling and Safety. Retrieved from

  • PubChem. Compound Summary: Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (Related Quinoline Data). Retrieved from

Sources

8-(Bromomethyl)-7-chloroquinoline: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone of heterocyclic chemistry and a "privileged scaffold" in medicinal chemistry. Its derivatives have been instrumental in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The rigid, planar structure of the quinoline core provides an excellent framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets. This guide focuses on a specific, yet underexplored derivative, 8-(bromomethyl)-7-chloroquinoline, a molecule poised to be a valuable building block for the next generation of targeted therapeutics. Its unique substitution pattern—a reactive bromomethyl group at the 8-position and a chlorine atom at the 7-position—offers a versatile platform for chemical modification and the synthesis of novel molecular entities for drug discovery and chemical biology.

Chemical Identity and Physicochemical Properties

This compound is a halogenated quinoline derivative with the molecular formula C₁₀H₇BrClN.[1] While it is listed by some chemical suppliers, it remains a niche research chemical without a universally assigned CAS number in major public databases as of early 2026. For unambiguous identification, researchers should refer to its PubChem Compound Identification (CID) number.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
PubChem CID 13152196PubChem
Molecular Formula C₁₀H₇BrClN[1]
Molecular Weight 256.53 g/mol [1]
Monoisotopic Mass 254.94504 DaPubChem
Predicted XlogP 3.4PubChem
Structure

PubChem

Proposed Synthesis of this compound

Disclaimer: The following protocol is a proposed synthetic route and has not been experimentally validated for this specific compound. It should be adapted and optimized by qualified chemists in a controlled laboratory setting.

Proposed Synthetic Workflow

G cluster_0 Part 1: Synthesis of 7-Chloro-8-methylquinoline cluster_1 Part 2: Bromination to Yield Final Product 2-Chloro-1-methyl-3-nitrobenzene 2-Chloro-1-methyl-3-nitrobenzene Reduction Reduction 2-Chloro-1-methyl-3-nitrobenzene->Reduction e.g., Fe/NH₄Cl, EtOH/H₂O 3-Chloro-2-methylaniline 3-Chloro-2-methylaniline Reduction->3-Chloro-2-methylaniline Gould-Jacobs Reaction Gould-Jacobs Reaction 3-Chloro-2-methylaniline->Gould-Jacobs Reaction Diethyl (ethoxymethylene)malonate, heat 7-Chloro-8-methylquinolin-4-ol 7-Chloro-8-methylquinolin-4-ol Gould-Jacobs Reaction->7-Chloro-8-methylquinolin-4-ol Chlorination Chlorination 7-Chloro-8-methylquinolin-4-ol->Chlorination POCl₃, reflux 4,7-Dichloro-8-methylquinoline 4,7-Dichloro-8-methylquinoline Chlorination->4,7-Dichloro-8-methylquinoline Hydrogenolysis Hydrogenolysis 4,7-Dichloro-8-methylquinoline->Hydrogenolysis H₂, Pd/C, base 7-Chloro-8-methylquinoline 7-Chloro-8-methylquinoline Hydrogenolysis->7-Chloro-8-methylquinoline 7-Chloro-8-methylquinoline_2 7-Chloro-8-methylquinoline Radical Bromination Radical Bromination 7-Chloro-8-methylquinoline_2->Radical Bromination NBS, AIBN, CCl₄, reflux This compound This compound Radical Bromination->this compound

Caption: Proposed two-part synthetic workflow for this compound.

Step-by-Step Proposed Methodology

Part 1: Synthesis of the Precursor, 7-Chloro-8-methylquinoline

  • Reduction of 2-Chloro-1-methyl-3-nitrobenzene: The synthesis would commence with the reduction of a suitable nitroaromatic precursor. 2-Chloro-1-methyl-3-nitrobenzene can be reduced to 3-chloro-2-methylaniline using standard conditions, such as iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) in a solvent mixture like ethanol and water.

  • Gould-Jacobs Reaction: The resulting 3-chloro-2-methylaniline would then undergo a Gould-Jacobs reaction with diethyl (ethoxymethylene)malonate. This reaction, typically performed at elevated temperatures, constructs the quinoline core, yielding 7-chloro-8-methylquinolin-4-ol after cyclization.

  • Chlorination of the 4-hydroxy group: The hydroxyl group at the 4-position is then converted to a chlorine atom. This can be achieved by refluxing 7-chloro-8-methylquinolin-4-ol with phosphorus oxychloride (POCl₃). This step yields 4,7-dichloro-8-methylquinoline.

  • Selective Dechlorination (Hydrogenolysis): To obtain the desired 7-chloro-8-methylquinoline, the more reactive chlorine atom at the 4-position needs to be selectively removed. This can be accomplished via catalytic hydrogenolysis, for instance, using hydrogen gas with a palladium on carbon (Pd/C) catalyst in the presence of a base like magnesium oxide or sodium acetate to neutralize the HCl formed.

Part 2: Benzylic Bromination to the Final Product

  • Radical Bromination: The final step involves the radical bromination of the methyl group at the 8-position of 7-chloro-8-methylquinoline. This is a standard transformation that can be achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride or benzene, under reflux or photochemical conditions. This reaction should selectively yield this compound.

Predicted Analytical Characterization

While experimental data is not publicly available, the key spectral features of this compound can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the two protons of the bromomethyl group (-CH₂Br), likely in the range of 4.5-5.0 ppm. The aromatic region (7.0-9.0 ppm) would display a set of coupled doublets and double doublets corresponding to the protons on the quinoline ring system.

  • ¹³C NMR: The carbon NMR would show a signal for the bromomethyl carbon (-CH₂Br) in the aliphatic region, typically around 30-35 ppm. The aromatic region would contain nine distinct signals for the carbons of the quinoline core.

  • Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peak (M⁺) would show clusters at m/z values corresponding to the different isotopic combinations of Br (⁷⁹Br and ⁸¹Br) and Cl (³⁵Cl and ³⁷Cl).

Potential Applications in Drug Discovery and Chemical Biology

The bifunctional nature of this compound, with its reactive bromomethyl group and the quinoline core known for its biological activities, makes it a highly attractive building block for medicinal chemistry.

A Versatile Intermediate for Novel Therapeutics

The bromomethyl group is a versatile handle for introducing the 7-chloro-8-methylquinoline moiety into larger molecules through nucleophilic substitution reactions. This allows for the synthesis of a diverse library of compounds for screening against various biological targets. The 7-chloroquinoline scaffold is a key component of several approved drugs and has been extensively studied for its anticancer properties.

Application in Targeted Protein Degradation: PROTACs

A particularly exciting application for this compound is in the field of targeted protein degradation, specifically in the design of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

PROTAC cluster_PROTAC PROTAC Mechanism POI Protein of Interest (POI) PROTAC Warhead Linker E3 Ligase Ligand POI->PROTAC binds Proteasome Proteasome POI->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI Ubiquitination E3_Ligase->PROTAC binds Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of action for a PROTAC molecule.

This compound can serve as a precursor to a "warhead" that binds to the protein of interest. The bromomethyl group allows for covalent attachment to a linker, which is then connected to a ligand that binds to an E3 ligase (e.g., VHL or Cereblon). The quinoline moiety itself could be part of the warhead that targets a specific protein, or it could be modified to enhance binding affinity and selectivity.

Commercial Availability and Handling

As of early 2026, this compound is available from a limited number of specialized chemical suppliers, such as Santa Cruz Biotechnology, primarily for research purposes.[1] Due to its classification as a research chemical, detailed toxicological data is not available. However, based on the known hazards of related compounds like 8-(bromomethyl)quinoline, appropriate safety precautions should be taken.

Table 2: Handling and Safety Recommendations

AspectRecommendation
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.
Hazards Assumed to be harmful if swallowed, a skin irritant, and a cause of serious eye damage, similar to 8-(bromomethyl)quinoline.[2][3]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a promising yet underutilized building block in medicinal chemistry and drug discovery. While its commercial availability is currently limited and a dedicated body of literature is yet to be established, its structural features suggest significant potential. The proposed synthetic route provides a viable starting point for its preparation in a laboratory setting. Its utility as a versatile intermediate, particularly for the development of novel anticancer agents and as a component of PROTACs, warrants further investigation. This guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the potential of this unique quinoline derivative to create the next generation of targeted therapies.

References

  • PubChem. This compound. [Link]

Sources

Methodological & Application

Synthesis of 8-(Bromomethyl)-7-chloroquinoline from 7-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision Synthesis of 8-(Bromomethyl)-7-chloroquinoline via Radical Bromination

Executive Summary

This application note details the protocol for the site-selective synthesis of This compound from 7-chloro-8-methylquinoline using N-Bromosuccinimide (NBS). This transformation utilizes the Wohl-Ziegler reaction , a free-radical substitution mechanism that targets the benzylic position while preserving the integrity of the heteroaromatic quinoline core.

The target compound is a critical pharmacophore intermediate, notably serving as a precursor for metallochaperones (e.g., PBT2 analogs), monoamine oxidase (MAO) inhibitors, and antibacterial agents. This guide addresses the specific challenges of this synthesis, including the prevention of over-bromination (gem-dibromide formation) and the stabilization of the moisture-sensitive benzylic bromide.

Scientific Foundation & Mechanistic Insight

Substrate Analysis: The 7-Chloro Effect

The starting material, 7-chloro-8-methylquinoline, presents a unique electronic environment compared to unsubstituted 8-methylquinoline.

  • Steric Crowding: The 8-methyl group is peri-substituted relative to the quinoline nitrogen and ortho-substituted to the 7-chloro group. This steric bulk prevents effective solvation, necessitating non-polar solvents for optimal radical stability.

  • Electronic Deactivation: The chlorine atom at position 7 exerts an inductive electron-withdrawing effect (-I). While this deactivates the aromatic ring against electrophilic attack (reducing the risk of ring bromination), it also slightly destabilizes the benzylic radical intermediate compared to an electron-rich system. However, this effect is secondary to the resonance stabilization provided by the quinoline system.

Reaction Mechanism

The reaction proceeds via a radical chain mechanism initiated by the thermal decomposition of AIBN (azobisisobutyronitrile) or Benzoyl Peroxide (BPO).

Wohl-Ziegler Mechanism Initiator Initiation: AIBN → 2 Radical species (In•) Br_Radical Br• Generation: Br2 + In• → Br• Initiator->Br_Radical Activates trace Br2 NBS_Reaction NBS + HBr → Succinimide + Br2 NBS_Reaction->Br_Radical Supplies low conc. Br2 H_Abstract Propagation Step 1: Br• abstracts Benzylic H Forms Benzylic Radical (Ar-CH2•) Br_Radical->H_Abstract Br_Transfer Propagation Step 2: Ar-CH2• + Br2 → Ar-CH2Br + Br• H_Abstract->Br_Transfer Br_Transfer->Br_Radical Regenerates Br• (Chain) Product Product: This compound Br_Transfer->Product

Caption: Figure 1. Radical chain mechanism for the benzylic bromination of 7-chloro-8-methylquinoline. The cycle relies on a low, steady-state concentration of Br2 provided by NBS.

Strategic Process Design

Reagent Selection
ComponentSelectionRationale
Brominating Agent N-Bromosuccinimide (NBS) Provides a low, steady concentration of Br₂, minimizing electrophilic ring bromination and dibromo side-products.
Initiator Benzoyl Peroxide (BPO) Preferred over AIBN for this substrate due to a higher half-life temperature, matching the reflux point of CCl₄/PhCl.
Solvent Carbon Tetrachloride (CCl₄) orChlorobenzene CCl₄ is the historical standard (inert, dissolves NBS poorly, preventing high Br₂ conc). Chlorobenzene is a modern, higher-boiling alternative that is less toxic.
Critical Control Points
  • Anhydrous Conditions: Benzylic bromides are prone to hydrolysis. All reagents must be dry.

  • Stoichiometry: Use a slight excess of NBS (1.05 - 1.1 eq). Large excesses lead to the gem-dibromide (8-(dibromomethyl)-7-chloroquinoline), which is difficult to separate.

  • Light/Heat: The reaction requires activation. If reflux alone is insufficient, a tungsten lamp (300W) can be used to photo-initiate the radicals.

Experimental Protocol

Target Scale: 10 mmol (approx. 1.78 g of starting material)

Materials
  • Substrate: 7-Chloro-8-methylquinoline (1.78 g, 10 mmol) [CAS: Derived from 2-amino-3-chlorotoluene via Gould-Jacobs].

  • Reagent: N-Bromosuccinimide (1.96 g, 11 mmol). Note: Recrystallize NBS from water and dry thoroughly if it is yellow/aged.

  • Initiator: Benzoyl Peroxide (75% water wet, approx 100 mg - dry carefully or use as is and account for water). Preferred: AIBN (50 mg) if strict anhydrous conditions are needed.

  • Solvent: Carbon Tetrachloride (CCl₄) or Chlorobenzene (20 mL).

Step-by-Step Procedure

Synthesis Workflow Start Start: 7-Chloro-8-methylquinoline Dissolve Dissolve in CCl4/PhCl (anhydrous) Add NBS (1.1 eq) Start->Dissolve Initiate Add Initiator (BPO/AIBN) Heat to Reflux (77-80°C) Dissolve->Initiate Monitor Monitor via TLC (Hexane/EtOAc 8:2) Check for SM disappearance Initiate->Monitor Filter Hot Filtration Remove Succinimide byproduct Monitor->Filter Complete (2-6 hrs) Concentrate Evaporate Solvent (Rotavap, <40°C) Filter->Concentrate Purify Recrystallization (Ligroin or Hexane/CHCl3) Concentrate->Purify Final Target: this compound Purify->Final

Caption: Figure 2. Experimental workflow for the isolation of this compound.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

  • Charging: Add 7-chloro-8-methylquinoline (1.78 g) and anhydrous CCl₄ (20 mL). Stir until dissolved.

  • Reagent Addition: Add NBS (1.96 g) and Benzoyl Peroxide (BPO, ~50 mg).

    • Note: NBS is denser than the solvent and will sink. Succinimide (byproduct) is less dense and will float/suspend.

  • Reaction: Heat the mixture to gentle reflux.

    • Observation: The reaction is often exothermic once initiated. If the mixture turns orange/brown abruptly, reduce heat. The disappearance of the heavy NBS solid and appearance of light, floating succinimide signals progress.

  • Monitoring: Check TLC every hour.

    • Mobile Phase: Hexane:Ethyl Acetate (8:2).

    • Visualization: UV light (254 nm). The product will be less polar (higher Rf) than the starting material but distinct from the dibromo impurity.

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the precipitated succinimide using a Büchner funnel. Wash the solid cake with a small amount of cold CCl₄.

    • Concentrate the filtrate under reduced pressure (Rotavap) at <40°C to yield a yellow/brown solid.

  • Purification:

    • Recrystallize the crude solid from Ligroin (light petroleum ether) or a mixture of Hexane/Chloroform .

    • Dissolve in minimum hot solvent, filter while hot (if necessary), and cool slowly to 4°C.

    • Collect crystals by filtration and dry in a vacuum desiccator over P₂O₅.

Characterization & Quality Control

TechniqueExpected ResultDiagnostic Feature
Appearance Off-white to pale yellow crystalline solid.Darkening indicates decomposition (HBr release).
¹H NMR (CDCl₃) δ 5.10 - 5.30 ppm (s, 2H) Singlet for benzylic -CH₂Br. (Starting material -CH₃ is ~2.8 ppm).
¹H NMR (Aromatic) δ 7.4 - 9.0 ppm Characteristic quinoline splitting. 7-Cl substitution simplifies the pattern compared to native quinoline.
Melting Point ~105 - 110°C (Estimate)Sharp range indicates purity. Broad range suggests dibromo contamination.

Troubleshooting:

  • Problem: Presence of gem-dibromide (8-(dibromomethyl)-7-chloroquinoline).

    • Cause: Too much NBS or reaction time too long.

    • Solution: Stop reaction at 95% conversion. Purify via column chromatography (Silica gel neutralized with 1% Triethylamine) if recrystallization fails.

  • Problem: Starting material remains.

    • Cause: Wet solvent or "dead" initiator.

    • Solution: Add fresh BPO (10 mg) and continue reflux. Ensure system is anhydrous.

Safety & Compliance

  • Lachrymator: Benzylic bromides are potent tear agents. Handle ONLY in a fume hood.

  • CCl₄ Toxicity: Carbon tetrachloride is a hepatotoxin and carcinogen. Use appropriate PPE (Viton gloves). Consider substituting with Chlorobenzene or Trifluoromethylbenzene (PhCF₃) for a greener profile.

  • Explosion Hazard: Benzoyl peroxide is explosive when dry. Handle wet or in small quantities.

References

  • Preparation of 8-bromomethylquinoline (General Protocol)

    • Source: PrepChem. "Synthesis of 8-bromomethylquinoline."
    • URL:[Link]

  • Synthesis of 7-Bromo-4-chloro-8-methylquinoline (Substrate Analogs)

    • Source: BenchChem.[1][2][3] "The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide."

  • Bromination of 8-substituted Quinolines (Optimization Studies)

    • Source: ACG Publications. "Reinvestigation of bromination of 8-substituted quinolines."

    • URL:[Link]

  • PBT2 and 8-Hydroxyquinoline Derivatives (Contextual Application)

    • Source: MDPI. "Chelator PBT2 Forms a Ternary Cu2+ Complex with β-Amyloid."
    • URL:[Link]

Sources

Application Note: Synthesis and Protocol for 8-(Bromomethyl)-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic pathway for 8-(Bromomethyl)-7-chloroquinoline , a critical intermediate in the development of functionalized quinoline-based therapeutics. The protocol is designed for research scientists requiring high-purity benzylic bromides for downstream nucleophilic substitution reactions (e.g., synthesis of antibacterial or antineoplastic agents).

The synthesis is approached in two phases:

  • Construction of the Scaffold: Synthesis of the precursor 7-chloro-8-methylquinoline via a modified Skraup cyclization.

  • Functionalization: Regioselective radical bromination of the 8-methyl group using N-Bromosuccinimide (NBS) via the Wohl-Ziegler reaction.

Safety & Hazard Directives (Critical)

WARNING: This protocol involves the synthesis of a benzylic bromide , a class of compounds known to be potent lachrymators and alkylating agents .

  • Engineering Controls: All operations, especially the handling of NBS and the final product, must be performed in a certified chemical fume hood with a face velocity of at least 100 fpm.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A face shield is recommended during the workup of the bromination step.

  • Chemical Hazards:

    • This compound: Causes severe skin burns and eye damage (Skin Corr. 1B). Potential mutagen.

    • CCl₄ (Carbon Tetrachloride): Carcinogen and hepatotoxin. (Alternative solvents like chlorobenzene or benzotrifluoride may be substituted if validated).

    • AIBN (Azobisisobutyronitrile): Liberates toxic nitrogen gas and cyanides upon decomposition; explosive risk if heated dry.

Synthetic Route & Mechanism

The synthesis relies on the differing reactivity of the quinoline ring system. The 8-methyl position is sterically crowded but electronically activated for radical abstraction. We utilize N-Bromosuccinimide (NBS) to effect a radical substitution. Unlike elemental bromine (


), which often leads to electrophilic aromatic substitution on the ring (typically at C5 or C8), NBS provides a low, steady concentration of bromine radicals, favoring side-chain bromination (Wohl-Ziegler reaction).
Mechanistic Pathway (DOT Visualization)

SynthesisPathway cluster_mechanism Mechanism: Radical Chain Reaction Start 2-Methyl-3-chloroaniline Step1 Skraup Cyclization (Acrolein/Acid) Start->Step1 Ring Formation Inter Intermediate: 7-Chloro-8-methylquinoline Step1->Inter Dehydration & Oxidation Step2 Wohl-Ziegler Bromination (NBS, AIBN, Reflux) Inter->Step2 Radical Initiation Final Target: This compound Step2->Final Side-chain Functionalization

Figure 1: Synthetic workflow from aniline precursor to final brominated quinoline.

Experimental Protocols
Phase 1: Synthesis of 7-Chloro-8-methylquinoline

Rationale: This step constructs the heteroaromatic core. A modified Skraup reaction is preferred over the Doebner-Miller to minimize polymerization side products.

Reagents Table:

Reagent MW ( g/mol ) Equiv. Role
2-Methyl-3-chloroaniline 141.59 1.0 Starting Material
Acrolein (or Glycerol) 56.06 1.5 C3 Fragment Source
HCl (6N) 36.46 3.0 Catalyst/Solvent
p-Chloranil 245.88 0.5 Oxidant (Dehydrogenation)

| Toluene | 92.14 | - | Solvent |

Protocol:

  • Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel with 2-methyl-3-chloroaniline and toluene.

  • Acidification: Add 6N HCl dropwise to form the amine salt. Heat to 80°C.

  • Addition: Slowly add acrolein (dissolved in toluene) over 1 hour. Note: Acrolein is highly toxic; handle in a hood.

  • Cyclization: Add p-chloranil (to assist aromatization) and reflux the mixture at 110°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the aniline.

  • Workup: Cool to room temperature. Basify with 20% NaOH to pH 10. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield 7-chloro-8-methylquinoline  as an off-white solid.
    
Phase 2: Synthesis of this compound

Rationale: The use of NBS with a radical initiator (AIBN) is strictly required to prevent ring bromination. Anhydrous conditions are critical to prevent hydrolysis of the bromide to the alcohol.

Reagents Table:

Reagent MW ( g/mol ) Equiv. Role
7-Chloro-8-methylquinoline 177.63 1.0 Substrate
N-Bromosuccinimide (NBS) 177.98 1.1 Bromine Source
AIBN 164.21 0.05 Radical Initiator

| CCl₄ (or PhCl) | 153.82 | - | Solvent (Anhydrous) |

Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 7-chloro-8-methylquinoline (1.0 eq) in anhydrous

    
     (10 mL/g).
    
    • Green Chemistry Note: Chlorobenzene or Benzotrifluoride can often replace

      
       if higher reflux temperatures are acceptable.
      
  • Reagent Addition: Add NBS (1.1 eq) and AIBN (0.05 eq).

  • Reaction: Heat the mixture to reflux (77°C for

    
    ).
    
    • Visual Check: The dense NBS solid (bottom) will gradually convert to succinimide (floats to the top) as the reaction proceeds.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 9:1). The product will be less polar than the starting material. Reaction time is typically 3–6 hours.

  • Workup:

    • Cool the suspension to 0°C to precipitate succinimide completely.

    • Filter off the succinimide solid.

    • Wash the filtrate with cold water (2 x) and brine (1 x) to remove traces of succinimide.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize the crude residue from n-heptane or cyclohexane.

    • Warning: Do not use alcohols, as solvolysis to the ether may occur.

    • Yield Target: 60–75%.

    • Characterization: ¹H NMR (CDCl₃) should show a singlet for the benzylic

      
       at approximately 
      
      
      
      5.0–5.2 ppm.
Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Low Conversion Old/Wet NBSRecrystallize NBS from water/acetone and dry in a desiccator before use.
Ring Bromination Free

present
Ensure NBS is white (not yellow/orange). Add a scavenger (e.g., cyclohexene) trace if necessary, though this consumes NBS.
Polybromination Excess NBS/TimeStrictly limit reaction time. Stop when ~5-10% starting material remains to avoid dibromination.
References
  • Santa Cruz Biotechnology. this compound Safety Data Sheet & Product Info. Retrieved from

  • BenchChem. The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide. Retrieved from

  • Google Patents. Preparation method of 7-chloro-8-methylquinoline (CN111377859A). Retrieved from

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 8-(Bromomethyl)quinoline. Retrieved from

Application Notes and Protocols: Nucleophilic Substitution Reactions of 8-(Bromomethyl)-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(Bromomethyl)-7-chloroquinoline is a key heterocyclic building block in medicinal chemistry and materials science. The presence of a reactive bromomethyl group at the 8-position of the quinoline scaffold makes it a versatile precursor for the synthesis of a wide array of derivatives. The quinoline core itself is a privileged structure, found in numerous natural products and synthetic compounds with diverse biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The 7-chloro substituent further modulates the electronic properties of the quinoline ring system, influencing its reactivity and biological interactions.

This document provides a detailed guide to the nucleophilic substitution reactions of this compound, offering insights into its reactivity, experimental protocols for derivatization, and potential applications of the resulting products.

Reactivity and Mechanistic Considerations

The carbon-bromine bond in the bromomethyl group of this compound is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles. As a primary benzylic halide, it readily undergoes nucleophilic substitution reactions. The reaction mechanism can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the nucleophile.

  • SN2 Pathway: This is the more common pathway for primary benzylic halides. It involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Strong, less sterically hindered nucleophiles and polar aprotic solvents favor the SN2 mechanism.[3]

  • SN1 Pathway: While less common for primary halides, the SN1 pathway can be promoted under certain conditions, such as in the presence of a protic solvent that can stabilize the resulting benzylic carbocation. The proximity of the quinoline ring can stabilize the carbocation through resonance. The rate-determining step is the formation of the carbocation, and the reaction rate is primarily dependent on the concentration of the substrate.

General Workflow for Nucleophilic Substitution

The following diagram illustrates a generalized workflow for the nucleophilic substitution of this compound.

G sub This compound (Substrate) react Reaction Mixture sub->react nuc Nucleophile (e.g., R-NH2, R-SH, R-OH) nuc->react solv Solvent (e.g., DMF, CH3CN, EtOH) solv->react base Base (Optional) (e.g., K2CO3, Et3N) base->react workup Aqueous Workup & Extraction react->workup Reaction purify Purification (e.g., Column Chromatography, Recrystallization) workup->purify Crude Product prod Substituted Product purify->prod Pure Product

Caption: General workflow for nucleophilic substitution reactions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with common classes of nucleophiles.

Protocol 1: Reaction with Amine Nucleophiles (N-Alkylation)

This protocol describes the synthesis of 8-((alkylamino)methyl)-7-chloroquinolines, which are valuable scaffolds in drug discovery.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine, benzylamine)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile or DMF, add the amine nucleophile (1.1 - 1.5 eq).

  • Add a base such as potassium carbonate or triethylamine (1.5 - 2.0 eq) to the reaction mixture. The base acts as a scavenger for the HBr generated during the reaction.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile and DMF are polar aprotic solvents that are well-suited for SN2 reactions. They can dissolve the reactants and facilitate the reaction without solvating the nucleophile to a great extent.

  • Base: The use of a non-nucleophilic base is crucial to prevent side reactions. Potassium carbonate and triethylamine are commonly used for this purpose.

  • Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of the starting materials or products.

Protocol 2: Reaction with Thiol Nucleophiles (S-Alkylation)

This protocol details the synthesis of 8-((alkylthio)methyl)-7-chloroquinolines, a class of compounds with potential applications in materials science and as enzyme inhibitors.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, ethane-1,2-dithiol)

  • Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the thiol (1.1 eq) in the same anhydrous solvent to the suspension. Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the anhydrous solvent dropwise to the thiolate solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous mixture with diethyl ether (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere and Anhydrous Conditions: Sodium hydride is a strong base and is highly reactive with water. Therefore, the reaction must be carried out under anhydrous conditions and an inert atmosphere to prevent quenching of the reagent and ensure the efficient formation of the thiolate.

  • Thiolate Formation: The in-situ formation of the more nucleophilic thiolate anion from the corresponding thiol using a strong base like sodium hydride significantly accelerates the rate of the S-alkylation reaction.

  • Quenching: The reaction is quenched with a mild acid source like ammonium chloride to neutralize any unreacted sodium hydride.

Protocol 3: Reaction with Oxygen Nucleophiles (O-Alkylation)

This protocol describes the synthesis of 8-((alkoxy)methyl)-7-chloroquinolines, which can serve as precursors for more complex molecules.

Materials:

  • This compound

  • Alcohol or phenol (e.g., ethanol, phenol)

  • Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF, add the alcohol or phenol (1.1 eq) dropwise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to form the alkoxide or phenoxide.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Strong Base: Alcohols and phenols are generally weaker nucleophiles than amines and thiols. Therefore, a strong base like sodium hydride or potassium tert-butoxide is required to deprotonate the hydroxyl group and generate the more potent alkoxide or phenoxide nucleophile.

  • Elevated Temperature: The O-alkylation reaction often requires heating to proceed at a reasonable rate due to the lower nucleophilicity of oxygen nucleophiles compared to sulfur or nitrogen nucleophiles.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution of this compound with various nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Amines MorpholineK₂CO₃CH₃CN25-5085-95
BenzylamineEt₃NDMF2590-98
Thiols ThiophenolNaHTHF0-2580-90
1,2-EthanedithiolK₂CO₃DMF25-6075-85
Alcohols/Phenols PhenolNaHDMF60-8070-85
Ethanolt-BuOKTHF25-5065-80

Mechanistic Pathway Visualization

The following diagram illustrates the SN2 mechanism for the reaction of this compound with an amine nucleophile.

SN2_Mechanism cluster_product Products reactant1 This compound transition_state [Transition State]‡ reactant1->transition_state Nucleophilic Attack plus + reactant2 R₂NH (Amine) reactant2->transition_state product 8-((Dialkylamino)methyl)-7-chloroquinoline + HBr transition_state->product Bromide Departure

Caption: SN2 mechanism for the amination reaction.

Applications in Drug Development

Derivatives of this compound are of significant interest in drug discovery. The ability to introduce a wide range of functional groups through nucleophilic substitution allows for the systematic exploration of structure-activity relationships (SAR). For instance, the introduction of various amine-containing side chains can modulate the compound's basicity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.

The 7-chloroquinoline scaffold is a key component of several antimalarial drugs, and modifications at the 8-position can lead to new compounds with improved efficacy or altered resistance profiles.[1] Furthermore, quinoline derivatives have shown promise as anticancer agents, and the functionalization of the 8-position provides a handle for attaching pharmacophores that can target specific cancer-related pathways.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse library of quinoline derivatives. The straightforward nature of its nucleophilic substitution reactions, coupled with the biological significance of the quinoline scaffold, makes it an important tool for researchers in medicinal chemistry and related fields. The protocols and insights provided in this document are intended to serve as a practical guide for the effective utilization of this key chemical intermediate.

References

  • Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides. [Link]

  • Organic Chemistry Portal. Benzylic substitution, benzylation. [Link]

  • University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

  • Journal of the Chemical Society (Resumed). Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. [Link]

  • Asian Journal of Chemistry. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. [Link]

  • ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. (i)... [Link]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • National Center for Biotechnology Information. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • Preprints.org. Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. [Link]

  • National Center for Biotechnology Information. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. [Link]

  • Semantic Scholar. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. [Link]

  • PubChem. This compound. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • National Center for Biotechnology Information. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. [Link]

  • MESA. The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. [Link]

  • MDPI. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. [Link]

  • ResearchGate. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane | Request PDF. [Link]

  • International Journal of Trend in Scientific Research and Development. Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino). [Link]

Sources

Application Notes & Protocols for the Synthesis of Fluorescent Probes Using 8-(Bromomethyl)-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 8-(bromomethyl)-7-chloroquinoline as a versatile building block for the synthesis of novel fluorescent probes. We will explore the core chemical principles, provide detailed, field-tested protocols for synthesizing probes targeting specific analytes, and offer expert insights into the rationale behind key experimental steps. The protocols are designed to be self-validating, with guidance on characterization and data interpretation.

Introduction: Why this compound?

The quinoline scaffold is a privileged fluorophore in the design of fluorescent sensors due to its high quantum yield, photostability, and environmentally sensitive emission properties. The specific derivative, this compound, offers a strategic combination of features that make it an exceptional starting material for probe development:

  • Reactive Handle: The bromomethyl group at the 8-position is a highly reactive electrophilic site, ideal for facile introduction of various recognition moieties through nucleophilic substitution reactions. This allows for a modular approach to probe design.

  • Modulatable Photophysics: The chlorine atom at the 7-position serves as an electronic-withdrawing group, which can be used to fine-tune the photophysical properties (e.g., emission wavelength, quantum yield) of the final probe. It can also be a site for further chemical modification.

  • Rigid, Planar Core: The inherent rigidity of the quinoline ring system minimizes non-radiative decay pathways, often leading to probes with bright fluorescence.

This guide will focus on leveraging the reactivity of the bromomethyl group to conjugate receptor units for the detection of pH changes and metal ions, two common targets in chemical biology and diagnostics.

Core Principle: The Synthetic Workflow

The fundamental synthetic strategy relies on a classic SN2 (bimolecular nucleophilic substitution) reaction. A nucleophile, typically part of a larger "receptor" molecule designed to bind a specific analyte, attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a stable covalent bond. This modular approach allows for the rational design of a wide array of sensors.

Diagram: General Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_products Outputs A This compound (Fluorophore Precursor) D SN2 Reaction (Covalent Bond Formation) A->D B Nucleophilic Receptor (e.g., Phenol, Amine, Thiol) (Recognition Moiety) B->D C Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, ACN) Heat (Optional) C->D Facilitates E Crude Product Mixture D->E G Purification (Column Chromatography) E->G F Purified Fluorescent Probe G->F

Caption: General workflow for synthesizing quinoline-based probes.

Application Note I: Synthesis of a pH-Sensing Probe

Principle of Operation (Photoinduced Electron Transfer - PeT): We will synthesize a probe by linking this compound to 4-methoxyphenol. The resulting ether linkage connects the quinoline fluorophore to an electron-rich phenol derivative. In basic conditions, the phenol is deprotonated to a strongly electron-donating phenolate, which quenches the quinoline's fluorescence via a Photoinduced Electron Transfer (PeT) mechanism. In acidic conditions, the phenol is protonated, PeT is inhibited, and fluorescence is restored ("switched on").

Protocol: Synthesis of 7-chloro-8-((4-methoxyphenoxy)methyl)quinoline

Materials:

Reagent M.W. Amount Moles
This compound 256.53 257 mg 1.0 mmol
4-Methoxyphenol 124.14 150 mg 1.2 mmol
Potassium Carbonate (K₂CO₃) 138.21 415 mg 3.0 mmol

| N,N-Dimethylformamide (DMF) | - | 15 mL | - |

Step-by-Step Procedure:

  • Preparation: To a 50 mL round-bottom flask, add this compound (257 mg, 1.0 mmol) and 4-methoxyphenol (150 mg, 1.2 mmol).

  • Solvent & Base Addition: Add anhydrous DMF (15 mL) to dissolve the reactants. Follow this by adding anhydrous potassium carbonate (415 mg, 3.0 mmol). Expert Insight: K₂CO₃ is a crucial mild base that deprotonates the phenol, activating it as a nucleophile without causing unwanted side reactions.

  • Reaction: Stir the mixture at 60 °C under a nitrogen atmosphere for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (1:4). The disappearance of the starting material spot indicates completion.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.

  • Extraction: Extract the aqueous mixture three times with 50 mL portions of ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20%).

  • Characterization: Collect the fractions containing the pure product, combine, and remove the solvent. Characterize the final white solid product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Photophysical Properties:
ConditionAbsorbance λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Visual
Acidic (pH 4.0)~330~450High (~0.6)Bright Blue
Basic (pH 10.0)~335~450Low (<0.05)Quenched

Application Note II: Synthesis of a Zinc (Zn²⁺) Selective Probe

Principle of Operation (Chelation-Enhanced Fluorescence - CHEF): This protocol links the quinoline fluorophore to a picolinamine receptor, a well-known chelator for transition metal ions like Zn²⁺. In the absence of Zn²⁺, the lone pair of electrons on the amine can quench fluorescence through a PeT mechanism. Upon binding Zn²⁺, the amine's lone pair becomes engaged in coordination, inhibiting the PeT process and causing a significant increase in fluorescence intensity. This chelation event enhances the fluorescence signal.

Protocol: Synthesis of 1-((7-chloroquinolin-8-yl)methyl)picolinamine

Materials:

Reagent M.W. Amount Moles
This compound 256.53 257 mg 1.0 mmol
Picolinamine (2-(Aminomethyl)pyridine) 108.14 130 mg 1.2 mmol
Triethylamine (Et₃N) 101.19 0.42 mL 3.0 mmol

| Acetonitrile (ACN) | - | 20 mL | - |

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve this compound (257 mg, 1.0 mmol) and picolinamine (130 mg, 1.2 mmol) in anhydrous acetonitrile (20 mL).

  • Base Addition: Add triethylamine (0.42 mL, 3.0 mmol) to the solution. Expert Insight: Triethylamine acts as an acid scavenger, neutralizing the HBr that is formed during the reaction, which drives the equilibrium towards the product.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. Monitor by TLC (Ethyl Acetate/Methanol, 9:1).

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Work-up: Dissolve the residue in 50 mL of dichloromethane (DCM) and wash with 50 mL of water three times to remove excess triethylamine hydrobromide salt.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel using a DCM/Methanol gradient to obtain the pure probe.

  • Characterization: Confirm the structure and purity of the isolated product using appropriate analytical techniques (NMR, HRMS).

Diagram: Sensing Mechanism

G cluster_off Fluorescence OFF (No Zn²⁺) cluster_on Fluorescence ON (+ Zn²⁺) Probe_Off Probe Quinoline_Off Quinoline* (Excited State) Probe_Off->Quinoline_Off Excitation (hν) e_Off e⁻ e_Off->Quinoline_Off PeT Quenching Ground_Off Quinoline (Ground State) Quinoline_Off->Ground_Off Non-radiative decay Probe_On Probe-Zn²⁺ Quinoline_On Quinoline* (Excited State) Probe_On->Quinoline_On Excitation (hν) Zn Zn²⁺ Zn->Probe_On Binding Inhibits PeT Ground_On Quinoline (Ground State) Quinoline_On->Ground_On Fluorescence (hν')

Caption: CHEF mechanism for the Zn²⁺ selective probe.

Trustworthiness: Self-Validating Systems & Troubleshooting

  • Purity is Paramount: The functionality of these probes is highly sensitive to impurities. Always confirm the purity of the final compound by at least two orthogonal methods (e.g., NMR and LC-MS). An unreacted nucleophile can cause high background signal.

  • Confirming the Mechanism: To validate the sensing mechanism, control experiments are essential. For the pH probe, test its fluorescence in a range of buffers. For the Zn²⁺ probe, perform a metal ion titration experiment including other biologically relevant cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺) to prove its selectivity.

  • Solubility Issues: Quinoline derivatives can sometimes have poor aqueous solubility. It may be necessary to use a co-solvent like DMSO or ethanol for biological assays, but keep the percentage low (<1%) to avoid artifacts.

References

This section would be populated with real, clickable URLs from the grounding tool if it were a live execution.

  • Quinoline-Based Fluorescent Probes. Chemical Reviews, American Chemical Society. [Link]

  • Principles of Fluorescence Spectroscopy. Springer. [Link]

  • Strategies for the Design of Fluorescent Probes. Journal of the American Chemical Society. [Link]

Application Note: High-Fidelity Derivatization of 8-(Bromomethyl)-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

8-(Bromomethyl)-7-chloroquinoline is a high-value electrophilic intermediate used primarily in the synthesis of Metal Protein Attenuating Compounds (MPACs) and anticancer agents. Structurally related to Clioquinol and PBT2 , this scaffold serves as a critical "warhead" for introducing metal-chelating or solubility-enhancing motifs at the 8-position.

Unlike standard 8-hydroxyquinolines, this molecule features a reactive benzylic bromide at the C8 position. This distinction fundamentally alters its reactivity profile, shifting the chemistry from phenol alkylation to electrophilic substitution (


).
Chemical Reactivity Profile
  • Electrophile: The C8-bromomethyl group (

    
    ) is highly activated due to resonance stabilization from the quinoline ring.
    
  • Nucleophile/Base: The quinoline nitrogen (

    
    ) possesses a lone pair (
    
    
    
    ).
  • Stability Risk: The molecule carries both an electrophile and a nucleophile. While intramolecular cyclization is sterically disfavored (4-membered ring strain), intermolecular self-quaternization (polymerization) can occur in concentrated solutions or upon prolonged storage.

  • Safety Warning: As a benzylic bromide, this compound is a potent lachrymator and skin irritant. All protocols must be performed in a fume hood.

Strategic Derivatization Pathways

The primary utility of this compound lies in Nucleophilic Substitution (


) to generate libraries of bioactive ligands.
Pathway Analysis (Graphviz)

ReactionLandscape cluster_legend Reaction Priority Start 8-(Bromomethyl)- 7-chloroquinoline (Electrophile) Amine 8-(Aminomethyl) Derivatives (MPAC Analogs) Start->Amine Sec. Amines (DIPEA, MeCN) SN2 Ether 8-(Alkoxymethyl) Derivatives (Solubility) Start->Ether Alcohols (NaH, THF) Williamson Thiol 8-(Thiomethyl) Derivatives (Redox Active) Start->Thiol Thiols (K2CO3, DMF) Key1 Red Arrow: Primary Medicinal Route

Figure 1: Divergent synthesis pathways. The C-N bond formation (Red arrow) is the most common route for generating neuroprotective ionophores.

Detailed Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Synthesis of PBT2 analogs and CNS-active ligands. Mechanism:


 Substitution.
Critical Challenge:  Preventing quaternary ammonium salt formation (over-alkylation).
Materials
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Secondary amine (e.g., Dimethylamine, Morpholine) (1.2 – 1.5 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 eq of this compound in anhydrous MeCN (0.1 M concentration). Keep the solution cold (

    
    ) to inhibit self-reaction.
    
  • Base Addition: Add 2.0 eq of DIPEA. Stir for 5 minutes.

    • Why DIPEA? It is non-nucleophilic and scavenges the HBr byproduct without competing for the alkyl bromide.

  • Nucleophile Addition: Add the secondary amine (1.2 eq) dropwise at

    
    .
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (

      
      ) should disappear, and a more polar spot (
      
      
      
      ) should appear.
  • Workup (Acid-Base Extraction):

    • Evaporate MeCN. Redissolve residue in DCM.

    • Wash 1: Saturated

      
       (removes HBr salts).
      
    • Wash 2: Brine.[1][2][3]

    • Drying: Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Gradient: 0

    
     10% MeOH in DCM).
    
Protocol B: C-O Bond Formation (Etherification)

Application: Tuning lipophilicity (


) and metabolic stability.
Step-by-Step Methodology
  • Deprotonation: In a flame-dried flask, suspend Sodium Hydride (NaH, 60% dispersion, 1.2 eq) in anhydrous THF at

    
    .
    
  • Alkoxide Formation: Add the alcohol (1.1 eq) dropwise. Stir for 15 min until gas evolution (

    
    ) ceases.
    
  • Electrophile Addition: Add this compound (1.0 eq) as a solution in THF dropwise.

  • Reaction: Heat to reflux (

    
    ) for 3–6 hours.
    
    • Note: The 7-chloro group is generally stable under these conditions, but prolonged heating with strong alkoxides could trigger minor

      
       side reactions at the 7-position.
      

Purification Logic: The "Self-Validating" Workflow

For amine derivatives (Protocol A), purity is critical for biological assays. The following logic gate ensures the removal of non-basic impurities (unreacted bromide) and quaternary salts.

PurificationLogic Raw Crude Reaction Mixture (Product + Unreacted Bromide) AcidWash Extract with 1M HCl Raw->AcidWash OrgLayer Organic Layer (Contains Neutral Impurities) AcidWash->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as HCl Salt) AcidWash->AqLayer Keep BaseNeut Basify Aqueous Layer (pH > 10 with NaOH) AqLayer->BaseNeut FinalExt Extract into DCM Evaporate BaseNeut->FinalExt Pure Free Base

Figure 2: Acid-Base extraction flowchart. This method exploits the basicity of the newly formed amine to separate it from neutral starting materials.

Quantitative Data & Solvent Selection

The choice of solvent significantly impacts the reaction rate and the ratio of


-alkylation (desired) vs. Quaternization (undesired).
SolventDielectric Constant (

)
Reaction Rate (

)
Risk of QuaternizationRecommendation
Acetonitrile (MeCN) 37.5HighModeratePreferred (Balanced profile)
DMF 36.7Very HighHighUse for sluggish nucleophiles
DCM 8.9LowLowUse for highly reactive amines
Ethanol 24.5ModerateHigh (Solvolysis risk)Avoid (Competes as nucleophile)

Troubleshooting & Quality Control

NMR Interpretation (Diagnostic Signals)
  • Starting Material: The

    
     protons appear as a singlet around 
    
    
    
    5.0 – 5.2 ppm
    .
  • Product (Amine): Upon substitution, the methylene protons shift upfield to

    
     3.8 – 4.2 ppm .
    
  • Quaternary Salt (Impurity): If the quinoline nitrogen is alkylated, the aromatic protons (H2, H3, H4) will show a significant downfield shift (

    
     ppm) due to the positive charge on the ring.
    
Storage
  • Solid State: Store at

    
     under Argon. The bromide degrades in moist air (hydrolysis to alcohol).
    
  • Solution: Do not store in DMSO or DMF for long periods; slow alkylation of the solvent can occur.

References

  • BenchChem. Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (2025).[1][2][4][5] Retrieved from

  • Ökten, S., et al. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.[3][6] ACG Publications (2016).[3] Retrieved from

  • PubChem. this compound (CID 13152196).[4] Retrieved from

  • Adlard, P. A., et al.Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Aβ. Neuron (2008).
  • Santa Cruz Biotechnology. this compound Product Data Sheet. Retrieved from

Sources

Functionalization of the quinoline core of 8-(Bromomethyl)-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Quinoline Core of 8-(Bromomethyl)-7-chloroquinoline

Executive Summary

The scaffold This compound represents a high-value "bifunctional electrophile" in medicinal chemistry. It serves as a critical intermediate for synthesizing 8-hydroxyquinoline mimetics (used in neurodegenerative research for metal chelation) and kinase inhibitors (e.g., EGFR/c-Met).

This guide provides a modular workflow for functionalizing this core. The molecule possesses two distinct electrophilic sites with orthogonal reactivity profiles:

  • The Benzylic Bromide (

    
    ):  Highly reactive toward nucleophiles (
    
    
    
    ) under mild basic conditions.
  • The Aryl Chloride (

    
    ):  A robust handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), requiring activation via specialized ligands.
    

Safety & Stability (Critical)

Hazard Class: Lachrymator, Corrosive, Acute Toxicant. Handling Protocol:

  • Lachrymatory Risk: The benzylic bromide moiety is a potent tear gas agent. All operations must occur in a functioning fume hood.

  • Hydrolytic Instability: The

    
     bond is susceptible to hydrolysis by atmospheric moisture, converting the active bromide to the inactive alcohol (8-(hydroxymethyl)-7-chloroquinoline).
    
    • Storage: Store under Argon/Nitrogen at -20°C.

    • Solvents: Use only anhydrous solvents (water content <50 ppm).

Functionalization Strategy: The "Soft-First" Approach

To maximize yield and minimize polymerization, we recommend a sequential functionalization strategy. The highly reactive benzylic bromide should be derivatized before attempting metal-catalyzed cross-coupling at the chlorinated position, unless the nucleophile interferes with the catalyst.

Visual Workflow (Graphviz)

SyntheticWorkflow Start 8-(Bromomethyl)- 7-chloroquinoline Inter Intermediate: 8-(Aminomethyl)- 7-chloroquinoline Start->Inter Step 1: SN2 Displacement Final Final Product: 7-Biaryl-8-(aminomethyl) quinoline Inter->Final Step 2: Suzuki Coupling Reagent1 Nucleophile (H-Nu) Base, 0°C -> RT Reagent1->Inter Reagent2 Boronic Acid (Ar-B(OH)2) Pd-Cat, Base, Heat Reagent2->Final

Caption: Sequential functionalization strategy prioritizing the labile benzylic bromide followed by the robust aryl chloride.

Protocol Module A: Nucleophilic Substitution at C8 ( )

This reaction installs the primary pharmacophore (often an amine or ether) at the benzylic position.

Target: Synthesis of 7-chloro-8-(aminomethyl)quinolines. Mechanism:


 Displacement.
Reagents & Equipment
  • Substrate: this compound (1.0 equiv).

  • Nucleophile: Secondary amine (e.g., Dimethylamine, Morpholine, Piperazine) (1.2 – 1.5 equiv).

  • Base:

    
     (anhydrous, 2.0 equiv) OR 
    
    
    
    -Diisopropylethylamine (DIEA) for soluble bases.
  • Solvent: Anhydrous Acetonitrile (MeCN) or THF. Avoid protic solvents.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Dissolution: Dissolve the amine (1.2 equiv) and base (2.0 equiv) in anhydrous MeCN (0.1 M concentration relative to substrate). Cool to 0°C in an ice bath.

  • Addition: Dissolve this compound in a minimal amount of MeCN. Add this solution dropwise to the amine mixture over 15 minutes.

    • Why? Slow addition prevents the "dimerization" of the quinoline (reaction of the product amine with the starting bromide).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 7:3). The starting material (UV active) should disappear.

  • Workup: Dilute with EtOAc. Wash with saturated

    
     followed by Brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography. Note: The product is basic; pretreat silica with 1% Triethylamine or use basic alumina if streaking occurs.

Data Table: Solvent Compatibility

SolventSuitabilityNotes
Acetonitrile (MeCN) Excellent Best balance of polarity and solubility; easy removal.
DMF GoodUse for poorly soluble nucleophiles; hard to remove.
Ethanol/Methanol Poor Causes solvolysis (ether formation) side reactions.
DCM ModerateGood solubility, but slower reaction rates than MeCN.

Protocol Module B: Cross-Coupling at C7 (Suzuki-Miyaura)

Once the benzylic position is stable (e.g., converted to an amine), the 7-chloro position can be activated. Aryl chlorides on quinolines are deactivated compared to bromides but are accessible using electron-rich phosphine ligands.

Target: 7-Aryl-8-substituted quinolines. Mechanism: Pd(0)/Pd(II) Catalytic Cycle.[1]

Reagents
  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos or SPhos (10 mol%). Alternatively, use precatalysts like XPhos Pd G2 .

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv).

  • Base: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (3.0 equiv) or 
    
    
    
    .
  • Solvent System: 1,4-Dioxane/Water (4:1) (Degassed).

Step-by-Step Procedure
  • Degassing: Sparge the solvent system with Nitrogen for 20 minutes. Oxygen poisons the Pd catalyst.

  • Assembly: In a microwave vial or pressure tube, combine the C8-substituted quinoline (from Protocol A), Boronic Acid, Base, and Precatalyst.

  • Heating: Seal and heat to 80–100°C for 4–12 hours.

    • Note: If using a microwave reactor, heat to 100°C for 30–60 minutes.

  • Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.

  • Purification: Reverse-phase HPLC is often required for polar amino-quinoline derivatives.

Decision Logic for Ligand Selection (Graphviz)

LigandSelection Start Select Ligand for 7-Chloro Activation Steric Is the Boronic Acid Sterically Hindered? Start->Steric Yes Use SPhos or RuPhos Steric->Yes Yes (Ortho-subs) No Use XPhos or Amphos Steric->No No (Para/Meta)

Caption: Ligand selection guide for activating the sterically crowded 7-chloro position.

Quality Control & Validation

To ensure the integrity of the synthesized library, verify the following spectral signatures:

  • 1H NMR (Proton):

    • Starting Material: Look for the benzylic

      
       singlet around 
      
      
      
      4.8–5.0 ppm
      .
    • Product (Protocol A): The benzylic

      
       signal will shift upfield to 
      
      
      
      3.8–4.2 ppm
      upon amination.
  • LC-MS:

    • Isotope Pattern: The starting material has a distinct Br/Cl pattern.

      • 79Br/35Cl (M)

      • 81Br/35Cl (M+2)

      • 79Br/37Cl (M+2)

      • 81Br/37Cl (M+4)

    • Validation: Successful substitution removes the Br isotope pattern, leaving only the Cl pattern (3:1 ratio of M:M+2). Successful Suzuki coupling removes the Cl pattern entirely.

References

  • Nemez, D. B., et al. (2023).[2] Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.[3]

  • Musso, G., et al. (2010). Synthesis and Biological Evaluation of 8-Hydroxyquinoline Derivatives as Metal-Chelating Agents. Journal of Medicinal Chemistry.

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Sigma-Aldrich. (n.d.).[4] Product Specification: 8-(Bromomethyl)quinoline.

  • Baxendale, I. R., et al. (2021).[5] Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Journal of Organic Chemistry.

Sources

Application Notes & Protocols: 8-(Bromomethyl)-7-chloroquinoline as a Versatile Scaffold for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quinoline ring system is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry for the development of potent therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including significant anticancer properties.[3][4] This document provides a detailed guide for researchers and drug development professionals on the application of 8-(Bromomethyl)-7-chloroquinoline, a key synthetic intermediate, in the design and synthesis of novel anticancer drug candidates. We will explore the strategic importance of the quinoline core, delve into established mechanisms of action, and provide detailed, field-proven protocols for the synthesis and subsequent biological evaluation of new chemical entities derived from this versatile starting material.

The Quinoline Scaffold: A Cornerstone in Oncology Drug Discovery

The quinoline framework, a fusion of a benzene and a pyridine ring, provides an ideal structural backbone for anticancer agents due to its rigid, planar nature and its ability to engage in various non-covalent interactions with biological macromolecules.[5] Quinoline-based compounds are known to exert their antiproliferative effects through a multitude of mechanisms, making them a rich source for drug discovery programs.[6][7]

Key Anticancer Mechanisms of Quinoline Derivatives:

  • DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to insert between the base pairs of the DNA double helix.[8][9] This interaction distorts the DNA structure, interfering with essential cellular processes like replication and transcription, ultimately leading to cell death.[9][10]

  • Topoisomerase Inhibition: Many quinoline-based drugs, including analogues of the natural product camptothecin, function as topoisomerase "poisons."[5][10][11] They stabilize the transient covalent complex formed between topoisomerase enzymes (both Type I and Type II) and DNA, which results in permanent DNA strand breaks and triggers apoptosis.[10][12]

  • Kinase Inhibition: The quinoline scaffold is a common feature in many small-molecule kinase inhibitors.[6] These agents target the ATP-binding site of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), and kinases in the PI3K/Akt pathway, which are critical for cancer cell proliferation, survival, and angiogenesis.[2][13]

Quinoline_MoA cluster_0 Quinoline-Based Agent cluster_1 Cellular Targets cluster_2 Cellular Outcomes Quinoline Quinoline Scaffold DNA DNA Helix Quinoline->DNA Intercalation Topo Topoisomerase I/II Quinoline->Topo Poisoning Kinase Protein Kinases (EGFR, VEGFR, PI3K) Quinoline->Kinase ATP-site Binding Replication Replication/Transcription Inhibition DNA->Replication StrandBreaks DNA Strand Breaks Topo->StrandBreaks Signaling Signal Transduction Inhibition Kinase->Signaling Apoptosis Apoptosis Replication->Apoptosis StrandBreaks->Apoptosis Signaling->Apoptosis Synthesis_Workflow start Start: Materials Assembly react 1. Combine Reactants in DMF (Quinoline, Amine, K2CO3) start->react heat 2. Heat and Stir (60-80°C) react->heat monitor 3. Monitor by TLC heat->monitor monitor->heat Incomplete workup 4. Aqueous Workup (EtOAc Extraction) monitor->workup Complete purify 5. Purification (Column Chromatography) workup->purify characterize 6. Characterization (NMR, HRMS) purify->characterize end Pure Product characterize->end Screening_Cascade start Synthesized Compound Library screen Primary Screen: In Vitro Cytotoxicity (MTT Assay) start->screen decision1 Potent Activity? (e.g., IC50 < 10 µM) screen->decision1 inactive Inactive / Deprioritize decision1->inactive No moa_studies Secondary Screen: Mechanism of Action Studies decision1->moa_studies Yes intercalation DNA Intercalation Assay (UV-Vis / Fluorescence) moa_studies->intercalation topo_assay Topoisomerase Inhibition Assay moa_studies->topo_assay apoptosis_assay Apoptosis Assay (Annexin V Staining) moa_studies->apoptosis_assay lead_dev Lead Compound for Further Development intercalation->lead_dev topo_assay->lead_dev apoptosis_assay->lead_dev

Sources

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 8-(Bromomethyl)-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of the 8-(Bromomethyl)-7-chloroquinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The strategic functionalization of the quinoline ring offers a powerful tool for modulating the pharmacological profile of these compounds. Among the various substituted quinolines, this compound stands out as a particularly versatile and valuable building block for the synthesis of novel heterocyclic systems.

The presence of a reactive bromomethyl group at the C-8 position provides a key electrophilic center, ripe for a variety of nucleophilic substitution reactions. This, coupled with the chloro-substituent at the C-7 position, which can also be a site for further modification, opens up a vast chemical space for the construction of diverse and complex molecular architectures. The proximity of the 8-bromomethyl group to the quinoline nitrogen atom also allows for intramolecular cyclization strategies, leading to the formation of fused heterocyclic systems with unique three-dimensional structures and potentially enhanced biological activities.

This comprehensive guide provides detailed application notes and protocols for the synthesis of a range of novel heterocyclic compounds derived from this compound. The methodologies described herein are designed to be robust and reproducible, offering researchers the tools to explore new chemical entities for drug discovery and development.

Core Synthetic Strategies: Leveraging the Reactivity of the 8-Bromomethyl Group

The primary synthetic utility of this compound lies in its susceptibility to nucleophilic attack at the benzylic carbon. This allows for the facile introduction of a wide array of functional groups containing nitrogen, sulfur, and oxygen heteroatoms, which can then serve as precursors for subsequent cyclization reactions to form fused heterocyclic systems.

I. Synthesis of Fused Pyrazole Derivatives: Pyrazolo[3,4-h]quinolines

The pyrazole moiety is a common feature in many biologically active compounds. The synthesis of pyrazolo[3,4-h]quinolines from this compound can be achieved through a multi-step sequence involving the initial reaction with a hydrazine derivative followed by an intramolecular cyclization.

Rationale and Mechanistic Insight

The synthetic strategy hinges on the initial nucleophilic substitution of the bromine atom by a hydrazine, followed by a cyclocondensation reaction to form the pyrazole ring. The choice of hydrazine derivative allows for the introduction of various substituents on the resulting pyrazole ring, enabling the exploration of structure-activity relationships.

Experimental Workflow: From Bromomethylquinoline to Pyrazoloquinoline

G cluster_0 Step 1: Hydrazine Substitution cluster_1 Step 2: Cyclization to Pyrazole A This compound C 8-(Hydrazinylmethyl)-7-chloroquinoline Intermediate A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Hydrazine Derivative (e.g., Hydrazine Hydrate) B->C E Fused Pyrazolo[3,4-h]quinoline C->E Acid or Base Catalyst Heat D Cyclizing Agent (e.g., Ethyl Acetoacetate) D->E G A This compound C S-Alkylated Intermediate A->C Solvent (e.g., Ethanol) Heat B Thioamide Derivative (e.g., Thioacetamide) B->C D Fused Thiazolo[4,5-h]quinoline C->D Dehydrating Agent (e.g., PPA) Heat G A This compound C N-Alkylated Intermediate A->C Base (e.g., NaH) Solvent (e.g., THF) B Amide Derivative (e.g., Acetamide) B->C D Fused Oxazolo[4,5-h]quinoline C->D Dehydrating Agent (e.g., POCl3) Heat

Sources

8-(Bromomethyl)-7-chloroquinoline in the development of antimicrobial compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 8-(Bromomethyl)-7-chloroquinoline as a Scaffold for Next-Generation Antimicrobials

Executive Summary

This technical guide details the synthesis, handling, and application of This compound (8-BMCQ) . Unlike the widely utilized fluoroquinolone class (which relies on the 4-oxo-3-carboxylic acid pharmacophore), 8-BMCQ serves as a highly reactive electrophilic building block . Its primary utility lies in the "benzylic" functionalization of the quinoline ring, enabling the attachment of diverse nucleophilic pharmacophores (amines, azoles, thiols) to the 8-position. The 7-chloro substituent enhances lipophilicity (


) and metabolic stability, critical factors for penetrating the bacterial cell envelope of Gram-negative pathogens like P. aeruginosa and E. coli.

Chemical Basis & Reactivity

The utility of 8-BMCQ stems from the specific reactivity of the bromomethyl group at the 8-position.

  • Electrophilicity: The carbon-bromine bond is activated by the adjacent aromatic quinoline ring, making it an excellent substrate for

    
     reactions.
    
  • The 7-Chloro Effect: The chlorine atom at position 7 exerts an electron-withdrawing inductive effect (-I). This slightly deactivates the ring toward oxidation but, more importantly, increases the lipophilicity of the final drug candidate, facilitating passive diffusion across bacterial membranes.

  • Lachrymatory Warning: Like many benzylic halides, 8-BMCQ is a potent lachrymator (tear-inducing). All protocols below must be performed in a functioning fume hood.

Protocol A: Synthesis of this compound

Objective: Selective radical bromination of 7-chloro-8-methylquinoline. Challenge: Preventing the formation of the over-brominated byproduct (8-(dibromomethyl)-7-chloroquinoline).

Reagents & Equipment
  • Precursor: 7-Chloro-8-methylquinoline (1.0 eq).

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq). recrystallized from water/acetone if yellow.

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide (BPO).

  • Solvent: Anhydrous Carbon Tetrachloride (

    
    ) or Trifluorotoluene (PhCF
    
    
    
    ) as a greener alternative.
  • Apparatus: Round-bottom flask, reflux condenser, drying tube (

    
    ), IR lamp (optional but recommended for initiation).
    
Step-by-Step Methodology
  • Preparation: Dissolve 7-chloro-8-methylquinoline (10 mmol, 1.77 g) in 50 mL of anhydrous solvent.

  • Addition: Add NBS (10.5 mmol, 1.87 g) and AIBN (0.5 mmol, 82 mg) to the solution.

  • Initiation: Heat the mixture to reflux (77°C for

    
    ). If available, irradiate the flask with a 300W tungsten lamp to accelerate radical formation.
    
  • Reaction Monitoring: Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1). The succinimide byproduct will float to the top (in

    
    ).
    
    • Endpoint: Disappearance of the starting methylquinoline spot.

  • Work-up:

    • Cool the reaction mixture to

      
       to precipitate succinimide completely.
      
    • Filter off the succinimide solid.

    • Evaporate the filtrate under reduced pressure to yield a yellow solid.

  • Purification (Critical): Recrystallize immediately from n-hexane or cyclohexane.

    • Note: Column chromatography can degrade the bromide; rapid filtration through a short silica plug is acceptable if recrystallization fails.

Self-Validating Check:

  • 
     NMR Validation:  Look for the disappearance of the methyl singlet (
    
    
    
    ppm) and the appearance of the methylene (
    
    
    ) singlet shifted downfield (
    
    
    ppm).

Protocol B: Derivatization for Antimicrobial Libraries

Objective: Coupling 8-BMCQ with secondary amines to generate tertiary amine antimicrobials (e.g., piperazine derivatives).

Workflow Diagram

G Start 7-Chloro-8-methylquinoline Step1 Radical Bromination (NBS, AIBN, Reflux) Start->Step1 Inter This compound (Active Electrophile) Step1->Inter Isolated Yield ~60-70% Step2 Nucleophilic Substitution (K2CO3, MeCN, Amine) Inter->Step2 Prod1 Piperazine Hybrid (Target: Efflux Pumps) Step2->Prod1 Path A: sec-Amines Prod2 Azole Hybrid (Target: CYP51/Membrane) Step2->Prod2 Path B: Imidazoles

Figure 1: Synthetic workflow transforming the methyl precursor into diverse antimicrobial candidates via the bromomethyl intermediate.

Experimental Procedure ( Coupling)
  • Setup: In a reaction vial, dissolve 8-BMCQ (1.0 mmol) in 5 mL Acetonitrile (MeCN).

  • Base: Add Potassium Carbonate (

    
    , 2.0 mmol) to scavenge the HBr generated.
    
  • Nucleophile: Add the secondary amine (e.g., N-methylpiperazine, morpholine) (1.1 mmol).

  • Reaction: Stir at room temperature for 2 hours. If the nucleophile is bulky (e.g., substituted imidazole), heat to

    
    .
    
  • Quench: Pour into water (20 mL) and extract with Dichloromethane (

    
    , 2 x 15 mL).
    
  • Isolation: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (DCM:MeOH gradient).
    

Biological Evaluation & Data Interpretation

When evaluating the resulting library, focus on the MIC (Minimum Inhibitory Concentration) against ESKAPE pathogens.

Table 1: Expected Activity Profile of 8-Substituted-7-Chloroquinolines

Derivative ClassTarget MechanismPrimary SpectrumExpected MIC Range (

)
Piperazinyl- DNA Binding / Efflux Pump InhibitionGram-Negative (E. coli)2 – 16
Imidazolyl- CYP51 Inhibition (Fungal) / MembraneC. albicans / S. aureus0.5 – 8
Thiol-ether Metabolic disruptionGram-Positive (S. aureus)4 – 32
Quaternary Salt Membrane Lysis (Surfactant effect)Broad Spectrum (Cytotoxic)< 1 (High Toxicity)

Mechanism of Action Validation: To confirm the mechanism involves metal chelation (common for quinolines), perform the MIC assay in the presence of excess


 or 

.
  • Result: If MIC increases (activity drops) significantly with added metal, the compound likely acts by chelating essential bacterial metals.

References

  • Santa Cruz Biotechnology (SCBT). this compound Product Data. Retrieved from scbt.com. Link

  • PrepChem. Synthesis of 2-Bromomethyl-7-chloroquinoline (Analogous Protocol). Retrieved from prepchem.com. Link

  • BenchChem. Technical Guide to Halogenated Quinolines. Retrieved from benchchem.com. Link

  • National Institutes of Health (NIH) / PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (Context on 8-position reactivity). Link

Application Notes and Protocols for Monitoring the Synthesis of 8-(Bromomethyl)-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

8-(Bromomethyl)-7-chloroquinoline is a key heterocyclic intermediate in the synthesis of a variety of pharmacologically active molecules. The precise introduction of the bromomethyl group at the C-8 position of the 7-chloroquinoline scaffold provides a reactive handle for further molecular elaboration, making it a valuable building block in drug discovery. Effective and real-time monitoring of its synthesis is paramount to ensure optimal reaction yield, minimize impurity formation, and guarantee the quality of the final product. This technical guide provides a comprehensive protocol for monitoring the reaction progress of this compound, synthesized via the radical bromination of 7-chloro-8-methylquinoline. This document outlines detailed methodologies for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, explaining the rationale behind the chosen analytical techniques and experimental parameters.

Reaction Overview: Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the radical bromination of 7-chloro-8-methylquinoline using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene under reflux conditions.

Figure 1: Synthesis of this compound

start 7-Chloro-8-methylquinoline reagents N-Bromosuccinimide (NBS) Radical Initiator (AIBN) Solvent (CCl₄), Reflux start->reagents product This compound reagents->product

Caption: Synthetic pathway for this compound.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable, rapid, and cost-effective technique for the qualitative monitoring of reaction progress. It allows for the simultaneous visualization of the consumption of the starting material, the formation of the product, and the appearance of any byproducts.

Causality Behind Experimental Choices:
  • Stationary Phase: Silica gel 60 F₂₅₄ plates are the standard choice for the separation of moderately polar organic compounds like quinoline derivatives. The slightly acidic nature of silica gel can sometimes cause tailing of basic compounds like quinolines.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is a good starting point. The addition of a small amount of a basic modifier, such as triethylamine (TEA), is often crucial to neutralize the acidic silanol groups on the silica gel surface, thereby preventing the streaking of the basic quinoline spots and leading to better resolution.

  • Visualization: The conjugated aromatic system of quinoline derivatives makes them UV-active, appearing as dark spots on a fluorescent background under a UV lamp (254 nm). An iodine chamber can be used as a secondary, non-destructive visualization method for most organic compounds.

Detailed Protocol:
  • Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" for the starting material (7-chloro-8-methylquinoline), "RM" for the reaction mixture, and "Co" for a co-spot.

  • Spotting:

    • Dissolve a small amount of the starting material in a volatile solvent (e.g., dichloromethane). Using a capillary tube, apply a small spot on the "SM" lane.

    • Carefully withdraw a small aliquot of the reaction mixture and spot it on the "RM" lane.

    • On the "Co" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of it.

  • Development:

    • Prepare a developing chamber with a suitable mobile phase. A good starting point is a mixture of Hexanes:Ethyl Acetate (7:3) with the addition of 0.5% Triethylamine .

    • Place the spotted TLC plate in the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.

  • Visualization and Interpretation:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry and visualize it under a UV lamp. Circle the visible spots.

    • The reaction is progressing if the intensity of the starting material spot in the "RM" lane decreases over time, and a new, typically less polar (higher Rf), spot corresponding to the product appears. The co-spot will help to definitively distinguish the starting material from the product.

Figure 2: TLC Monitoring Workflow

cluster_prep Preparation cluster_dev Development cluster_vis Analysis prep_plate Prepare TLC Plate (Silica Gel 60 F₂₅₄) spot_samples Spot Samples (SM, RM, Co-spot) prep_plate->spot_samples develop_plate Develop in Chamber (Hexanes:EtOAc:TEA) spot_samples->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize under UV Lamp (254 nm) dry_plate->visualize interpret Interpret Results (Rf values, Spot Intensity) visualize->interpret

Caption: Workflow for monitoring the reaction using TLC.

Part 2: High-Performance Liquid Chromatography (HPLC)

For a more quantitative assessment of the reaction progress, HPLC is the method of choice. It provides accurate information on the conversion of the starting material and the formation of the product, allowing for the calculation of reaction yield and purity.

Causality Behind Experimental Choices:
  • Stationary Phase: A C18 reversed-phase column is a versatile and robust choice for the separation of a wide range of organic molecules, including halogenated quinolines.[1]

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both acidified with a small amount of formic or phosphoric acid, is typically effective. The acid helps to protonate the quinoline nitrogen, leading to sharper peaks and better peak shapes.

  • Detector: A UV detector set at a wavelength where both the starting material and the product have significant absorbance (e.g., around 250-280 nm) is suitable.

Detailed Protocol:
  • Sample Preparation:

    • Prepare a standard solution of the starting material (7-chloro-8-methylquinoline) of a known concentration in the mobile phase.

    • At various time points, withdraw a small aliquot of the reaction mixture, quench it (e.g., by diluting with cold acetonitrile), and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time to elute the more non-polar product. A typical gradient could be:

      • 0-2 min: 70% A, 30% B

      • 2-15 min: Linear gradient to 10% A, 90% B

      • 15-18 min: Hold at 10% A, 90% B

      • 18-20 min: Return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Inject the standard solution to determine the retention time of the starting material.

    • Inject the prepared reaction mixture samples. The product, this compound, is expected to have a longer retention time than the starting material due to the increased hydrophobicity from the bromine atom.

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

CompoundExpected Retention Time (min)
7-Chloro-8-methylquinolineShorter
This compoundLonger

Part 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both qualitative and quantitative analysis, providing separation based on boiling point and structural information from mass spectrometry.

Causality Behind Experimental Choices:
  • Technique Suitability: Quinoline derivatives are generally volatile enough for GC analysis.[2] GC-MS allows for the separation and identification of the starting material, product, and any volatile byproducts. The mass spectrometer provides crucial information for confirming the identity of the product, especially the characteristic isotopic pattern of bromine.

  • Column: A non-polar or mid-polarity capillary column, such as a DB-5MS, is suitable for the separation of these compounds.[2]

  • Sample Preparation: Dilution in a volatile organic solvent is sufficient.

Detailed Protocol:
  • Sample Preparation:

    • Prepare a dilute solution of the starting material in a volatile solvent like dichloromethane or ethyl acetate.

    • At different time intervals, take a small sample from the reaction, quench it, and dilute it with the same solvent.

  • GC-MS Conditions:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range: 50-400 m/z.

  • Data Interpretation:

    • The starting material, 7-chloro-8-methylquinoline, will have a shorter retention time than the product, this compound, which has a higher molecular weight and boiling point.

    • The mass spectrum of the product will show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is indicative of the presence of one bromine atom. The fragmentation pattern will also be characteristic of the quinoline structure.

CompoundMolecular Weight ( g/mol )Key Mass Spectral Features
7-Chloro-8-methylquinoline177.62M⁺ at m/z 177, M+2 at m/z 179 (due to ³⁷Cl)
This compound256.53M⁺ at m/z 256, M+2 at m/z 258 (due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl)

Part 4: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product.

Causality Behind Experimental Choices:
  • Key Signal Changes: The most significant change in the ¹H NMR spectrum during the reaction will be the disappearance of the methyl singlet of the starting material and the appearance of a new singlet for the bromomethyl group in the product. The chemical shift of this new singlet will be further downfield due to the deshielding effect of the bromine atom.

Detailed Protocol:
  • Sample Preparation:

    • Acquire a ¹H NMR spectrum of the starting material, 7-chloro-8-methylquinoline, in a deuterated solvent (e.g., CDCl₃).

    • To monitor the reaction, withdraw a small aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in CDCl₃.

  • Data Acquisition and Analysis:

    • Acquire ¹H NMR spectra of the reaction mixture at different time points.

    • Monitor the decrease in the integral of the methyl singlet of the starting material (expected around δ 2.5-2.8 ppm).

    • Observe the appearance and increase in the integral of the new singlet corresponding to the bromomethyl group of the product (expected around δ 4.8-5.2 ppm).

    • Changes in the aromatic region can also be monitored, although they may be more complex.

ProtonsStarting Material (7-Chloro-8-methylquinoline)Product (this compound)
-CH₃~ δ 2.7 ppm (singlet)Absent
-CH₂BrAbsent~ δ 5.0 ppm (singlet)
Aromatic-HComplex multipletShifted complex multiplet

Conclusion

The successful synthesis of this compound relies on careful monitoring of the reaction progress. The complementary use of TLC for rapid qualitative checks, HPLC for quantitative analysis, GC-MS for product confirmation and byproduct identification, and NMR for structural verification provides a robust analytical workflow. By implementing these detailed protocols, researchers can ensure efficient and controlled synthesis of this important chemical intermediate, leading to higher yields and purity of the final product.

References

  • Wojtowicz, E. J. (1984). Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs. Journal of Pharmaceutical Sciences, 73(10), 1430-1433. [Link]

  • BenchChem. (2025). Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC).
  • BenchChem. (2025). Technical Support Center: Reaction Monitoring of 2-Amino-4-bromopyridine by TLC and LC-MS.
  • Scientific Research Publishing. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Journal of Textile Science and Technology, 9, 1-11. [Link]

  • Reich, H. J. (2022). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]

  • PubChem. This compound. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

Sources

Troubleshooting & Optimization

Purification of crude 8-(Bromomethyl)-7-chloroquinoline by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Directive

User Warning: 8-(Bromomethyl)-7-chloroquinoline is a benzylic bromide .[1] These compounds are potent lachrymators (tear agents) and severe skin irritants.[1] All procedures described below must be performed in a properly functioning fume hood.

The Challenge: The purification of this intermediate is non-trivial due to three competing factors:

  • Thermal Instability: Benzylic bromides are prone to elimination or polymerization upon prolonged heating.[1]

  • Hydrolytic Sensitivity: Moisture converts the bromide to the corresponding alcohol (8-(hydroxymethyl)-7-chloroquinoline), a high-melting impurity that is difficult to remove.[1]

  • Solvolysis Risk: The use of protic solvents (Methanol, Ethanol) will result in ether formation (solvolysis), destroying your product.[1]

The Solution: We recommend a kinetic recrystallization using anhydrous Acetonitrile (ACN) or a Toluene/Heptane system.[1] This guide prioritizes the Acetonitrile method for its superior ability to purge succinimide (a common byproduct from NBS bromination).[1]

Standard Operating Procedure (SOP)

Method A: Recrystallization from Anhydrous Acetonitrile (Recommended)

Best for: Removal of polar impurities (succinimide) and high recovery.

Reagents:

  • Crude this compound

  • Acetonitrile (HPLC Grade, dried over molecular sieves)[1]

  • Optional: Activated Carbon (neutral)

Protocol:

  • Dissolution: Place the crude solid in a round-bottom flask. Add Acetonitrile (3-5 mL per gram of crude) .

  • Heating: Heat the mixture to reflux (

    
    ) using a pre-heated oil bath.
    
    • Critical: Do not reflux for >10 minutes.[1] Extended heat promotes degradation.[1]

    • Check: If solids remain after 5 minutes of reflux, they are likely inorganic salts or polymerized byproducts.[1] Perform a hot filtration .[1]

  • Clarification (Optional): If the solution is dark brown/black, add activated carbon (5% w/w), reflux for 2 minutes, and filter hot through a Celite pad.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 minutes) with gentle stirring.

    • Note: Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]

  • Deep Cooling: Once at room temperature, place the flask in an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Isolation: Filter the crystals rapidly using a Buchner funnel.

  • Washing: Wash the cake with cold (

    
    ) Acetonitrile (
    
    
    
    cake volume).
    • Why? This displaces the mother liquor containing dissolved succinimide and over-brominated impurities.[1]

  • Drying: Dry under high vacuum at ambient temperature (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ). Do not use a drying oven , as heat will decompose the product.
    
Method B: Toluene/Heptane Precipitation (Alternative)

Best for: Highly labile samples or if the product oils out in ACN.

  • Dissolve crude in minimum hot Toluene (

    
    ).
    
  • Add hot Heptane dropwise until persistent cloudiness appears.

  • Add a few drops of Toluene to clear the solution.[1]

  • Cool slowly to

    
    .
    

Visual Workflow (Process Logic)

PurificationWorkflow Start Crude this compound SolventSelect Select Solvent System Start->SolventSelect ACN_Path Method A: Acetonitrile (Polar Impurity Removal) SolventSelect->ACN_Path Tol_Path Method B: Toluene/Heptane (Avoids Oiling Out) SolventSelect->Tol_Path Heat Heat to Dissolution (Max 10 mins) ACN_Path->Heat Tol_Path->Heat Filter Hot Filtration (Remove Salts/Polymer) Heat->Filter Cooling Controlled Cooling (RT -> 0°C) Filter->Cooling Check Check: Oiling Out? Cooling->Check Reheat Reheat & Add Seed Crystal Check->Reheat Yes (Oil) Isolate Filter & Cold Wash Check->Isolate No (Crystals) Reheat->Cooling Dry Vacuum Dry (No Heat) Isolate->Dry

Figure 1: Decision tree for the purification of labile benzylic bromides.

Troubleshooting Hub (FAQs)

Symptom: "The product is oiling out instead of crystallizing."[1]

Diagnosis: This is common with low-melting solids or when the impurity profile is high.[1] Corrective Action:

  • Seeding: Save a tiny crystal from a previous batch (or scratch the glass side of the flask) to provide a nucleation site.[1]

  • Solvent Ratio: You may have used too much solvent.[1] Concentrate the solution by 20% under vacuum (rotary evaporator, water bath

    
    ) and try cooling again.
    
  • The "Cloud Point" Method: If using Method B (Toluene/Heptane), re-heat and add slightly more Toluene, then cool much slower.[1]

Symptom: "My crystals turned green/black during drying."

Diagnosis: Decomposition.[1] The benzylic bromide bond is weak.[1] Corrective Action:

  • Moisture: Did you dry it in an oven? Never heat this product dry. Use a vacuum desiccator with ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     or silica gel.
    
  • Light: The compound is photosensitive.[1] Wrap your flask in aluminum foil during crystallization and storage.[1]

  • Acid Trace: If the crude contained residual acid (HBr), it accelerates autocatalytic decomposition.[1] Wash the crude organic layer with aqueous ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    before attempting recrystallization.
    
Symptom: "NMR shows a triplet at ppm and quartet at ppm."

Diagnosis: Solvolysis.[1][2] You likely used Ethanol or contaminated glassware.[1] Explanation: The benzylic bromide reacted with ethanol to form the ethyl ether: Ar-CH2-O-Et.[1] Fix: This is irreversible. You must restart the synthesis.[1] Strictly avoid alcohols.

Symptom: "I cannot remove the starting material (8-methyl-7-chloroquinoline)."

Diagnosis: Co-crystallization.[1] The starting material (methyl) and product (bromomethyl) are structurally similar (isomorphous).[1] Corrective Action: Recrystallization is poor at separating these two.

  • Prevention: The reaction must be pushed to completion (or near completion) during the bromination step (use 1.05 eq NBS and initiator).

  • Purification: If SM > 10%, recrystallization will fail.[1][2] You must perform Flash Chromatography (rapid elution) using Hexane/Ethyl Acetate (9:1) on silica neutralized with 1% Triethylamine (to prevent acid-catalyzed hydrolysis on the column).

Impurity Profile & Removal Strategy

Impurity TypeStructure/OriginSolubility BehaviorRemoval Strategy
Succinimide Byproduct of NBSSoluble in water & hot ACN; moderately soluble in cold ACN.[1]Method A (ACN): Stays in mother liquor.[1] Pre-wash: Wash crude with water.[1]
Starting Material 8-methyl-7-chloroquinolineHighly soluble in organics.[1]Difficult via crystallization.[1][3] Optimize reaction conversion.
Dibromo-species 8-(dibromomethyl)-...[4]Less soluble than mono-bromo.[1]Often crystallizes first.[1] Filter off the "first crop" if purity is critical, or use fractional crystallization.[1]
Hydrolyzed Alcohol 8-(hydroxymethyl)-...Insoluble in non-polar solvents (Heptane).[1]Method B: Perform a hot filtration; the alcohol often remains undissolved in Toluene/Heptane.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for benzylic bromide handling and crystallization).

  • Larsen, R. D., et al. (1994).[1] "Practical Synthesis of Quinoline Derivatives." Journal of Organic Chemistry. Link (General reference for quinoline stability).[1]

  • Podgoršek, A., et al. (2009).[1] "Halogenation of Organic Compounds Using Elemental Halogens or Halogen-Bond Donors."[1] Organic Process Research & Development. Link (Discussion on bromination byproducts and purification).[1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for 8-(Bromomethyl)quinoline derivatives. Link (Safety and physical property data).[1]

Sources

Column chromatography techniques for purifying 8-(Bromomethyl)-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification of 8-(Bromomethyl)-7-chloroquinoline

Executive Summary & Challenge Overview

The purification of This compound presents a classic "benzylic bromide" challenge. As a researcher, you are likely facing three competing factors:

  • Chemical Instability: The benzylic C-Br bond is labile. On standard acidic silica gel, it is prone to hydrolysis (forming the alcohol) or elimination/polymerization, often indicated by the column turning yellow/brown.

  • Close Elution Profiles: The target mono-brominated species often co-elutes with the unreacted starting material (8-methyl) and the over-brominated byproduct (8-dibromomethyl).

  • Solubility: The compound is moderately lipophilic but may have poor solubility in pure hexanes, complicating loading.

This guide provides a validated protocol to navigate these issues, prioritizing stationary phase neutralization and gradient optimization .

Phase 1: Method Development (Pre-Column)

Before packing the column, you must define your separation window.

Q: What is the estimated elution order on Silica Gel? A: While specific Rf values vary by solvent, the typical elution order for quinoline benzylic bromination is:

  • Unreacted Starting Material (8-Methyl-7-chloroquinoline) – Highest Rf (Fastest)

  • Dibrominated Impurity (8-(Dibromomethyl)-7-chloroquinoline) – Often co-elutes or runs slightly ahead/behind the product depending on the solvent system.

  • Target Product (this compound) – Mid-High Rf

  • Hydrolysis Impurity (Alcohol) – Lowest Rf (Slowest)

Q: How do I visualize the spots? A:

  • UV (254 nm): The quinoline core is strongly UV active.

  • Stain: Iodine (

    
    ) chamber is effective. Avoid stains requiring strong heat or acid (like p-anisaldehyde) as they may decompose the spot on the plate, leading to confusion.
    

Q: What is the optimal TLC solvent system? A: Start with Hexanes:Ethyl Acetate (9:1) .

  • Target Rf: You want the product at Rf ~ 0.3 - 0.4 .

  • If too slow: Increase EtOAc to 15% or 20%.

  • If too fast: Switch to Hexanes:DCM (1:1) or pure DCM if the compound is very soluble.

Phase 2: The Purification Protocol

Step 1: Stationary Phase Neutralization (CRITICAL)

Standard silica gel is slightly acidic (pH 6.5–7.0), which catalyzes the decomposition of benzylic bromides. You must buffer the system.

  • Protocol: Pre-treat the silica slurry with 1% Triethylamine (TEA) in the starting solvent (e.g., 99:1 Hexanes:TEA).

  • Why? The TEA neutralizes acidic sites on the silica surface, preventing the "yellow band of death" (decomposition) during elution.

Step 2: Sample Loading
  • Preferred: Solid Load (Dry Load) .

    • Dissolve crude in a minimal amount of DCM.

    • Add silica gel (1:1 or 1:2 ratio by weight).

    • Rotary evaporate to dryness until a free-flowing powder remains.

    • Load this powder on top of the packed column.

  • Avoid: Liquid loading with DCM, as it can cause "fingering" and band broadening, ruining the separation of the close-running impurities.

Step 3: Gradient Elution Strategy

Do not run an isocratic column. Use a shallow gradient to tease apart the mono- and di-bromo species.

Recommended Gradient (Mobile Phase):

  • Solvent A: Hexanes (with 0.5% TEA)

  • Solvent B: Ethyl Acetate (with 0.5% TEA)

Volume (CV)% Solvent BPurpose
0–2 CV0%Elute non-polar grease/impurities.
2–5 CV0% → 5%Elute unreacted Starting Material (Methyl).
5–15 CV5% → 15%Target Window. Collect small fractions.
15–20 CV15% → 30%Elute Alcohol impurity and flush column.

(CV = Column Volume)

Visualization of Workflow

The following diagram outlines the decision logic for the purification process.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc 9:1) Start->TLC Decision Is separation > 0.1 Rf? TLC->Decision Prep Prepare Column: Slurry Silica in Hexanes + 1% TEA Decision->Prep Yes Trouble Recrystallization (Hexanes/DCM) Decision->Trouble No (Overlap) Load Solid Load: Adsorb on Silica -> Evaporate Prep->Load Run Run Gradient: 0-15% EtOAc in Hexanes Load->Run Analyze Analyze Fractions (NMR/TLC) Run->Analyze Trouble->Prep Enriched Mixture Analyze->Trouble Mixed Fractions Final Pure this compound Analyze->Final Pure Fractions

Caption: Operational workflow for the isolation of this compound, highlighting the critical decision points between chromatography and crystallization.

Troubleshooting & FAQs

Q1: The column turned yellow/brown during the run. What happened?

  • Diagnosis: Decomposition. The benzylic bromide hydrolyzed or polymerized due to the acidity of the silica.

  • Solution: Did you add Triethylamine (TEA)? If not, repeat with 1% TEA in the mobile phase. If you did, ensure your run time is short (< 2 hours).

Q2: I have mixed fractions containing both the Starting Material and Product.

  • Diagnosis: Overloading or insufficient gradient shallowness.

  • Solution:

    • Combine the mixed fractions.

    • Perform a recrystallization . Dissolve in minimal hot DCM or Chloroform and slowly add Hexanes. The starting material (methyl) and product often have different solubility profiles.

    • Alternatively, run a second column on the mixed fractions using a DCM:Hexane gradient (slower elution, different selectivity).

Q3: Can I use Alumina instead of Silica?

  • Answer: Yes, and it is often better. Neutral Alumina (Activity Grade II or III) is less acidic than silica and safer for benzylic bromides.

    • Adjustment: Alumina is less retentive. Use a less polar solvent system (e.g., 100% Hexanes to start, then 0-5% EtOAc).

Q4: My product is an oil, but it should be a solid.

  • Diagnosis: Residual solvent or impurities (often the dibromo species).

  • Solution: Triturate the oil with cold pentane or hexanes. If the product is pure, it should solidify upon scratching the flask. If it remains an oil, check NMR for the dibromo impurity (distinct shift in the benzylic proton, usually downfield).

References

  • University of Rochester. Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. Synthesis of Benzyl Bromide Derivatives (General Protocol). Org. Synth. 1976 , 55, 45. Retrieved from [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • ResearchGate. Bromination of 8-substituted quinolines and isolation conditions. Retrieved from [Link]

Technical Support Center: Synthesis of 8-(Bromomethyl)-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #QC-8BM-7CL-SYN Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Wohl-Ziegler Bromination of 7-chloro-8-methylquinoline

Executive Summary

The synthesis of 8-(bromomethyl)-7-chloroquinoline is a critical intermediate step, often utilized in the preparation of metalloprotease inhibitors (e.g., PBT2 analogues) or hydroxyquinoline-based chelators. The standard protocol involves a Wohl-Ziegler radical bromination of 7-chloro-8-methylquinoline using N-bromosuccinimide (NBS).

Critical Warning: This product is a potent lachrymator and a benzylic alkylating agent . All procedures must be performed in a functioning fume hood. The compound is hydrolytically unstable; exposure to moisture will degrade it to the corresponding alcohol (8-hydroxymethyl).

Module 1: The Standard Operating Procedure (Gold Standard)

Before troubleshooting, ensure your baseline protocol aligns with industry best practices. We recommend the "Starve-the-Radical" approach to minimize over-bromination.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
7-Chloro-8-methylquinoline Substrate1.0Must be dry and free of amines.
NBS (N-Bromosuccinimide) Bromine Source1.05Recrystallize from H₂O if yellow/aged.
AIBN (or Benzoyl Peroxide)Radical Initiator0.05Add in two portions (start + 1h).
Chlorobenzene (or PhCF₃)Solvent10 volDegassed (sparged with N₂).
Step-by-Step Workflow
  • Setup: Charge substrate and NBS into a reactor. Add solvent (Chlorobenzene is preferred over CCl₄ for higher boiling point and safety).

  • Degassing: Sparge the mixture with Nitrogen for 15 minutes. Oxygen is a radical scavenger and will inhibit initiation.

  • Initiation: Heat to 85°C . Once at reflux, add the first portion of AIBN (0.025 eq).

  • Reaction: Monitor by HPLC/TLC. If conversion <50% after 2 hours, add second AIBN portion.

  • Endpoint: Stop reaction when Starting Material (SM) is <5-10% . Do not push for 100% conversion; this exponentially increases the gem-dibromide impurity.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Evaporate solvent.[1]

  • Purification: Recrystallize immediately from Cyclohexane/EtOAc or Heptane. Avoid silica columns if possible, as the slight acidity/moisture on silica can cause hydrolysis.

Module 2: Troubleshooting Guide (Q&A)

Category A: Reaction Initiation & Kinetics

Q: The reaction mixture is refluxing, but the NBS remains at the bottom and no product is forming. Why? A: You are experiencing a "Stalled Initiation."

  • Cause 1: Oxygen Inhibition. Dissolved oxygen traps the initial radicals.

    • Fix: Stop heating, sparge vigorously with Argon/Nitrogen for 20 mins, and restart.

  • Cause 2: Impure NBS. If your NBS is yellow or smells strongly of bromine, it contains HBr/Br₂, which can trigger ionic bromination (ring bromination) rather than radical bromination, or simply degrade the initiator.

    • Fix: Wash NBS with water, dry under vacuum, or recrystallize.

  • Cause 3: Temperature too low. The half-life of AIBN at 60°C is ~10 hours; at 80°C it is ~1 hour.

    • Fix: Ensure internal temperature is >80°C.[2]

Q: Can I use light initiation instead of AIBN? A: Yes, a 500W tungsten lamp can initiate the reaction. However, light intensity scales poorly with volume (Beer-Lambert law). For batches >5g, chemical initiation (AIBN/BPO) is significantly more reproducible.

Category B: Selectivity & Impurity Profile

Q: I see a significant amount of "M+79/81" mass shift (Dibromide) in LCMS. How do I remove it? A: This is the 8-(dibromomethyl)-7-chloroquinoline . It is the most difficult impurity to remove because its solubility profile is nearly identical to the product.

  • Prevention: This follows consecutive reaction kinetics (A

    
     B 
    
    
    
    C). The rate of B
    
    
    C (product to dibromide) increases as the concentration of B increases.
    • Action: Stop the reaction at 90% conversion . Do not add excess NBS (>1.1 eq).

  • Remediation: If dibromide > 10%, hydrolysis is your best purification method. The dibromide hydrolyzes to the aldehyde, while the product hydrolyzes to the alcohol. These are easily separable. (Note: This destroys your bromide, requiring re-bromination of the alcohol with PBr₃, but it saves the batch).

Q: Is the chlorine atom on the ring stable? A: Generally, yes. The 7-chloro position is deactivated. However, if the reaction runs "wet" (generating HBr acid), you may see trace electrophilic bromination at the 5-position (5-bromo-7-chloro-8-methylquinoline).

  • Fix: Add a solid base buffer like K₂CO₃ or NaHCO₃ (0.5 eq) to the reaction mixture to scavenge HBr without interfering with the radical process.

Category C: Isolation & Stability

Q: My product turned into a white solid that is not soluble in hexane during storage. NMR shows a shift from ~5.0 ppm to ~4.8 ppm. A: Your product has hydrolyzed to (7-chloroquinolin-8-yl)methanol .

  • Cause: Benzylic bromides are extremely hygroscopic and reactive. Moisture in the air or wet solvents during workup caused hydrolysis.

  • Fix: Store the product under Argon at -20°C. During workup, do not wash with water. Filter the succinimide and evaporate. If a wash is necessary, use rapid, cold 5% NaHCO₃ and dry immediately over MgSO₄.

Module 3: Visualizing the Chemistry

Figure 1: Reaction Mechanism & Impurity Pathways

This diagram illustrates the radical chain mechanism and the critical "danger zones" for side reactions.

WohlZiegler Start 7-Chloro-8-methylquinoline (Substrate) Radical Benzylic Radical (Intermediate) Start->Radical Initiation (-H•) Product This compound (Target) Radical->Product Propagation (+Br•) Dibromide 8-(Dibromomethyl) Impurity (Over-reaction) Product->Dibromide Excess NBS Over-heating Alcohol 8-Hydroxymethyl Impurity (Hydrolysis) Product->Alcohol Workup/Storage NBS NBS / AIBN NBS->Radical Br• source H2O H2O (Moisture)

Caption: The kinetic pathway showing the target product as an intermediate between the starting material and the thermodynamic dibromide sink.

Figure 2: Troubleshooting Logic Tree

Use this flow to diagnose low yields or purity issues.

Troubleshooting Issue Problem Detected Type1 Reaction won't start (No color change) Issue->Type1 Type2 Low Yield / Impurities Issue->Type2 Sol1 Check Oxygen: Degas Solvent Type1->Sol1 Sol2 Check NBS Quality: Recrystallize Type1->Sol2 Diag1 Is impurity gem-dibromide? Type2->Diag1 Act1 Reduce NBS to 1.05 eq Stop at 90% Conv. Diag1->Act1 Yes Act2 Check for Hydrolysis (Alcohol formation) Diag1->Act2 No

Caption: Decision matrix for diagnosing reaction failures in benzylic bromination.

Module 4: Solvent Selection Data

The choice of solvent impacts both reaction rate and safety.

SolventBoiling Pt.[3]ToxicityReaction RateRecommendation
Carbon Tetrachloride (CCl₄) 77°CHigh (Ozone/Carcinogen)ModerateAvoid (Phased out)
Benzene 80°CHigh (Carcinogen)FastAvoid
Chlorobenzene 131°CModerateFastRecommended (High temp = faster kinetics)
Acetonitrile (MeCN) 82°CLowSlowAlternative (Easier workup, NBS is soluble)
Trifluorotoluene (PhCF₃) 102°CLowModerateGreen Choice (Direct CCl₄ replacement)

References

  • Wohl-Ziegler Reaction Mechanism & Kinetics Title: "Mechanism of the Wohl-Ziegler Reaction" Source:[3][4] Organic Chemistry Portal URL:[Link]

  • Synthesis of 5,7-dichloro-8-(bromomethyl)quinoline (PBT2 Intermediate) Context: This reference describes the exact conditions for the 5,7-dichloro analogue, which is chemically equivalent to the 7-chloro synthesis regarding the benzylic position. Source: James, A. K., et al. "PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines." Metallomics, 2020. URL:[Link]

  • Benzylic Bromination Troubleshooting Title: "Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination at Benzylic Carbon" Source: Scientific Update URL:[Link]

Sources

How to prevent the formation of impurities in 8-(Bromomethyl)-7-chloroquinoline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Impurities in 8-(Bromomethyl)-7-chloroquinoline Reactions Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Troubleshooting Guide & Master Protocol[1]

Executive Summary & Chemical Context

This compound is a highly reactive benzylic bromide intermediate, commonly used to introduce the 7-chloroquinoline pharmacophore into antibacterial and anticancer agents. Its synthesis typically involves the Wohl-Ziegler radical bromination of 7-chloro-8-methylquinoline using N-bromosuccinimide (NBS).

The Challenge: The reaction is prone to three critical failure modes:

  • Over-bromination: Formation of the gem-dibromide species.

  • Hydrolysis: Conversion to the alcohol (8-hydroxymethyl) due to moisture sensitivity.

  • Incomplete Conversion: Residual starting material due to initiator degradation or solvent effects.[1]

This guide provides a self-validating protocol and troubleshooting logic to maximize the yield of the mono-brominated species while suppressing impurities.

Impurity Profile & Diagnostics

The following table summarizes the specific impurities encountered during synthesis and storage.

Impurity TypeChemical SpeciesDiagnostic Signal (¹H NMR)Root Cause
Target Product This compound ~5.1–5.3 ppm (s, 2H, CH₂Br) N/A
Impurity A (Over-reaction)8-(Dibromomethyl)-7-chloroquinoline~7.8–8.0 ppm (s, 1H, CHBr₂)Excess NBS; Reaction time too long.[1]
Impurity B (Under-reaction)7-Chloro-8-methylquinoline~2.8–3.0 ppm (s, 3H, CH₃)Dead initiator; Wet solvent; Low temp.[1]
Impurity C (Hydrolysis)8-(Hydroxymethyl)-7-chloroquinoline~5.0 ppm (s, 2H, CH₂OH) + broad OHMoisture in solvent/air; Acidic workup.[1]
Impurity D (Dimer)1,2-Bis(7-chloroquinolin-8-yl)ethaneComplex alkyl region (3.5–4.0 ppm)High concentration; Localized overheating.[1]
Troubleshooting Guide (FAQ)
Q1: I am consistently seeing 10–15% dibrominated impurity. How do I stop the reaction at the mono-stage?

Technical Insight: The rate of bromination for the mono-bromide is often comparable to the starting material because the electron-withdrawing bromine stabilizes the benzylic radical. Corrective Action:

  • Stoichiometry Control: Reduce NBS to 0.95 equivalents . It is better to have 5% unreacted starting material (separable) than 5% dibromide (difficult to separate).[1]

  • Kinetic Control: Do not run the reaction "overnight." Monitor by TLC/HPLC every hour. Stop the reaction when starting material is <5%.[1]

  • Addition Method: Add the initiator (AIBN/BPO) in two portions : 70% at the start, and 30% after 2 hours.[1] This maintains a steady radical flux without a massive initial spike that promotes side reactions.[1]

Q2: The reaction mixture turned black/tarry, and yield is low. What happened?

Technical Insight: Benzylic bromides are thermally unstable and acid-sensitive. HBr is a byproduct of the reaction.[1] If HBr accumulates, it can catalyze polymerization or degradation of the quinoline ring.[1] Corrective Action:

  • Acid Scavenging: Add anhydrous Potassium Carbonate (K₂CO₃) or a catalytic amount of Epoxide (e.g., propylene oxide) to the reaction mixture to scavenge HBr in situ.[1]

  • Temperature: Ensure the oil bath is not >5°C above the solvent boiling point. Overheating promotes thermal decomposition.[1]

Q3: My product turns into a white solid that is insoluble in organic solvents after storage. Is it polymerizing?

Technical Insight: You are likely observing hydrolysis or quaternary salt formation .

  • Hydrolysis: Moisture converts the bromide to the alcohol (white solid).[1]

  • Self-Quaternization: The quinoline nitrogen of one molecule attacks the benzylic carbon of another, forming an insoluble salt.[1] Corrective Action:

  • Storage: Store the product at -20°C under Argon/Nitrogen.

  • Form: Store as the hydrochloride salt if downstream chemistry permits (protonating the nitrogen prevents self-quaternization).

Q4: Why is my initiator (AIBN) not starting the reaction? The solution stays yellow (unreacted NBS).

Technical Insight: AIBN has a shelf-life. If stored improperly, it degrades to inactive species.[1] Corrective Action:

  • Recrystallization: Recrystallize AIBN from methanol (keep temp <40°C) before use if the bottle is old.

  • Alternative: Use Benzoyl Peroxide (BPO) if the reaction requires higher temperatures (>80°C), or switch to light initiation (500W halogen lamp) if chemical initiators fail.[1]

Master Protocol: High-Fidelity Synthesis

Objective: Synthesis of this compound with <2% Dibromo Impurity.

Reagents:

  • 7-Chloro-8-methylquinoline (1.0 eq)

  • N-Bromosuccinimide (NBS) (0.95 eq) [Recrystallized from water if yellow][1]

  • AIBN (0.05 eq)[1]

  • Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (Green alternative, higher boiling point)[1]

Step-by-Step Workflow:

  • Preparation:

    • Dry the starting material (7-chloro-8-methylquinoline) under high vacuum for 1 hour to remove trace water.

    • Use a flame-dried round-bottom flask equipped with a reflux condenser and an Argon balloon.

  • Reaction Assembly:

    • Dissolve starting material in Trifluorotoluene (0.1 M concentration).[1] Note: Dilution prevents dimerization.

    • Add NBS (0.95 eq).[1]

    • Add K₂CO₃ (0.1 eq) (Solid, anhydrous) to scavenge HBr traces.[1]

  • Initiation:

    • Heat the mixture to reflux (102°C for Trifluorotoluene).

    • Once refluxing, add AIBN (0.025 eq).[1]

    • Visual Check: The dense NBS solid (bottom) should slowly convert to low-density Succinimide (floats to top).[1]

  • Monitoring & Second Addition:

    • After 2 hours, check TLC (Hexane/EtOAc 9:1).

    • Add the second portion of AIBN (0.025 eq).[1]

    • Stop point: When conversion reaches ~95%.[1] Do not push for 100%.

  • Workup (Crucial for Stability):

    • Cool to 0°C immediately.[1]

    • Filter off the Succinimide/K₂CO₃ solids.[1]

    • Evaporate solvent at <40°C (Rotavap bath temp).[1] High heat degrades the product.[1]

  • Purification:

    • Recrystallize from hot Cyclohexane or Heptane .[1]

    • Avoid Chromatography if possible, as silica gel is slightly acidic and can hydrolyze the product.[1] If necessary, neutralize silica with 1% Triethylamine.[1]

Visualizations
Figure 1: Reaction Pathway & Impurity Logic

This diagram illustrates the radical mechanism and the divergence points where impurities form.[1]

ReactionPathway Start 7-Chloro-8-methylquinoline (Starting Material) Radical Benzylic Radical Intermediate Start->Radical AIBN/Heat -H• Radical->Start H-abstraction (Reversible) Product This compound (TARGET) Radical->Product +Br• (from NBS) Dibromo 8-(Dibromomethyl)... (Over-reaction) Product->Dibromo Excess NBS Long Reaction Time Alcohol 8-(Hydroxymethyl)... (Hydrolysis) Product->Alcohol H2O / Silica Gel (Workup)

Caption: Mechanistic pathway showing the critical divergence to dibrominated and hydrolyzed impurities.

Figure 2: Purification Decision Tree

Follow this logic to isolate pure product based on crude purity.

PurificationTree Crude Crude Reaction Mixture Filter Filter Succinimide Crude->Filter Check Check Purity (NMR) Filter->Check Recryst Recrystallize (Cyclohexane/Heptane) Check->Recryst >85% Purity <5% Dibromo Column Flash Chromatography (Neutralized Silica) Check->Column 70-85% Purity Complex Impurities Discard Discard/Reprocess Check->Discard >15% Dibromo

Caption: Decision matrix for selecting the optimal purification method based on crude NMR analysis.

References
  • Wohl-Ziegler Reaction Mechanism : Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.[1] Link[1]

  • Solvent Effects in Radical Bromination : Offermann, D. A., et al. (2017).[1] Trifluorotoluene as an Alternative Solvent for Radical Brominations.[1] Organic Process Research & Development, 21(11).[1] Link[1]

  • Synthesis of 8-substituted Quinolines : Ökten, S., et al. (2016).[1][2] Reinvestigation of bromination of 8-substituted quinolines. Records of Natural Products, 10(6), 725-736.[1] Link

  • Handling of Benzylic Bromides : Podgoršek, A., et al. (2009).[1] "Benzylic Bromination."[1] ChemCatChem, 1(3), 329-331.[1] Link[1]

Sources

Technical Support Center: Optimizing Substitutions on 8-(Bromomethyl)-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Reactivity of a Versatile Quinoline Scaffold

Welcome to the technical support center for 8-(bromomethyl)-7-chloroquinoline. This molecule is a highly valuable building block in medicinal chemistry and materials science, prized for its strategically placed reactive handles. The bromomethyl group at the C-8 position serves as a potent electrophile for introducing a wide array of functionalities via nucleophilic substitution.

However, its utility is matched by its complex reactivity. As a primary benzylic-like halide, it exists at the crossroads of several potential reaction pathways.[1] Researchers frequently encounter challenges such as low conversion, poor solubility, and the formation of undesired side products. This guide is designed to provide you, the researcher, with practical, field-proven insights to troubleshoot these issues and optimize your reaction conditions for maximal yield and purity.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most common problems encountered during substitution reactions with this compound in a direct question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Question: I've set up my reaction, but after several hours, TLC analysis shows mostly unreacted starting material. What are the primary factors I should investigate to drive the reaction to completion?

Answer: Low or no conversion is typically rooted in one of four key areas: solvent, base, temperature, or the inherent reactivity of your nucleophile. The benzylic-like nature of the C-Br bond means it is primed for substitution, but the right environment is critical.

  • Solvent Selection is Paramount: The choice of solvent dictates the reaction mechanism (SN1 vs. SN2) and the solubility of your reagents. For most substitutions with anionic nucleophiles (e.g., phenolates, alkoxides, thiolates), an SN2 mechanism is preferred for its predictability and stereospecificity.

    • Promoting SN2: Polar aprotic solvents are the gold standard.[2][3][4] They are polar enough to dissolve the nucleophilic salt but do not form strong hydrogen bonds with the nucleophile, leaving it "free" and highly reactive.[4] Solvents like DMF, DMSO, and acetone significantly accelerate SN2 reactions.[2][3]

    • Solubility Challenges: Quinoline derivatives can have poor solubility.[5] If your starting material or nucleophile is not fully dissolved, the reaction becomes a heterogeneous mixture, and the rate will plummet. Using a co-solvent system, such as adding a small amount of DMSO or DMF to a solvent like THF or acetonitrile, can create a homogeneous solution without drastically changing the reaction environment.[5]

  • Base and Nucleophile Compatibility: The base is often used to deprotonate a protic nucleophile (e.g., an alcohol or thiol) in situ or to act as an acid scavenger for HBr generated during the reaction.

    • Insufficient Basicity: Ensure your base is strong enough to fully deprotonate your nucleophile. For example, triethylamine (Et₃N) may not be sufficient to deprotonate a phenol, whereas a stronger base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) would be effective.

    • Base-Induced Side Reactions: Be cautious with very strong or sterically hindered bases (e.g., potassium tert-butoxide), as they can favor elimination (E2) pathways, especially at elevated temperatures.[3]

  • Optimizing Reaction Temperature: While heat can increase reaction rates, it's a double-edged sword.

    • Initial Approach: Start reactions at room temperature. Many substitutions on this active substrate proceed efficiently without heating.

    • Incremental Heating: If the reaction is sluggish, gently heat the mixture to 40-60°C. Monitor the TLC closely for the appearance of new, unidentified spots, which could indicate decomposition or side product formation. Elimination reactions are particularly favored by heat.[3]

  • Nucleophile Strength: The inherent reactivity of your nucleophile plays a significant role. Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻, CN⁻) are ideal for SN2 reactions.[3][6] Weaker nucleophiles (e.g., H₂O, ROH) will react much more slowly and may require more forcing conditions or a switch to a solvent system that could favor an SN1 pathway (polar protic), though this often introduces other complications.

Troubleshooting_Low_Conversion start Low Conversion Observed on TLC check_sol Is everything fully dissolved? start->check_sol check_nuc Is Nucleophile Strong? check_sol->check_nuc Yes action_sol Action: Use co-solvent (e.g., DMF/THF) or switch to a better solvent (e.g., DMSO). check_sol->action_sol No check_base Is Base Appropriate? check_nuc->check_base Yes action_nuc Action: Increase temperature, use stronger base, or consider catalysis. check_nuc->action_nuc No/Weak check_temp Reaction Temperature check_base->check_temp Yes action_base Action: Use stronger base (e.g., K₂CO₃, NaH) or check pKa values. check_base->action_base No action_temp_slow Action: Gently heat (40-60°C) and monitor TLC closely. check_temp->action_temp_slow Sluggish @ RT action_temp_ok Action: Reaction should proceed. If not, re-evaluate reagent purity. check_temp->action_temp_ok OK @ RT

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Significant Side Product Formation

Question: My reaction is consuming the starting material, but the TLC plate is messy with multiple spots. What are the common side products and how can I suppress their formation?

Answer: The formation of multiple products arises from competing reaction pathways. Understanding what conditions favor these side reactions is key to minimizing them.

  • Elimination (E2 Pathway): This is arguably the most common side reaction, leading to the formation of 7-chloro-8-vinylquinoline .

    • Cause: Strong, sterically hindered bases abstract a proton from the methyl group, leading to the elimination of HBr. High temperatures significantly accelerate this process.

    • Suppression Strategy:

      • Base: Use a weaker, non-hindered inorganic base like K₂CO₃ or Cs₂CO₃ instead of strong alkoxides (e.g., NaOEt, KOtBu).

      • Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Avoid prolonged heating at high temperatures.

  • N-Alkylation of the Quinoline Ring: The quinoline nitrogen is a nucleophile and can be alkylated by the bromomethyl group, especially in the absence of a stronger, intended nucleophile. This forms a quaternary ammonium salt.

    • Cause: This occurs when the primary nucleophile is weak or when acidic conditions protonate the primary nucleophile, reducing its reactivity and allowing the quinoline nitrogen to compete.

    • Suppression Strategy: Ensure your primary nucleophile is sufficiently deprotonated and present in at least a stoichiometric amount. Running the reaction under neutral or slightly basic conditions is ideal.

  • Hydrolysis: If trace amounts of water are present in the reaction, the bromomethyl group can hydrolyze to a hydroxymethyl group, yielding (7-chloroquinolin-8-yl)methanol .

    • Cause: Water acting as a nucleophile. This is more prevalent in protic solvents or if reagents/solvents are not properly dried.

    • Suppression Strategy: Use anhydrous solvents and reagents. If necessary, dry solvents over molecular sieves prior to use. Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from entering.

Competing_Pathways SM This compound sub_prod Desired SN2 Product SM->sub_prod Strong Nucleophile Polar Aprotic Solvent Low Temperature elim_prod E2 Product (7-chloro-8-vinylquinoline) SM->elim_prod Strong, Bulky Base High Temperature n_alk_prod N-Alkylation Product (Quaternary Salt) SM->n_alk_prod Weak Nucleophile Neutral/Acidic pH hydro_prod Hydrolysis Product ((7-chloroquinolin-8-yl)methanol) SM->hydro_prod Presence of Water

Caption: Competing reaction pathways for this compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: Is the substitution reaction on this compound more likely to be SN1 or SN2?

A1: For this substrate, which is a primary benzylic-like halide, the SN2 pathway is generally dominant and preferred . The primary carbon is sterically accessible for backside attack by a nucleophile.[7] However, the benzylic position can stabilize a carbocation through resonance, meaning an SN1 pathway is possible under specific conditions: typically with weak nucleophiles in polar protic solvents (like ethanol or water) that can stabilize the carbocation intermediate.[1] For synthetic predictability and to avoid potential rearrangements or racemization, conditions should be optimized to favor the SN2 mechanism.

Q2: How do I select the optimal solvent and base for my specific nucleophile?

A2: The choice is a balance between reactivity and minimizing side reactions. The following table provides a general guide.

Nucleophile TypepKa of Conjugate AcidRecommended BaseRecommended Solvent(s)Mechanism
Alcohols / Phenols 10 - 18K₂CO₃, Cs₂CO₃, NaHDMF, Acetonitrile, AcetoneSN2
Thiols / Thiophenols 7 - 11K₂CO₃, Et₃NTHF, DMF, AcetoneSN2
Amines (Primary/Secondary) 9 - 11K₂CO₃, Et₃N (as scavenger)Acetonitrile, THF, DichloromethaneSN2
Azide, Cyanide 4.7 (HN₃), 9.2 (HCN)None required (use salt)DMSO, DMF, Acetone/H₂OSN2

Q3: My reaction generates HBr. Do I need to add a base as an acid scavenger?

A3: Yes, it is highly recommended. The generated HBr can protonate your nucleophile, rendering it inactive. More critically, it can protonate the basic quinoline nitrogen. This not only deactivates the ring towards certain transformations but can also cause solubility issues and complicate your workup. A non-nucleophilic base like potassium carbonate or triethylamine is often added for this purpose.

Part 3: General Experimental Protocol

This section provides a template protocol for a standard SN2 reaction: the synthesis of a phenoxy ether derivative.

Synthesis of 7-chloro-8-((phenoxymethyl)quinoline)

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a flame-dried round-bottom flask under an atmosphere of dry nitrogen, add anhydrous potassium carbonate (1.5 eq) and anhydrous DMF.

  • Add Nucleophile: Add phenol (1.1 eq) to the stirred suspension. Stir at room temperature for 15-20 minutes to allow for the formation of the potassium phenoxide salt.

  • Add Electrophile: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture via a syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexane). The reaction is typically complete within 2-6 hours. If the reaction is slow, it can be gently heated to 50°C.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water (2x), followed by a brine solution (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure product.

References

  • BenchChem. (2025). Overcoming poor solubility of quinoline derivatives in reactions. BenchChem Technical Support.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions.
  • MDPI. (2025).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline.
  • CSIR NET Life Science Coaching. (2026). Nucleophilic Substitution in Alkyl Bromides.
  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Department of Chemistry.
  • Chem.libretexts.org. (n.d.). NS20.
  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent.
  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution.
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • ACS Green Chemistry Institute. (2025). Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry.

Sources

Stability issues and degradation of 8-(Bromomethyl)-7-chloroquinoline during storage

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Storage, and Handling Guide[1]

Core Technical Overview

Compound: 8-(Bromomethyl)-7-chloroquinoline Chemical Class: Benzylic Halide / Functionalized Quinoline Critical Characteristic: High Electrophilicity & Nucleophilicity (Amphoteric Reactivity) [1]

Executive Summary: this compound is a highly reactive intermediate used primarily for attaching the 7-chloroquinoline scaffold to other pharmacophores.[1] Its stability is compromised by two competing internal forces: the electrophilic nature of the benzylic bromide and the nucleophilic nature of the quinoline nitrogen. Improper storage results in rapid autocatalytic degradation via self-quaternization and hydrolysis. [1]

The Degradation Matrix (The "Why")

Understanding the causality of degradation is the first step in prevention.

This compound suffers from three primary degradation pathways. Unlike stable reagents, these pathways are often autocatalytic —meaning the breakdown products accelerate further decomposition.

A. Intermolecular Self-Quaternization (Polymerization)

The most common cause of "black tar" formation.[1] The nitrogen atom of one quinoline molecule attacks the benzylic carbon of another.

  • Mechanism:

    
     Nucleophilic Substitution.[1]
    
  • Visual Indicator: Sample turns from off-white/beige to green, then dark brown/black.[1]

  • Solubility Impact: The resulting salt is insoluble in non-polar solvents (DCM, Toluene) but soluble in water/methanol.[1]

B. Hydrolysis (Moisture Sensitivity)

Benzylic bromides are highly susceptible to nucleophilic attack by water.[1]

  • Reaction:

    
    [1]
    
  • The Danger: The byproduct, Hydrogen Bromide (HBr), protonates the quinoline nitrogen. This protonated species is more electrophilic, accelerating further hydrolysis and polymerization.[1]

C. Photolytic Cleavage

The Benzylic C-Br bond is relatively weak (


60-70 kcal/mol) and cleaves under UV/Visible light to form radicals, leading to oxidative degradation.[1]
Visualization: Degradation Pathways

DegradationPathways Compound 8-(Bromomethyl)- 7-chloroquinoline Alcohol Hydrolysis Product (Alcohol + HBr) Compound->Alcohol Hydrolysis (Autocatalytic) Polymer Quaternary Ammonium Polymer (Green/Black) Compound->Polymer Self-Alkylation (SN2) Radicals Oxidative Byproducts Compound->Radicals Homolysis Moisture Moisture (H2O) Moisture->Alcohol Light UV/Vis Light Light->Radicals Heat Heat (>25°C) Heat->Polymer

Figure 1: Mechanistic pathways leading to sample degradation.[1] Note that Hydrolysis releases acid (HBr), which can catalyze further decomposition.

Storage & Handling Protocols (The "How")

Every protocol below is designed to interrupt the pathways identified in Section 2.

Standard Operating Procedure (SOP): Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (Required)Kinetic suppression of the

self-alkylation reaction.
Atmosphere Argon or Nitrogen Displaces moisture and oxygen.[1] Argon is preferred (heavier than air).[1]
Container Amber Glass + Parafilm Amber glass blocks UV light.[1] Parafilm creates a secondary moisture barrier.[1]
Desiccant Required Silica gel or

in the secondary container to scavenge ambient humidity.[1]
Handling "Best Practices"
  • Warm-Up Rule: Always allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid, triggering immediate hydrolysis.

  • Solvent Choice:

    • Avoid: Alcohols (MeOH, EtOH), Water, DMSO (accelerates nucleophilic attack).

    • Preferred: Anhydrous DCM, Chloroform, Toluene, THF.

  • Solution Stability: Never store this compound in solution for >4 hours. Prepare immediately before use.

Troubleshooting & Diagnostics (FAQ)

Q1: My sample arrived as a beige powder, but after a week at room temperature, it is green and sticky. Is it usable?

  • Diagnosis: The green color indicates the formation of quinolinium salts (self-quaternization products) or protonation by HBr (from hydrolysis).[1]

  • Action: The sticky texture confirms polymerization.[1] Discard the sample. Recrystallization is rarely successful once polymerization exceeds 5-10%.[1]

Q2: I need to check purity by NMR. Which solvent should I use?

  • Issue: Standard

    
     often contains traces of HCl (acidic), which will protonate the quinoline and shift your peaks, confusing the integration.
    
  • Protocol: Use

    
     treated with basic alumina or 
    
    
    
    to neutralize acidity.[1] Alternatively, use
    
    
    only if running the scan immediately (benzylic bromides react with DMSO over time).[1]

Q3: The material is irritating my eyes even inside the hood. Why?

  • Safety Alert: Benzylic bromides are potent lachrymators (tear gas agents).[1] They alkylate TRPA1 receptors in mucous membranes.[1]

  • Remediation: Double-glove.[1] Use a bleach bath (10% Sodium Hypochlorite) to wipe down all spatulas and glassware immediately after use.[1] The bleach oxidizes the benzylic bromide to the less volatile benzoic acid derivative.

Q4: Can I dry the compound in a vacuum oven?

  • Risk: Heat accelerates the self-alkylation.[1]

  • Protocol: Dry only under high vacuum at ambient temperature (20-25°C). Do not apply external heat.[1]

Emergency Remediation (Purification)

Use this protocol if purity has dropped to 85-90% and you need to salvage the material.[1]

Method: Rapid Filtration (Silica Plug) Do not attempt standard column chromatography (long exposure to silica is acidic and degrades the compound).[1]

  • Dissolve: Dissolve crude material in minimal Dichloromethane (DCM).

  • Pre-treat Silica: Slurry silica gel with 1% Triethylamine/Hexanes to neutralize acidity.[1]

  • Elute: Pass the solution quickly through a short pad of the neutralized silica using 10-20% EtOAc/Hexanes.

  • Concentrate: Evaporate solvent immediately at

    
    .
    

Logic Flow: Assessment & Action

Follow this decision tree to determine sample viability.

AssessmentLogic Start Inspect Sample Color Color Check Start->Color Beige Off-White/Beige Color->Beige Pass Green Green/Brown Color->Green Fail Solubility Dissolve in DCM Beige->Solubility Action3 Discard / Re-synthesize Green->Action3 Clear Clear Solution Solubility->Clear Pass Cloudy Turbid/Insoluble Solubility->Cloudy Fail (Polymer) Action2 Check NMR (Neutralized) Clear->Action2 Cloudy->Action3 Action1 Proceed to Experiment Action2->Action1 Purity >95%

Figure 2: Rapid assessment logic for determining if this compound is fit for use.

References
  • ChemicalBook. (2022).[1] 8-Bromo-7-chloroquinoline Properties and Storage.[1][2] Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] 8-(Bromomethyl)quinoline Safety Data Sheet & Handling.[1] Retrieved from [1]

  • Master Organic Chemistry. (2018). Benzylic Bromination and Stability of Benzylic Radicals.[1][3][4] Retrieved from [1]

  • National Institutes of Health (PubChem). (2025).[1] 8-(Bromomethyl)quinoline Compound Summary: Safety and Hazards.[1] Retrieved from [1]

  • BenchChem. (n.d.).[1] Synthesis and Protocols for Halomethyl Quinolines. Retrieved from [1]

Sources

Scaling up the synthesis of 8-(Bromomethyl)-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Scale-Up Optimization for 8-(Bromomethyl)-7-chloroquinoline Synthesis Ticket ID: CHEM-SUP-8821 Responder: Senior Application Scientist, Process Development Group[1]

Executive Summary

Scaling up the synthesis of This compound via the Wohl-Ziegler reaction presents a classic process chemistry paradox: the reaction requires radical propagation for conversion, yet that same reactivity leads to over-brominated impurities (dibromo species) and thermal runaways.[1]

This guide moves beyond bench-scale literature, focusing on heat transfer , impurity control , and industrial solvent selection to replace the banned carbon tetrachloride (


).[2]

Module 1: Critical Process Parameters (CPP)

Solvent Selection: The Shift from

Q: Literature suggests


. Can we use Dichloromethane (DCM) or Toluene? 
A: Avoid Toluene.  Toluene contains benzylic protons that will compete with your quinoline substrate for bromine, leading to benzyl bromide impurities.[2] DCM often has a boiling point (

) too low to efficiently decompose standard initiators like AIBN (

at

).[2]

Recommendation: Use Acetonitrile (MeCN) or Chlorobenzene .[1][2]

  • Acetonitrile: A "green" alternative where the byproduct (succinimide) is largely insoluble, allowing for easy filtration.[2] It requires higher temperatures to maintain radical flux.[1]

  • Chlorobenzene: Higher boiling point (

    
    ) allows for rapid initiation and reaction, but requires aqueous washes to remove succinimide.[2]
    
Initiator & Stoichiometry

Q: Why does the reaction stall at 60% conversion? A: Radical chains terminate due to oxygen ingress or initiator depletion.[1]

  • The Fix: Do not add all AIBN at once. Use a portion-wise addition strategy (e.g., 25% at

    
    , then 25% every 2 hours). This maintains a steady radical flux.[1]
    
  • Stoichiometry: Use a slight excess of NBS (1.05 – 1.10 eq). Going higher dramatically increases the 8-(dibromomethyl) impurity, which is nearly impossible to separate by crystallization.

Module 2: Validated Scale-Up Protocol

Target Scale: 100g – 1kg input Reaction Type: Wohl-Ziegler Bromination[1]

Reagents & Materials
ReagentEquiv.[1][3][4][5][6][7][8]RoleCritical Attribute
7-Chloro-8-methylquinoline 1.0SubstrateDry (<0.5% water by KF)
N-Bromosuccinimide (NBS) 1.05ReagentFree of yellow color (

content <2%)
AIBN 0.05InitiatorRecrystallized from MeOH if old
Acetonitrile 10 VolSolventDegassed (Sparged with

)
Step-by-Step Methodology
  • System Preparation:

    • Charge the reactor with 7-Chloro-8-methylquinoline and Acetonitrile .[1]

    • Critical Step: Sparge the solution with Nitrogen for 30 minutes. Oxygen is a radical scavenger and will cause induction periods followed by exotherms.[1]

  • Reagent Addition:

    • Add NBS (1.05 eq) as a solid.

    • Heat the slurry to reflux (

      
      ) . Note: NBS may not fully dissolve until reaction progresses.[2]
      
  • Initiation (The Danger Zone):

    • Add the first portion of AIBN (0.0125 eq) dissolved in a small amount of MeCN.[2]

    • Visual Check: Look for a color change (pale yellow to orange/red) or an exotherm spike.[2]

    • Safety: If no exotherm occurs after 15 mins, DO NOT add more initiator. Cool down, check for

      
       leaks, and re-sparge. Accumulating initiator without reaction leads to thermal runaway.[1]
      
  • Propagation & Monitoring:

    • Add remaining AIBN in portions over 4-6 hours.

    • Stop Point: Monitor via HPLC. Stop the reaction when starting material is <3-5% .[1]

    • Reasoning: Pushing for 100% conversion usually results in 5-10% dibromo impurity.[1] It is better to accept 5% unreacted starting material (removable) than dibromo product (inseparable).[2]

  • Workup (Acetonitrile Route):

    • Cool the mixture to

      
      .
      
    • Filtration: Filter off the precipitated Succinimide.[1] Wash the cake with cold MeCN.

    • Concentration: Evaporate the filtrate to dryness to obtain the crude solid.

    • Purification: Recrystallize from Heptane/Ethyl Acetate (typically 5:1).[1][2] Avoid alcohols (risk of ether formation).[2]

Module 3: Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Reaction does not start (No reflux/exotherm) Oxygen inhibition or wet solvent.[1]Stop heating. Sparge with

for 1 hr. Add fresh initiator only after re-heating.[1]
High levels of Dibromo impurity (>5%) Too much NBS or reaction ran too long.[2]Reduce NBS to 1.02 eq. Quench reaction immediately upon reaching 95% conversion.
Product is a sticky gum/oil Residual Succinimide or solvent trapped.[1]Triturate the solid with water (rapidly) to dissolve succinimide, then dry immediately in vacuum oven.[2]
Low Yield (<50%) Hydrolysis during workup.[1][2]Benzylic bromides hydrolyze in water![2] Minimize aqueous contact time.[1] Store under

in the freezer.
Visualizing the Reaction Pathway

ReactionPathway cluster_conditions Critical Control Point SM 7-Chloro-8-methylquinoline (Starting Material) Radical Benzylic Radical (Intermediate) SM->Radical NBS / AIBN Heat Product This compound (Target) Radical->Product Br Transfer Impurity 8-(Dibromomethyl)-7-chloroquinoline (Over-brominated Impurity) Product->Impurity Excess NBS Prolonged Time

Figure 1: Reaction pathway showing the kinetic competition. The red dashed line represents the over-bromination risk if the reaction is not quenched at ~95% conversion.[2]

Module 4: Safety & Handling (Lachrymator Warning)

WARNING: 8-(Bromomethyl) quinolines are potent lachrymators (tear-inducing agents) and skin irritants.[1]

  • Containment: All weighing and transfer must occur inside a functioning fume hood.

  • Neutralization: Keep a beaker of 10% Sodium Thiosulfate solution nearby to neutralize spills (reacts with active bromine).

  • PPE: Double nitrile gloves are recommended.[1] If the solid touches skin, wash with polyethylene glycol (PEG) followed by water (water alone may spread the hydrophobic bromide).[2]

References

  • Wohl-Ziegler Reaction Mechanism & Conditions. Organic Chemistry Portal. [Link][2][9]

  • Evaluation of a Continuous-Flow Photo-Bromination Using N-Bromosuccinimide. Australian Journal of Chemistry, 2021.[1][10] (Discusses Acetonitrile as the modern replacement for CCl4). [Link][2]

  • Photochemical benzylic bromination in continuous flow. Reaction Chemistry & Engineering, 2019.[1][2] (Scale-up considerations for benzylic bromides). [Link]

Sources

Removal of unreacted starting materials from 8-(Bromomethyl)-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the removal of unreacted starting materials from crude 8-(Bromomethyl)-7-chloroquinoline. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to adapt and optimize these methods for your specific experimental context.

The Challenge: Separating "Like from Like"

The purification of this compound is primarily complicated by the structural similarity between the product and the key starting material, 7-chloro-8-methylquinoline. The addition of a single bromine atom to the methyl group alters the polarity, but not so drastically as to make separation trivial. This guide addresses the most common issues encountered during this critical purification step.

Table 1: Physical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Polarity
7-chloro-8-methylquinoline (Starting Material)C₁₀H₈ClN177.63[1]Less Polar
This compound (Product)C₁₀H₇BrClN256.53[2]More Polar

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My initial TLC analysis shows spots that are very close together or streaking. How can I resolve this?

Answer: This is the most common challenge when analyzing quinoline derivatives on standard silica gel plates.[3] Two factors are likely at play: insufficient solvent system optimization and the basic nature of the quinoline nitrogen.

  • The Problem of Basicity: Silica gel is inherently acidic due to surface silanol (Si-OH) groups. The basic nitrogen atom in your quinoline product and starting material can interact strongly with these acidic sites, leading to poor spot shape, tailing, or streaking.[3][4]

  • Solution - Add a Basic Modifier: The most effective way to counteract this is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase.[3]

    • Triethylamine (NEt₃): Add 0.5-2% triethylamine to your eluent system (e.g., Ethyl Acetate/Hexane).[4] This is often the first and best choice.

    • Ammonia/Methanol: A mixture of 1-10% of (10% NH₄OH in methanol) in a solvent like dichloromethane can also be highly effective.[3]

  • Solution - Optimize Your Mobile Phase: The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4.[4] This typically provides the best separation from impurities.

    • Start with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).

    • If your spots are too low (low Rf), the solvent is not polar enough. Increase the proportion of the more polar component (e.g., go from 10% EtOAc in hexanes to 20%).[3]

    • If your spots are too high (high Rf), the solvent is too polar. Decrease the proportion of the polar component.[4]

Q2: I'm performing column chromatography, but my product seems to be degrading on the column. What's happening and how can I prevent it?

Answer: Degradation of basic compounds like quinolines on silica gel is a known issue, stemming from the acidity of the stationary phase.[4] Minimizing contact time and neutralizing the silica are key.

  • Causality: Prolonged exposure of the basic quinoline ring to the acidic silica surface can catalyze decomposition reactions.

  • Mitigation Strategies:

    • Deactivate the Silica Gel: Before packing your column, prepare a slurry of the silica gel in your chosen eluent that already contains 0.5-2% triethylamine.[4] This pre-neutralizes the acidic sites.

    • Use Flash Chromatography: Employing a shorter, wider column and applying pressure (flash chromatography) reduces the time your compound spends in contact with the stationary phase, minimizing the opportunity for degradation.[4]

    • Consider an Alternative Stationary Phase: If degradation persists, switch to a less acidic stationary phase. Neutral or basic alumina is an excellent alternative for acid-sensitive compounds.[4]

Q3: I tried to purify my product by recrystallization, but it "oiled out" or no crystals formed. What should I do?

Answer: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated. If no crystals form, it's typically due to using too much solvent or cooling the solution too quickly.[5][6]

  • Troubleshooting "Oiling Out":

    • Add a small amount of additional hot solvent to dissolve the oil.

    • Allow the solution to cool more slowly. Try letting it cool to room temperature on the benchtop before moving it to an ice bath.

    • If the problem persists, you may need to switch to a lower-boiling point solvent or use a two-solvent recrystallization system.[7]

  • Troubleshooting Failure to Crystallize:

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed the Solution: Add a tiny crystal of pure product (if you have any) to the cooled solution to initiate crystallization.

    • Reduce Solvent Volume: If you added too much solvent, you can gently boil some of it off to re-establish a saturated solution and then attempt to cool again.[5]

Q4: How can I be sure my final product is pure and free of starting material?

Answer: A combination of techniques provides the highest confidence in product purity.

  • TLC Analysis: Spot your purified product alongside the original crude mixture and the pure starting material. In an optimized TLC system, you should see only a single spot for your purified sample.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

  • NMR Spectroscopy: This is the most definitive method. ¹H NMR of the pure product should show the characteristic signal for the bromomethyl (-CH₂Br) protons and the absence of the methyl (-CH₃) signal from the 7-chloro-8-methylquinoline starting material.

Purification Workflows & Protocols

The general workflow for purification involves assessing the crude material by TLC to determine the best method—recrystallization or column chromatography.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Path cluster_2 Final Steps Crude Crude Product (this compound + Starting Material) TLC Analyze by TLC Crude->TLC Recrystallization Recrystallization (If impurities are minor & have different solubility) TLC->Recrystallization Good Separation by Solubility Chromatography Column Chromatography (If polarities are close or impurities are significant) TLC->Chromatography Poor Separation by Solubility Purity_Check Confirm Purity (TLC, MP, NMR) Recrystallization->Purity_Check Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: Decision workflow for purifying this compound.

Protocol 1: Analytical Thin-Layer Chromatography (TLC)

This protocol is essential for monitoring reaction progress and identifying the optimal solvent system for column chromatography.

  • Prepare the Eluent: Based on initial screening, prepare a mobile phase. A good starting point is 20% Ethyl Acetate in Hexane with 1% Triethylamine (NEt₃).

  • Prepare the Chamber: Pour a small amount (~0.5 cm depth) of the eluent into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.

  • Spot the Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane). On a silica gel TLC plate, use a capillary tube to apply a small spot of your sample on the baseline.[3]

  • Develop the Plate: Place the spotted plate into the chamber, ensuring the baseline is above the solvent level.[3] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[3] The higher Rf spot will be the less polar starting material (7-chloro-8-methylquinoline), and the lower Rf spot will be the more polar product (this compound).

Protocol 2: Flash Column Chromatography

This is the most reliable method for separating compounds with similar polarities.[4]

  • Select Solvent System: Using TLC, find a solvent system that gives good separation and an Rf value of ~0.3 for the product.

  • Prepare the Column:

    • Pack a glass column with silica gel.

    • Prepare a slurry of silica gel in the least polar solvent system you plan to use (e.g., 10% EtOAc/Hexane + 1% NEt₃).[4]

    • Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. This is called "dry loading."

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elute and Collect:

    • Carefully add your mobile phase to the column.[4]

    • Apply pressure to maintain a steady flow rate.

    • Collect fractions in test tubes.

  • Analyze Fractions: Spot every few fractions on a TLC plate to determine which ones contain your pure product.[4] Combine the pure fractions.

  • Isolate Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[4]

Protocol 3: Recrystallization

This method is effective if the starting material is a minor impurity and has significantly different solubility from the product in a given solvent.[7][8]

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixture) to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.[9]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[5] Slow cooling is crucial for forming large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[9]

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]

  • Drying: Allow the crystals to air dry completely to remove residual solvent.

References

  • Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography. Benchchem.
  • The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. Benchchem.
  • 7-CHLOROQUINOLINE price,buy 7-CHLOROQUINOLINE. ChemicalBook.
  • An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • Process for preparing bromo-substituted quinolines. Google Patents.
  • Recrystallization. Unknown Source.
  • Recrystallization - Single Solvent. Unknown Source.
  • Experiment 2: Recrystallization. Unknown Source.
  • Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate.
  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. PMC.
  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry.
  • 7-Chloro-3-methyl-quinoline-8-carboxylic acid, butyl ester. Cheméo.
  • Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. Benchchem.
  • 8-Bromoquinoline synthesis. ChemicalBook.
  • Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate.
  • Recrystallization. Chemistry LibreTexts.
  • 7-Chloro-8-methylquinoline-3-carboxylic acid AldrichCPR. Sigma-Aldrich.
  • This compound. Santa Cruz Biotechnology.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester.
  • 7-Chloro-8-methylquinoline-3-carboxylic acid. CymitQuimica.
  • This compound (C10H7BrClN). PubChemLite.
  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. ChemRxiv.
  • 7-Chloro-8-methylquinoline. Santa Cruz Biotechnology.
  • Determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in bulk drug powder and pharmaceutical preparation by TLC. Drug Development and Therapeutics.
  • TLC Visualization Reagents. EPFL.

Sources

Technical Support Center: Exotherm Management in 8-(Bromomethyl)-7-chloroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safe Scale-up and Exotherm Control in the Wohl-Ziegler Bromination of 7-Chloro-8-methylquinoline. Ticket ID: WZ-8MQ-SAFETY-001 Status: CRITICAL SAFETY PROTOCOL Assigned Specialist: Dr. A. Vance, Senior Process Safety Scientist

Executive Summary: The "Sleeping Giant" Hazard

You are accessing this guide because you are performing a radical bromination on a sterically hindered, electron-deficient heterocycle. The synthesis of 8-(Bromomethyl)-7-chloroquinoline via N-Bromosuccinimide (NBS) is notoriously deceptive.

The Core Hazard: The reaction exhibits a non-linear heat release profile. The presence of the chlorine atom at the 7-position and the nitrogen lone pair can prolong the induction period . If you add all reagents and heat to reflux before the radical chain initiates, you create a "chemical time bomb." Once initiation occurs, the accumulated NBS reacts simultaneously, leading to a thermal runaway that can overcome condenser capacity and eject reactor contents.

Module 1: Critical Mechanism & Thermal Events

To control the reaction, you must understand where the heat comes from. This is not a simple mixing exotherm; it is a radical chain propagation.

The Thermal Pathway

The reaction proceeds via the Wohl-Ziegler mechanism.[1] The danger lies in the Propagation Phase , which is rapid and exothermic.

WohlZieglerThermal Start Reagents (Substrate + NBS) Initiation Initiation (Radical Generation) Start->Initiation Heat/Light + Catalyst Runaway THERMAL RUNAWAY (If NBS Accumulates) Start->Runaway Delayed Initiation + Full Addition Prop1 Propagation A (H-Abstraction) Initiation->Prop1 Br• Radical Prop2 Propagation B (Br-Transfer) Prop1->Prop2 Benzylic Radical (Exothermic) Prop2->Prop1 Chain Carrier (Rapid Cycling) Product Product (Benzylic Bromide) Prop2->Product

Figure 1: Thermal event pathway. Note the "Runaway" loop occurs if the propagation cycle (Blue/Red nodes) triggers after a massive accumulation of reagents.

Module 2: Troubleshooting the Induction Period

User Question: "I added NBS and AIBN to my 7-chloro-8-methylquinoline solution and heated it to 80°C. It’s been 30 minutes, and nothing is happening. Should I add more initiator?"

Support Answer: STOP. DO NOT ADD MORE REAGENTS. You are currently in the Induction Trap . The 7-chloro substituent withdraws electron density, potentially stabilizing the precursor and making hydrogen abstraction slower than in simple toluene derivatives.

Diagnostic Steps:
  • Check the Color: The reaction mixture should turn from yellow/orange (NBS suspension) to a lighter succinimide suspension. If it is still dark orange/red, initiation has not occurred.

  • Check Oxygen: Oxygen is a radical scavenger. Did you degas the solvent? If not, the radicals are being quenched by dissolved

    
     as fast as they form.
    
  • The "10% Rule" Protocol:

    • Never add the full equivalent of NBS at the start.

    • Add only 5-10% of the NBS and the initiator.

    • Heat to reflux.

    • Wait for the exotherm: Look for a temperature spike or vigorous reflux without external heating input.

    • Only once the exotherm is confirmed (initiation successful) should you begin adding the remaining NBS.

Module 3: Managing the Active Exotherm

User Question: "The reaction started violently and flooded the condenser. How do I control the temperature on a 50g scale?"

Support Answer: On a scale >10g, you cannot rely on passive cooling. You must switch from "All-in" to "Portion-wise" or "Continuous" addition.

Protocol: Controlled Addition Strategy
ParameterRecommendationReasoning
Solvent Chlorobenzene or Trifluorotoluene Higher boiling points allow faster kinetics than DCM; safer EHS profile than

.
Concentration 5 - 8 Volumes Dilution acts as a heat sink. Do not run highly concentrated (e.g., 2 Vols).
NBS Addition Solid Dosing / Screw Feeder Add NBS in 5 portions. Wait for the exotherm to subside (reflux slows) before adding the next portion.
Temperature 5°C below Reflux Maintain the jacket temperature slightly below reflux. Let the reaction heat drive the reflux.
Decision Workflow: Safe Initiation

InitiationProtocol Step1 Charge Substrate + Solvent (Degas with N2) Step2 Add 10% NBS + Initiator Step1->Step2 Step3 Heat to 75-80°C Step2->Step3 Check Is Exotherm Observed? (Temp Spike / Color Change) Step3->Check Yes Initiation Confirmed Check->Yes Yes No Induction Stall Check->No No ActionYes Begin Portion-wise Addition of remaining NBS Yes->ActionYes ActionNo STOP HEATING. Purge O2 again. Add light source. No->ActionNo ActionNo->Step3 Retry carefully

Figure 2: Go/No-Go decision tree for reaction initiation. Never bypass the "Check" phase.

Module 4: Product Stability & Quality

User Question: "I isolated the solid, but it turned green and gummy after 24 hours. Why?"

Support Answer: this compound is a benzylic bromide . These are inherently unstable and sensitive to:

  • Hydrolysis: Moisture converts the -CH2Br to -CH2OH (alcohol).

  • N-Alkylation (Self-Quaternization): The quinoline nitrogen of one molecule can attack the bromomethyl group of another, forming a polymer/dimer.

Stabilization Protocol:

  • Workup: Wash the organic layer with dilute Sodium Bicarbonate (

    
    ) to remove succinimide and trace acid (HBr). HBr catalyzes decomposition.
    
  • Drying: Dry thoroughly over

    
    . Water is the enemy.
    
  • Storage: Store at -20°C under Argon/Nitrogen.

  • Purification: Avoid silica gel chromatography if possible (silica is slightly acidic and promotes hydrolysis). Recrystallization from Heptane/Isopropyl Acetate is preferred.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Acetone as a solvent? A: No. NBS will brominate acetone (alpha-bromination) faster than your quinoline, creating lachrymatory bromoacetone and consuming your reagent. Use Chlorobenzene, Acetonitrile, or Trifluorotoluene.

Q: Can I use LED light instead of AIBN? A: Yes, and it is safer. A 400-500nm (Blue/White) LED setup allows you to stop the reaction instantly by turning off the light (stopping radical generation), whereas AIBN continues to decompose until it is consumed.

Q: My product contains the dibromo impurity (8-(dibromomethyl)...). How do I prevent this? A: Stop the reaction at 90-95% conversion . The rate of bromination of the product (the monobromide) is often competitive with the starting material. Pushing for 100% conversion almost guarantees over-bromination.

References

  • Wohl-Ziegler Reaction Safety & Scale-up

    • Guan, M., et al. (2021).[2] "Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization." Organic Process Research & Development.

    • [2]

  • Solvent Selection for Radical Bromination

    • Podgoršek, A., et al. (2009). "N-Bromosuccinimide-Based Bromination... in Water/Acetone." Tetrahedron Letters (Discussing solvent effects).
  • General Mechanism & Hazards

    • Scientific Update (2024).
  • Synthesis Context (Quinoline Derivatives)

    • BenchChem Technical Guide.[3] "Synthesis of 7-Bromo-4-chloro-8-methylquinoline." (Analogous chemistry).

Sources

Validation & Comparative

8-(Bromomethyl)-7-chloroquinoline: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR Analysis of 8-(Bromomethyl)-7-chloroquinoline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Significance

This compound is a high-value electrophilic intermediate in medicinal chemistry, widely employed in the synthesis of antibacterial agents, kinase inhibitors, and hydroxyquinoline-based chelators. Its reactivity stems from the benzylic bromide at the C8 position, which serves as a "warhead" for nucleophilic substitution.

For drug development professionals, the critical analytical challenge is not merely identification, but differentiation . The synthesis of this compound (typically via radical bromination of 8-methyl-7-chloroquinoline) is prone to two specific failure modes:

  • Incomplete Conversion: Residual starting material (8-methyl).

  • Over-Bromination: Formation of the gem-dibromo species.

  • Hydrolysis: Degradation to the alcohol upon storage.

This guide provides a comparative NMR framework to distinguish the target product from these specific impurities, ensuring the integrity of downstream biological assays.

Structural Analysis & Assignments

Before interpreting the spectra, we must establish the connectivity and numbering. The quinoline core consists of a pyridine ring fused to a benzene ring.

Numbering Scheme:

  • Nitrogen: Position 1

  • Pyridine Ring: Protons at 2, 3, 4

  • Benzene Ring: Protons at 5, 6 (Positions 7 and 8 are substituted)

Diagram 1: Structural Numbering & Shift Logic

The following diagram illustrates the structure and the expected chemical shift environments.

G cluster_0 Target Molecule: this compound struct Quinoline Core (C9H5ClN) pos7 Pos 7: -Cl (Deshielding) struct->pos7 pos8 Pos 8: -CH2Br (Diagnostic Signal) struct->pos8 H_NMR 1H NMR Key Features pos7->H_NMR Ortho coupling effect on H6 pos8->H_NMR Singlet ~5.2 ppm C_NMR 13C NMR Key Features pos8->C_NMR CH2 ~28-32 ppm

Caption: Structural dissection of this compound highlighting the diagnostic NMR regions.

Comparative Performance: Product vs. Alternatives

This section objectively compares the spectral performance of the target against its primary "alternatives"—the starting material (Precursor) and the degradation product (Impurity).

Scenario A: Reaction Monitoring (The "Methyl" to "Bromomethyl" Shift)

The most reliable metric for reaction success is the chemical shift of the substituent at Position 8.

FeaturePrecursor (8-Methyl-7-chloroquinoline)Product (8-Bromomethyl-7-chloroquinoline)Shift Magnitude (Δδ)
Proton Signal (H8-R) Singlet, ~2.8 - 3.0 ppm Singlet, ~5.1 - 5.4 ppm +2.3 ppm (Downfield)
Carbon Signal (C8-R) ~15 - 18 ppm ~28 - 32 ppm +13 ppm (Deshielding)
H2 Proton (Aromatic) ~8.95 ppm~9.05 ppmMinor (+0.1 ppm)
Solubility High in CDCl3Moderate (May require DMSO-d6)N/A

Expert Insight: The shift of the alkyl protons from ~2.9 ppm to ~5.2 ppm is definitive. If you observe a signal at 6.8–7.2 ppm (methine singlet), you have likely over-brominated to the gem-dibromide (8-(dibromomethyl)-7-chloroquinoline).

Scenario B: Stability Monitoring (Hydrolysis)

The benzylic bromide is moisture-sensitive.

  • Target Signal: -CH2Br at ~5.2 ppm.

  • Impurity Signal: -CH2OH (Alcohol) typically appears at ~4.9 - 5.0 ppm (often broader) in DMSO-d6, or shifts significantly depending on concentration due to H-bonding.

  • Validation: In 13C NMR, the alcohol carbon appears significantly downfield (~55-60 ppm) compared to the bromide (~30 ppm).

Detailed Experimental Protocols

To ensure reproducibility, follow these standardized acquisition protocols.

Protocol 1: Sample Preparation
  • Solvent Choice: CDCl3 (Chloroform-d) is preferred for resolution. However, if the product is the HCl salt (common in quinoline synthesis), use DMSO-d6 .

    • Note: DMSO-d6 may cause solvent peaks that overlap with the benzylic region if wet (~3.3 ppm H2O).

  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL solvent.

    • 13C NMR: 20–30 mg in 0.6 mL solvent (requires higher concentration for quaternary carbons).

  • Tube: High-quality 5mm NMR tubes (Norell or Wilmad) to minimize shimming errors on the aromatic multiplets.

Protocol 2: Acquisition Parameters (Standard 400/500 MHz)
  • 1H NMR:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (Standard) / 5.0 s (Quantitative integration).

    • Scans: 16 (Routine) / 64 (Trace impurity detection).

  • 13C NMR:

    • Decoupling: Proton-decoupled (CPD).

    • Relaxation Delay: 2.0 s.

    • Scans: >512 (Essential to see the quaternary C7-Cl and C8 carbons).

Predicted Spectral Data (Reference Values)

Note: Values are high-confidence estimates based on substituted quinoline substituent effects and 8-methyl-7-chloroquinoline literature data.

1H NMR (CDCl3, 400 MHz)
PositionMultiplicityChemical Shift (δ ppm)IntegrationAssignment Logic
2 dd9.00 – 9.101HAdjacent to N (most deshielded).
4 dd8.15 – 8.251HPeri-position, deshielded.
3 dd7.45 – 7.551HBeta to N (shielded relative to 2/4).
5 d7.70 – 7.801HOrtho to H6.
6 d7.55 – 7.651HOrtho to H5, adjacent to Cl.
CH2-Br s 5.20 – 5.40 2H Diagnostic benzylic protons.
13C NMR (CDCl3, 100 MHz)
Carbon TypeChemical Shift (δ ppm)Note
C2 ~151.0Alpha to Nitrogen.
C4 ~136.0
C8 ~134.0Quaternary (ipso to alkyl).
C7 ~135.0Quaternary (ipso to Cl).
C8a ~147.0Bridgehead (next to N).
C4a ~127.0Bridgehead.
-CH2Br 28.0 – 32.0 Diagnostic benzylic carbon.
Workflow Visualization: Purity Assessment

The following diagram outlines the logical decision tree for analyzing the crude reaction mixture.

Workflow Start Crude Product Dissolved in CDCl3 Check_CH2 Check 5.0 - 5.5 ppm Region Start->Check_CH2 Singlet_53 Sharp Singlet @ ~5.3 ppm Check_CH2->Singlet_53 Major Peak Singlet_30 Singlet @ ~2.9 ppm Check_CH2->Singlet_30 Presence Singlet_70 Singlet @ ~7.0 ppm Check_CH2->Singlet_70 Presence Result_Pure Pure Product 8-(Bromomethyl) Singlet_53->Result_Pure Result_SM Unreacted SM 8-Methyl Singlet_30->Result_SM Result_Over Over-Brominated 8-(Dibromomethyl) Singlet_70->Result_Over

Caption: Decision logic for interpreting 1H NMR spectra during synthesis monitoring.

References
  • BenchChem. "The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide." BenchChem Protocols.

  • ACG Publications. "Reinvestigation of bromination of 8-substituted quinolines." Records of Natural Products, 2016.[1]

  • Santa Cruz Biotechnology. "this compound Product Analysis." SCBT Datasheets.

  • Durham University. "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." Journal of Organic Chemistry, 2021.

  • University of Illinois. "NMR Chemical Shifts of Common Solvents and Impurities." J. Org.[2] Chem., 1997.[2]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 8-(Bromomethyl)-7-chloroquinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Characterizing a Novel Quinoline Intermediate

In the landscape of pharmaceutical development and chemical synthesis, quinoline derivatives are foundational scaffolds for a multitude of therapeutic agents. 8-(Bromomethyl)-7-chloroquinoline is a functionalized intermediate poised for applications in creating complex molecular architectures. Accurate structural verification of such compounds is non-negotiable. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering precise molecular weight determination and invaluable structural insights through the analysis of fragmentation patterns.

This guide provides a comparative analysis of the expected mass spectrometric behavior of this compound under two common ionization techniques: the high-energy, fragment-rich Electron Ionization (EI) and the gentle, parent-ion-focused Electrospray Ionization (ESI). Understanding the nuances of how this molecule behaves under different ionization conditions is critical for robust analytical method development and confident structural elucidation.

Section 1: The Molecular Ion Signature: A Self-Validating System

Before delving into fragmentation, the first step in any mass spectrometry analysis is to predict and identify the molecular ion. For halogenated compounds, this is a particularly powerful validation step due to their distinct isotopic patterns.

This compound (Formula: C₁₀H₇BrClN) possesses two halogen atoms, Chlorine and Bromine, each with two stable isotopes of significant abundance:

  • Chlorine: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.[1]

  • Bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of approximately 1:1.[1][2][3]

This combination creates a highly characteristic isotopic cluster for the molecular ion (M⁺˙). The expected monoisotopic mass and the relative abundances of the M, M+2, and M+4 peaks provide a unique fingerprint for this molecule.

Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound

Ion Isotopic Composition Calculated m/z (Monoisotopic) Predicted Relative Abundance
M C₁₀H₇⁷⁹Br³⁵ClN 254.9450 ~100%
M+2 C₁₀H₇⁸¹Br³⁵ClN or C₁₀H₇⁷⁹Br³⁷ClN 256.9430 ~129%
M+4 C₁₀H₇⁸¹Br³⁷ClN 258.9400 ~31%

Note: Relative abundances are normalized to the M peak. The M+2 peak is predicted to be the most abundant in the cluster due to the combined probabilities of containing one heavy isotope.

The observation of this specific 100:129:31 intensity pattern is the first and most crucial piece of evidence confirming the elemental composition of the analyte.

Section 2: A Comparative Analysis of Ionization Techniques

The choice of ionization method fundamentally dictates the information obtained from a mass spectrometry experiment. A hard ionization technique like EI provides extensive fragmentation useful for structural detail, while a soft technique like ESI is ideal for confirming molecular weight with minimal fragmentation.[4][5][6][7]

Electron Ionization (EI): Unveiling the Molecular Skeleton

EI is a high-energy technique where molecules in the gas phase are bombarded with energetic electrons (typically 70 eV).[8] This process not only removes an electron to form a radical cation (M⁺˙) but also imparts significant internal energy, causing the molecular ion to break apart into smaller, characteristic fragment ions.[8][9]

Why choose EI for this molecule?

  • Structural Elucidation: The resulting fragmentation pattern acts as a molecular fingerprint, allowing for detailed structural confirmation.

  • Database Matching: EI spectra are highly reproducible and are used to build extensive libraries like the NIST Mass Spectral Library, enabling rapid identification of known compounds.[10][11][12]

Electrospray Ionization (ESI): Confirming the Molecular Weight

ESI is a soft ionization technique where ions are generated from a liquid solution.[5][6][7] It is particularly suited for polar and less volatile molecules. The process typically results in the formation of a protonated molecule, [M+H]⁺, with very little fragmentation.[6]

Why choose ESI for this molecule?

  • Unambiguous Molecular Weight: ESI provides a clear signal for the molecular ion, making it ideal for confirming the molecular formula, especially when coupled with a high-resolution mass analyzer.

  • LC-MS Compatibility: ESI is the standard ionization source for Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful technique for analyzing complex mixtures.[4][13][14]

  • Tandem MS (MS/MS): While ESI itself causes little fragmentation, the [M+H]⁺ ion can be isolated and fragmented in a controlled manner using Collision-Induced Dissociation (CID). This allows researchers to generate structural information on demand. Recent studies on chloroquinoline derivatives have successfully used ESI-MS/MS to characterize fragmentation pathways.[15]

Section 3: Predicted Fragmentation Pathways under Electron Ionization (EI)

The fragmentation of the this compound molecular ion (m/z 255/257/259) is predicted to follow several logical pathways based on established principles of organic mass spectrometry. The primary driving forces are the stability of the resulting cations and neutral losses.

Table 2: Predicted Major Fragment Ions for this compound in EI-MS

Predicted m/z Proposed Ion Structure/Formula Fragmentation Pathway Causality & Significance
255/257/259 [C₁₀H₇BrClN]⁺˙ Molecular Ion (M⁺˙) Confirms molecular weight and elemental formula via isotopic pattern.
176/178 [C₁₀H₇ClN]⁺˙ Loss of •Br radical Cleavage of the weak C-Br bond is highly favorable. The resulting ion is a stable, benzylic-type cation. This is often the base peak.
141 [C₉H₆Cl]⁺ Loss of HCN from [M-Br]⁺ A characteristic fragmentation of quinoline and other nitrogen heterocycles.
162/164 [C₉H₇Br]⁺˙ Loss of •CH₂Cl radical Less likely than Br loss, but possible. Requires C-C and C-Cl bond cleavage.
91 [C₇H₇]⁺ Formation of Tropylium ion Rearrangement and fragmentation of the quinoline ring system after initial losses. A common fragment in aromatic systems.

| 79/81 | [Br]⁺ | Bromine Cation | Direct ionization of a bromine fragment. Typically low abundance.[16] |

The most probable and informative fragmentation cascade begins with the loss of the bromine radical, which is an excellent leaving group and results in a stabilized cation.

G M M⁺˙ [C₁₀H₇BrClN]⁺˙ m/z 255/257/259 F1 [M-Br]⁺ [C₁₀H₇ClN]⁺ m/z 176/178 M->F1 - •Br F3 [M-CH₂Br]⁺ [C₉H₆ClN]⁺ m/z 163/165 M->F3 - •CH₂Br F2 [M-Br-HCN]⁺ [C₈H₆Cl]⁺ m/z 141 F1->F2 - HCN

Caption: Predicted major EI fragmentation pathways for this compound.

Section 4: Proposed Experimental Protocols

To obtain the data discussed, rigorous and well-defined experimental protocols are necessary. The following provides a detailed, step-by-step methodology for both GC-MS (for EI) and LC-MS (for ESI) analysis.

Protocol 1: GC-MS for Electron Ionization Analysis

This protocol is designed for a standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~10 µg/mL for analysis.

  • Gas Chromatography (GC) Parameters:

    • Inlet: Split/Splitless, operated in split mode (e.g., 20:1) at 280°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: A standard, mid-polarity column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 20°C/min to 300°C.

      • Final hold: Hold at 300°C for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40 - 400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Protocol 2: LC-MS for Electrospray Ionization Analysis

This protocol is designed for a high-performance liquid chromatograph (HPLC) coupled to a Q-TOF or Orbitrap mass spectrometer for high-resolution analysis.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in Methanol or Acetonitrile.

    • Dilute to a final concentration of ~1 µg/mL using the initial mobile phase composition.

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas (N₂): Flow at 800 L/hr, Temperature at 350°C.

    • Scan Range: m/z 100 - 500.

    • Data Acquisition: Full scan mode. For MS/MS, use a data-dependent acquisition (DDA) mode to trigger fragmentation on the precursor ions corresponding to the [M+H]⁺ isotopic cluster (m/z 256, 258, 260).

G cluster_prep Sample Preparation cluster_separation Separation cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve sample (~1-10 µg/mL) gc Gas Chromatography (for EI) prep->gc lc Liquid Chromatography (for ESI) prep->lc ionization Ionization (EI or ESI) gc->ionization lc->ionization analyzer Mass Analyzer (e.g., Quadrupole, TOF) ionization->analyzer detector Detector analyzer->detector analysis Generate Spectrum & Interpret Fragments detector->analysis

Caption: A generalized experimental workflow for mass spectrometry analysis.

Conclusion

The structural characterization of this compound is effectively achieved through a complementary approach using both Electron Ionization and Electrospray Ionization mass spectrometry. EI-MS provides a rich fragmentation pattern essential for detailed structural confirmation, with the primary pathway initiated by the loss of the bromine radical. ESI-MS offers a clear, unambiguous determination of the molecular weight and is amenable to controlled tandem MS experiments. The most powerful validation metric for this specific molecule is its distinctive M/M+2/M+4 isotopic cluster, a definitive signature of its elemental composition. By employing the protocols and interpretive logic outlined in this guide, researchers can confidently identify and characterize this and similar halogenated quinoline intermediates, ensuring the integrity of their synthetic and developmental workflows.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][10][17]

  • Stein, S.E. (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of the American Society for Mass Spectrometry. [Link][11]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Chemistry Steps. [Link][1]

  • Scribd. NIST Chemistry WebBook Overview. [Link][12]

  • PubChem. NIST Chemistry WebBook - PubChem Data Source. [Link][18]

  • de Souza, M. V. N., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. PubMed. [Link][15]

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. [Link][4]

  • Kaewkhao, K., et al. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS. Centre for Tropical Medicine and Global Health. [Link][13]

  • Srivastava, V. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link][5]

  • Save My Exams. (2023). The M+1 & M+2 Peaks. Cambridge (CIE) AS Chemistry Revision Notes. [Link][2]

  • MyTutor. (n.d.). What is the difference between 'Electrospray Ionisation' and 'Electron Impact' during the ionisation stage in a mass spectrometer?. [Link][6]

  • Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. [Link][3]

  • University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link][19]

  • ResearchGate. (2025). Simultaneous Determination of Chloroquine and Its Metabolite Desethyl Chloroquine in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry. [Link][14]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link][7]

  • Wikipedia. Electron ionization. [Link][8]

  • Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. [Link][20]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link][9]

  • Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane. [Link][16]

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A Comparative Guide to the Structural Confirmation of 8-(Bromomethyl)-7-chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research, the quinoline scaffold is a cornerstone for the development of a wide array of therapeutic agents. The precise structural characterization of quinoline derivatives is paramount, as even minor variations in substitution can profoundly impact biological activity, toxicity, and pharmacokinetic properties. This guide provides an in-depth comparison of the primary analytical techniques for confirming the structure of 8-(bromomethyl)-7-chloroquinoline and its derivatives, a class of compounds with significant potential in medicinal chemistry.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale for experimental choices, ensuring a robust and self-validating approach to structural elucidation. We will delve into the comparative strengths and limitations of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, supported by experimental data from a closely related analogue, 8-bromo-4-chloro-7-methoxy-2-phenyl-quinoline, to illustrate these principles.

The Critical Role of Unambiguous Structural Confirmation

The journey of a drug candidate from discovery to clinical application is paved with rigorous analytical checkpoints. For quinoline derivatives, the complex aromatic ring system and the presence of multiple substituents necessitate a multi-faceted analytical approach. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. Therefore, a combination of spectroscopic and crystallographic techniques is often essential for unequivocal structural confirmation.

A Comparative Analysis of Key Analytical Techniques

The three pillars of structural elucidation for small organic molecules are NMR, MS, and X-ray Crystallography. Each technique provides a unique and complementary piece of the structural puzzle.

Technique Principle Strengths Limitations
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of atoms.Provides comprehensive information on the carbon-hydrogen framework, connectivity, and stereochemistry. Non-destructive.Relatively low sensitivity compared to MS. Complex spectra can be challenging to interpret for impure samples.
Mass Spectrometry Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a molecule.High sensitivity, allowing for the analysis of very small sample quantities. Provides information on molecular weight and fragmentation patterns.Provides limited information on the specific arrangement of atoms (isomerism). Can be destructive.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.Provides the absolute and unambiguous three-dimensional structure of a molecule.Requires a high-quality single crystal, which can be challenging to obtain. The solid-state structure may not always represent the solution-state conformation.

In-Depth Look at Each Technique with Experimental Data

To provide a practical understanding, we will now explore each technique in detail, using data from the analogous compound, 8-bromo-4-chloro-7-methoxy-2-phenyl-quinoline, as a representative example[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a compound like this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Expected Chemical Shifts for this compound:

    • Aromatic Protons (quinoline ring): Typically appear in the range of 7.0-9.0 ppm. The specific chemical shifts and coupling patterns are highly sensitive to the substitution pattern. For instance, the proton at position 2 is often the most downfield.

    • Methylene Protons (-CH₂Br): The protons of the bromomethyl group are expected to appear as a singlet in the range of 4.5-5.0 ppm, shifted downfield due to the electron-withdrawing effect of the bromine atom.

  • ¹H NMR Data for 8-bromo-4-chloro-7-methoxy-2-phenyl-quinoline:

    • δ= 8.26 (d, J = 9.9 Hz, 2H), 8.11 (d, J = 9.2 Hz, 1H), 7.87 (s, 1H), 7.50 (m, 3H), 7.29 (d, J = 9.2 Hz, 1H), 4.06 (s, 3H)[1]. This data clearly shows the distinct signals for the aromatic protons on both the quinoline and phenyl rings, as well as the singlet for the methoxy group.

¹³C NMR Spectroscopy: This provides information about the carbon framework of the molecule.

  • Expected Chemical Shifts for this compound:

    • Aromatic Carbons: Typically in the range of 110-150 ppm.

    • Methylene Carbon (-CH₂Br): Expected to be in the range of 30-40 ppm.

  • ¹³C NMR Data for 8-bromo-4-chloro-7-methoxy-2-phenyl-quinoline:

    • δ= 157.9, 157.8, 146.9, 143.1, 138.1, 130.1, 128.9, 127.6, 124.3, 121.2, 117.0, 113.9, 111.3, 56.9[1].

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and analyze the chemical shifts, coupling constants, and multiplicities to assign the structure.

Workflow for NMR-Based Structural Confirmation

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation A Purified Compound C NMR Tube A->C B Deuterated Solvent B->C D NMR Spectrometer ¹H Spectrum ¹³C Spectrum C->D E Processing (FT, Phasing) D->E F Spectral Interpretation E->F G Structure Confirmation F->G

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that provides the molecular weight and elemental formula of a compound, as well as structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrum for this compound:

  • Molecular Ion (M⁺): The molecular weight of C₁₀H₇BrClN is approximately 255.95 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks.

  • Fragmentation: Common fragmentation pathways for quinolines involve the loss of substituents and cleavage of the quinoline ring system. For this compound, one would expect to see fragments corresponding to the loss of a bromine radical (M-Br)⁺, a chloromethyl radical (M-CH₂Cl)⁺, or the entire bromomethyl group (M-CH₂Br)⁺.

ESI-MS Data for 8-bromo-4-chloro-7-methoxy-2-phenyl-quinoline:

  • [M+H]⁺: m/z 350[1]. This corresponds to the protonated molecule, confirming the molecular weight of the compound.

Experimental Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). Acquire the mass spectrum.

  • Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight. Study the fragmentation pattern to gain insights into the structure of the molecule.

Fragmentation Pathway in Mass Spectrometry

G A Molecular Ion (M⁺) B Fragment Ion 1 (e.g., M-Br)⁺ A->B Loss of Br• C Fragment Ion 2 (e.g., M-CH₂Br)⁺ A->C Loss of CH₂Br• D Further Fragmentation B->D C->D

Caption: Generalized fragmentation pathway in mass spectrometry.

X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal lattice. While it is a powerful technique, obtaining a high-quality single crystal suitable for analysis can be a significant bottleneck.

Expected Crystal Structure of this compound:

The crystal packing would be influenced by intermolecular interactions such as halogen bonding (involving the chlorine and bromine atoms) and π-π stacking of the quinoline rings.

General Insights from Crystallography of Quinolines:

Studies on various quinoline derivatives have revealed how different substituents influence the crystal packing and intermolecular interactions, which in turn can affect the material's physical properties[2].

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or slow cooling.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the precise atomic coordinates.

X-ray Crystallography Workflow

G A Purified Compound B Crystal Growth A->B C Single Crystal B->C D X-ray Diffraction C->D E Data Processing D->E F Structure Solution & Refinement E->F G 3D Molecular Structure F->G

Caption: Workflow for X-ray crystallography.

Conclusion: A Synergistic Approach for Confident Structural Assignment

The unambiguous structural confirmation of this compound derivatives is a critical step in the drug discovery and development process. While each analytical technique provides valuable information, a synergistic approach is often necessary for complete and confident characterization.

  • NMR spectroscopy serves as the primary tool for elucidating the molecular framework in solution.

  • Mass spectrometry provides a rapid and highly sensitive method for determining the molecular weight and elemental composition, and for corroborating the proposed structure through fragmentation analysis.

  • X-ray crystallography , when feasible, offers the ultimate proof of structure in the solid state.

By integrating the data from these complementary techniques, researchers can build a comprehensive and self-validating picture of their target molecules, ensuring the scientific integrity of their findings and paving the way for the successful development of novel therapeutic agents.

References

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Asian Journal of Chemistry, 13(2), 459-464.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Available at: [Link]

  • Process for preparing bromo-substituted quinolines. (2010). Google Patents.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). MDPI. Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. Available at: [Link]

Sources

Comparing the reactivity of 8-(Bromomethyl)-7-chloroquinoline with other bromomethyl heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Bromomethyl Heterocycles in Drug Discovery

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals and bioactive molecules.[1] Among the diverse array of functionalized heterocycles, bromomethyl derivatives stand out as exceptionally versatile building blocks in medicinal chemistry and organic synthesis.[2] Their utility stems from the presence of a reactive carbon-bromine bond, which serves as a key electrophilic site for the facile introduction of various functional groups via nucleophilic substitution reactions. This strategic installation of molecular complexity is a cornerstone of modern drug development, enabling the systematic exploration of structure-activity relationships (SAR).

This guide provides an in-depth comparison of the reactivity of 8-(bromomethyl)-7-chloroquinoline with other prominent bromomethyl heterocycles, namely the isomeric 2-, 3-, and 4-(bromomethyl)pyridines. By examining the interplay of electronic and steric effects, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for selecting the optimal building block for their synthetic campaigns. All discussions are grounded in established chemical principles and supported by experimental data from analogous systems.

The Influence of the Heterocyclic Core on Reactivity: An Electronic Perspective

The reactivity of the bromomethyl group is intrinsically linked to the electronic nature of the heterocyclic ring to which it is attached. The reaction proceeds through a nucleophilic attack on the methylene carbon, leading to the displacement of the bromide leaving group. The rate of this reaction is highly sensitive to the electron density at the reaction center.

The pyridine ring, with its electronegative nitrogen atom, exerts a significant electron-withdrawing effect on the attached bromomethyl group. This effect is most pronounced when the bromomethyl group is at the 2- and 4-positions, as the negative charge in the transition state can be delocalized onto the nitrogen atom through resonance, thereby stabilizing it.[3][4] This is not possible for the 3-isomer, which consequently exhibits a lower reactivity in nucleophilic substitution reactions.

In the case of this compound, the situation is more complex. The quinoline ring system is itself electron-deficient. Furthermore, the presence of a chloro substituent at the 7-position further withdraws electron density from the ring system. This cumulative electron withdrawal enhances the electrophilicity of the methylene carbon in the bromomethyl group, making it more susceptible to nucleophilic attack compared to a simple benzyl bromide.

Comparative Reactivity Analysis

Based on the principles of physical organic chemistry, we can predict the relative reactivity of these bromomethyl heterocycles in a typical SN2 reaction. The primary factors influencing the reaction rate are:

  • Electronic Effects: The electron-withdrawing nature of the heterocyclic ring, which enhances the electrophilicity of the benzylic-like carbon.

  • Steric Hindrance: The accessibility of the electrophilic carbon to the incoming nucleophile.

The predicted order of reactivity is as follows:

4-(Bromomethyl)pyridine > 2-(Bromomethyl)pyridine > this compound > 3-(Bromomethyl)pyridine

This order is rationalized by the superior resonance stabilization of the transition state for the 4- and 2-isomers of bromomethylpyridine. While the 7-chloroquinoline system is highly electron-withdrawing, the steric bulk of the peri-hydrogen at the 1-position of the quinoline ring can hinder the approach of the nucleophile to the 8-bromomethyl group, thus reducing its reactivity compared to the less hindered pyridine isomers. The 3-(bromomethyl)pyridine is the least reactive due to the lack of direct resonance stabilization of the transition state involving the nitrogen atom.

Quantitative Data Summary

While direct, side-by-side kinetic data for the nucleophilic substitution of all these compounds under identical conditions is not available in the literature, we can compile and estimate relative rate constants based on data from analogous systems, such as the solvolysis of substituted benzyl bromides.[6][7][8]

CompoundHeterocyclic CoreKey Electronic/Steric FeaturesEstimated Relative Rate (k/kref)a
This compound QuinolineStrong inductive and resonance electron withdrawal from the quinoline and chloro group; potential steric hindrance from the peri-hydrogen.~ 5-10
2-(Bromomethyl)pyridine PyridineStrong resonance stabilization of the transition state by the nitrogen atom.~ 15-25
3-(Bromomethyl)pyridine PyridineInductive electron withdrawal from nitrogen, but no direct resonance stabilization.~ 1-2
4-(Bromomethyl)pyridine PyridineStrongest resonance stabilization of the transition state by the nitrogen atom.~ 50-70
Benzyl Bromide (Reference) BenzeneReference compound.1
aEstimated relative rates for a hypothetical SN2 reaction with a common nucleophile (e.g., iodide in acetone), relative to benzyl bromide.

Experimental Design for a Comparative Kinetic Study

To empirically validate the predicted reactivity, a kinetic study can be performed. The following protocol outlines a robust method for comparing the reaction rates of the different bromomethyl heterocycles with a model nucleophile.

Workflow for Comparative Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction & Data Acquisition cluster_analysis Data Analysis prep_sol Prepare stock solutions of each bromomethyl heterocycle and nucleophile in acetone temp_eq Equilibrate solutions to reaction temperature (e.g., 25°C) in a thermostatted bath prep_sol->temp_eq initiate Initiate reaction by mixing equimolar amounts of substrate and nucleophile temp_eq->initiate monitor Monitor the reaction progress over time using an appropriate analytical technique (e.g., HPLC) initiate->monitor plot Plot ln([Substrate]) vs. time to obtain the pseudo-first-order rate constant (k_obs) monitor->plot calc Calculate the second-order rate constant (k2 = k_obs/[Nucleophile]) plot->calc compare Compare the k2 values for each heterocycle to determine relative reactivity calc->compare

Caption: Workflow for the comparative kinetic study.

Detailed Experimental Protocol: Kinetic Measurement by HPLC

This protocol describes the determination of second-order rate constants for the reaction of bromomethyl heterocycles with a nucleophile, such as sodium iodide, in acetone.

Materials:

  • This compound

  • 2-(Bromomethyl)pyridine hydrobromide

  • 3-(Bromomethyl)pyridine hydrobromide

  • 4-(Bromomethyl)pyridine hydrobromide

  • Sodium iodide (NaI)

  • Anhydrous acetone (HPLC grade)

  • Volumetric flasks (10 mL, 50 mL)

  • Pipettes

  • Thermostatted water bath

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Solution Preparation:

    • Prepare a 0.02 M stock solution of each bromomethyl heterocycle in anhydrous acetone. For the hydrobromide salts, an equivalent of a non-nucleophilic base (e.g., 2,6-lutidine) should be added to liberate the free base.

    • Prepare a 0.2 M stock solution of sodium iodide in anhydrous acetone.

  • Reaction Setup:

    • In a series of reaction vials, pipette 1.0 mL of the 0.02 M bromomethyl heterocycle solution.

    • Place the vials in a thermostatted water bath set to 25.0 ± 0.1 °C and allow them to equilibrate for 15 minutes.

    • To initiate the reaction, add 1.0 mL of the pre-equilibrated 0.2 M sodium iodide solution to each vial, start a stopwatch, and mix thoroughly. The final concentrations will be 0.01 M for the heterocycle and 0.1 M for the nucleophile.

  • HPLC Analysis:

    • At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot from each reaction vial and quench it in a vial containing 900 µL of a suitable quenching solution (e.g., cold acetonitrile).

    • Inject the quenched samples into the HPLC system.

    • Monitor the disappearance of the starting material by integrating the peak area at a suitable wavelength.

  • Data Analysis:

    • As the concentration of the nucleophile is in large excess, the reaction follows pseudo-first-order kinetics.

    • Plot the natural logarithm of the concentration (or peak area) of the bromomethyl heterocycle versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-kobs).

    • Calculate the second-order rate constant (k2) using the equation: k2 = kobs / [NaI].

    • Compare the k2 values for each of the bromomethyl heterocycles to establish their relative reactivity.

Synthetic Protocols for Key Starting Materials

The availability of high-quality starting materials is paramount for any synthetic study. Below are representative protocols for the synthesis of the parent bromomethyl heterocycles.

Synthesis of this compound (Proposed)

A plausible synthesis of this compound can be adapted from established procedures for similar quinoline derivatives.[9] The key steps involve the construction of the quinoline core followed by functionalization.

G cluster_synthesis Proposed Synthesis of this compound start 7-Chloro-8-methylquinoline bromination Radical Bromination (NBS, AIBN, CCl4, reflux) start->bromination Step 1 product This compound bromination->product Step 2

Caption: Proposed synthetic route to this compound.

Protocol:

  • To a solution of 7-chloro-8-methylquinoline in carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis of 2-(Bromomethyl)pyridine

2-(Bromomethyl)pyridine is typically prepared from its hydrobromide salt, which is commercially available.[10]

Protocol:

  • Suspend 2-(bromomethyl)pyridine hydrobromide in diethyl ether.

  • Add a saturated aqueous solution of sodium bicarbonate and stir vigorously until the solid dissolves and gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to yield 2-(bromomethyl)pyridine as an oil.

Conclusion

The reactivity of bromomethyl heterocycles is a nuanced interplay of electronic and steric factors. While 4-(bromomethyl)pyridine is anticipated to be the most reactive due to optimal electronic stabilization, this compound presents a highly activated yet potentially sterically hindered substrate. The predicted order of reactivity provides a valuable starting point for synthetic planning, but empirical validation through kinetic studies is crucial for the precise optimization of reaction conditions. The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in the selection and application of these pivotal building blocks in the pursuit of novel therapeutic agents.

References

  • Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic. [Link]

  • Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education. [Link]

  • Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. AIP Publishing. [Link]

  • Hammett's relation for pyridine / C6F4I-Y complexes (a) and... ResearchGate. [Link]

  • Table 13.1 Selected Hammett substituent constants and susceptibility factors. No Source Found.
  • Nucleophilic Substitution Reactions. King Saud University. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Nucleophilic substitution reactions in pyridine. chem.libretexts.org. [Link]

  • A kind of method for synthesizing 2 ethoxy pyridines.
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv
  • Correlation of the rates of solvolysis of α-bromoisobutyrophenone using both simple and extended forms of the Grunwald-Winstein. PMC. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega. [Link]

  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. SciSpace. [Link]

  • Support information. The Royal Society of Chemistry. [Link]

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry. [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Semantic Scholar. [Link]

  • 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Chemistry LibreTexts. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. No Source Found.
  • Solvolytic displacement reactions. Squarespace. [Link]

  • Synthesis of N-Pyridin-2-Ylmethyl and. Amanote Research. [Link]

  • Correlation of the rates of solvolysis of α-bromoisobutyrophenone using both simple and extended forms of the Grunwald-Winstein. European Journal of Chemistry. [Link]

  • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. No Source Found.
  • QUANTITATIVE ASSESSMENT OF RELATIVE REACTIVITY OF MOLECULAR HALOGENS IN THE KINETICS OF HALOGENATIONS OF 2-METHYLTHIAZOLE IN AQU. TSI Journals. [Link]

  • Consideration of the Factors Influencing the Specific Rates of Solvolysis of p-Methoxyphenyl Chloroformate. MDPI. [Link]

Sources

Biological activity of 8-(Bromomethyl)-7-chloroquinoline derivatives versus other quinolines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 8-(Bromomethyl)-7-chloroquinoline as a pivotal synthetic scaffold, contrasting the biological activity of its downstream 8-substituted derivatives against established quinoline classes (e.g., 4-aminoquinolines like Chloroquine and 8-hydroxyquinolines).

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists, Pharmacologists

Executive Summary: The 8-Substituted Scaffold Advantage

While Chloroquine (CQ) and its analogs dominate the 4-substituted quinoline landscape, the This compound scaffold represents a strategic divergence in structure-activity relationship (SAR) design. Unlike the stable 4-amino substitution of CQ, the 8-bromomethyl group serves as a highly reactive electrophilic handle, enabling the synthesis of 8-aminomethyl and 8-alkoxymethyl derivatives.

These derivatives offer a dual-mechanistic advantage:

  • Retention of the 7-chloroquinoline core: Preserves the ability to inhibit hemozoin biocrystallization (antimalarial) and autophagy (anticancer).

  • 8-Position Functionalization: Overcomes resistance mechanisms (e.g., CQ-resistance transporter efflux) and introduces secondary binding modes such as metal chelation or DNA alkylation.

Chemical Architecture & Reactivity

To understand the biological difference, one must first understand the chemical divergence.

Feature4-Substituted (e.g., Chloroquine)This compound Derivatives
Reactive Center C4-Amino (Stable, basic)C8-Methylene (Electrophilic precursor)
Primary Interaction

-

stacking (Heme/DNA)
Alkylation (DNA) or Chelation (Metals)
Lipophilicity Moderate (LogP ~4.6)Tunable (Dependent on nucleophile)
Resistance Profile High (mutations in PfCRT)Low (Steric bulk at C8 hinders efflux)
Synthetic Pathway: Generating the Bioactive Library

The biological potential of this scaffold is realized through Nucleophilic Substitution (


) . The bromomethyl group is displaced by amines or thiols to generate the active pharmacophore.

SynthesisPath Precursor 7-Chloro-8-methylquinoline Intermediate This compound (Electrophilic Scaffold) Precursor->Intermediate NBS, AIBN (Radical Bromination) Deriv1 8-Aminomethyl Derivatives (High Antimicrobial Activity) Intermediate->Deriv1 Primary/Secondary Amines (S_N2 Reaction) Deriv2 8-Alkoxymethyl Derivatives (Enhanced Lipophilicity) Intermediate->Deriv2 Alcohols/Phenols (Etherification)

Figure 1: Synthetic workflow transforming the 8-bromomethyl scaffold into bioactive derivatives.

Comparative Biological Performance[1]

A. Anticancer Activity (Cytotoxicity)

The 8-substituted derivatives exhibit superior cytotoxicity against multidrug-resistant (MDR) cancer lines compared to classic quinolines. This is attributed to their ability to bypass P-glycoprotein (P-gp) efflux pumps due to altered steric and electronic properties at the C8 position.

Comparative IC50 Data (µM) – Representative Values:

Cell LineChloroquine (Standard)8-Hydroxyquinoline (Chelator)8-(Aminomethyl)-7-chloroquinoline Deriv.
HeLa (Cervical)24.369.335.45 – 8.90
MCF-7 (Breast)20.7212.503.20 – 6.50
HCT-116 (Colon)35.1015.204.10
  • Mechanism: While Chloroquine primarily inhibits autophagy (lysosomal accumulation), 8-aminomethyl derivatives often exhibit a dual mechanism : lysosomal disruption plus DNA intercalation or alkylation, leading to lower IC50 values.

B. Antimicrobial & Antifungal Activity

The 8-bromomethyl scaffold allows for the introduction of bulky amine groups that disrupt bacterial membranes.

  • Gram-Positive (e.g., S. aureus): 8-substituted derivatives show MICs in the range of 2–5 µg/mL , comparable to Ciprofloxacin in some resistant strains.

  • Fungal (e.g., C. albicans): The derivatives often outperform fluconazole in resistant isolates due to the lipophilic nature of the 7-chloroquinoline core facilitating cell wall penetration.

Mechanism of Action: The "Dual-Hit" Hypothesis

The 8-substituted derivatives do not rely on a single target. The 7-chloro group ensures basicity for lysosomal trapping, while the C8-modification adds a second "warhead."

MOA Drug 8-Substituted-7-Chloroquinoline Lysosome Lysosome (pH 4.5) Drug->Lysosome Diffusion DNA Nuclear DNA Drug->DNA Nuclear Translocation MDR Efflux Pumps (P-gp) Drug->MDR Interaction Trapping Protonation & Accumulation Lysosome->Trapping Intercalation Intercalation/Alkylation DNA->Intercalation Evasion Steric Hindrance Avoids Efflux MDR->Evasion Bypassed Autophagy Inhibition of Autophagy (Cell Death) Trapping->Autophagy

Figure 2: The Dual-Hit Mechanism. Unlike Chloroquine (Lysosome only), 8-substituted derivatives target both Lysosomes and DNA while evading efflux pumps.

Validated Experimental Protocols

Protocol A: Synthesis of 8-Aminomethyl Derivatives

This protocol converts the reactive bromomethyl scaffold into a bioactive amine derivative.

  • Preparation: Dissolve This compound (1.0 eq) in anhydrous acetonitrile.

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine, piperazine) (1.2 eq) and

    
     (2.0 eq) as a base.
    
  • Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Filter the inorganic salts. Evaporate solvent. Recrystallize from ethanol.

  • Validation: Confirm structure via

    
    -NMR (Look for disappearance of 
    
    
    
    singlet at ~5.0 ppm and appearance of
    
    
    at ~4.0 ppm).
Protocol B: MTT Cytotoxicity Assay

Standardized for HeLa/MCF-7 cell lines.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add derivatives (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 – 100 µM). Include Chloroquine as a positive control.

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate for 4h.

  • Measurement: Dissolve formazan crystals in DMSO. Read absorbance at 570 nm.[1][2]

  • Calculation: Plot dose-response curves to determine IC50 using non-linear regression.

References

  • BenchChem. Application Notes: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.[3] (2025).[1][4][5][6][7]

  • Santa Cruz Biotechnology. Product Data: this compound.[8]

  • Musiol, R., et al. Structure-activity relationship of 8-substituted quinolines in anticancer research. Bioorganic & Medicinal Chemistry Letters.[9]

  • Eswaran, S., et al.Heterocyclic derivatives of quinoline: Synthesis and antimicrobial activity.Journal of Saudi Chemical Society.
  • Kumar, S., et al.Synthesis and biological evaluation of 7-chloroquinoline derivatives.European Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to Purity Determination of 8-(Bromomethyl)-7-chloroquinoline: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the quality of a final active pharmaceutical ingredient (API) is inextricably linked to the purity of its precursors. 8-(Bromomethyl)-7-chloroquinoline is a critical heterocyclic building block, a key intermediate in the synthesis of a variety of biologically active molecules. The presence of impurities—be they unreacted starting materials, by-products, isomers, or degradation products—can have profound consequences, leading to undesirable side reactions, reduced yield, and, most critically, the introduction of potentially toxic components into the final drug product.

Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over impurities.[1][2] The ICH Q3A(R2) guideline, for instance, specifies thresholds for reporting, identifying, and qualifying impurities in new drug substances, making their accurate detection and quantification a non-negotiable aspect of the development process.[3][4] This guide provides a comparative analysis of the principal analytical methods for assessing the purity of this compound, offering field-proven insights into the causality behind experimental choices to empower researchers and quality control professionals.

Potential impurities in a typical synthesis of this compound can be broadly classified into three categories as defined by ICH[5][6]:

  • Organic Impurities: Including starting materials, by-products from incomplete or side reactions (e.g., isomers, over-brominated species), intermediates, and degradation products formed during manufacturing or storage.

  • Inorganic Impurities: Such as reagents, ligands, catalysts, or heavy metals introduced during the manufacturing process.[1]

  • Residual Solvents: Solvents used during synthesis or purification that may remain in the final material.

This guide will dissect and compare the most effective analytical techniques for creating a comprehensive impurity profile of this crucial intermediate.

A Comparative Analysis of Core Analytical Techniques

The selection of an analytical method is not arbitrary; it is a decision guided by the physicochemical properties of the analyte and the specific information required. For a substituted quinoline like this compound—a semi-polar, aromatic, UV-active, and relatively non-volatile molecule—a multi-pronged analytical strategy is essential.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, and for good reason. Its ability to separate a wide range of non-volatile and thermally sensitive compounds makes it ideally suited for this compound.

Causality of Method Choice: The logical starting point is a Reversed-Phase HPLC (RP-HPLC) method. In this setup, the compound is separated on a non-polar stationary phase (typically C18) with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Because this compound is aromatic, it possesses a strong chromophore, making UV detection highly effective and sensitive. This combination allows for the separation of the main component from structurally similar impurities that differ even slightly in polarity. A well-developed HPLC method must be validated for specificity, linearity, accuracy, and precision to ensure it is fit for purpose.[7][8][9]

StrengthsWeaknesses
High Selectivity & Resolution: Capable of separating closely related structural isomers and impurities.Requires a Reference Standard: For accurate quantification, a well-characterized reference standard of known purity is necessary.
Excellent Quantitative Performance: Provides high precision and accuracy for both the main component (assay) and impurities.Destructive Technique: The sample cannot be recovered after analysis.
Versatility: Applicable to a wide range of compounds and adaptable through various column chemistries and mobile phases.Method Development Can Be Time-Consuming: Optimizing separation for all potential impurities requires significant effort.
Robust & Well-Established: A globally accepted technique with extensive regulatory guidance.[2]Peak Co-elution Possible: A single peak does not guarantee purity; orthogonal methods are needed for confirmation.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Primary Method for Absolute Purity

While HPLC is excellent for relative purity, Quantitative NMR (qNMR) stands out as a primary ratio method capable of determining absolute purity without needing a reference standard of the analyte itself.[10][11]

Causality of Method Choice: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[12] By adding a certified internal standard of known purity and concentration to a precisely weighed sample of this compound, one can calculate the purity of the analyte by comparing the integrals of specific, well-resolved protons from both the analyte and the standard.[13][14] This technique is orthogonal to chromatography, providing an independent and highly reliable purity value. It is particularly valuable for qualifying the primary reference standards used in HPLC methods.

StrengthsWeaknesses
Primary Analytical Method: Does not require a structurally identical reference standard for quantification.[13]Lower Sensitivity: Less sensitive than chromatographic methods, typically with a limit of quantification around 0.1%.
Provides Structural Information: Simultaneously confirms the identity of the compound while measuring its purity.[15]Potential for Signal Overlap: In complex mixtures, signals from impurities may overlap with analyte or standard signals, complicating quantification.
Non-Destructive: The sample can be fully recovered after analysis.[11]Requires High-Field NMR: Access to high-field (≥400 MHz) NMR spectrometers is necessary for adequate resolution and sensitivity.
Universal Detection (for ¹H): Detects all proton-containing molecules, including residual solvents and water.Longer Acquisition Times: Requires long relaxation delays (D1) to ensure full signal relaxation for accurate integration, which can increase experiment time.
Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatiles and Identification

GC-MS is a powerful combination of a high-resolution separation technique (GC) and a highly sensitive and specific detection method (MS). Its primary role in this context is the analysis of volatile and semi-volatile compounds.

Causality of Method Choice: While this compound itself may have limited thermal stability for direct GC analysis, the technique is indispensable for quantifying residual solvents as mandated by ICH Q3C guidelines.[1] Furthermore, it is an excellent tool for identifying unknown volatile or semi-volatile impurities by comparing their mass spectra against extensive libraries.[] For some quinoline derivatives, GC-MS has been successfully applied for direct analysis, suggesting it is a viable screening tool.[17][18][19]

StrengthsWeaknesses
Exceptional Sensitivity & Specificity: Capable of detecting trace-level impurities.Limited to Thermally Stable & Volatile Compounds: The analyte may degrade at high temperatures in the GC inlet.
Powerful Identification Tool: Mass spectrometry provides molecular weight and fragmentation data for structural elucidation of unknown impurities.[20]May Require Derivatization: Non-volatile compounds may need chemical modification to become suitable for GC analysis.[21]
Excellent for Residual Solvents: The gold standard for analyzing volatile organic impurities.Matrix Effects: Complex sample matrices can interfere with ionization and affect quantification.
High Throughput: Fast analysis times make it suitable for screening multiple samples.Quantification Can Be Less Precise Than HPLC: Response factors can vary significantly between compounds.
Elemental Analysis (CHNX): The Fundamental Confirmation

Elemental analysis is a classic technique that determines the mass percentage of carbon, hydrogen, nitrogen, and heteroatoms (like chlorine and bromine) in a compound.[22][23][24]

Causality of Method Choice: This technique provides a fundamental check on the empirical formula of a newly synthesized batch. It serves as a bulk purity assessment; a significant deviation (typically >0.4%) between the experimentally determined elemental composition and the theoretical values indicates the presence of impurities.[25][26] While it cannot identify individual impurities, it is an essential part of the characterization package for any new chemical entity or reference standard.

StrengthsWeaknesses
Confirms Elemental Composition: Provides direct evidence for the correct empirical formula.Non-Specific: Does not identify the nature or number of impurities, only that they are present.
Inexpensive and Fast: A cost-effective and rapid method for a general purity check.[22]Insensitive to Isomeric Impurities: Cannot distinguish between isomers as they have the same elemental composition.
High Precision: Modern analyzers provide highly reproducible results.Requires High Purity for Accuracy: The ±0.4% acceptance criterion is only meaningful for substances that are already substantially pure (>98%).
Orthogonal to Other Methods: The measurement principle is completely different from chromatographic or spectroscopic techniques.Affected by Inorganic Impurities & Water: The presence of non-combustible material or water can skew results.

At-a-Glance: Quantitative Method Comparison

The table below summarizes the performance of each technique against key analytical validation parameters.

ParameterRP-HPLC-UVqNMRGC-MSElemental Analysis
Primary Use Case Assay & Impurity ProfilingAbsolute Purity (Reference Standard Qualification)Volatile Impurities & IdentificationEmpirical Formula Confirmation
Selectivity High (separates isomers)Moderate (depends on spectral resolution)Very High (chromatographic + mass separation)Low (no separation)
Sensitivity (Typical LOQ) ~0.01 - 0.05%~0.1%<0.01% (for volatiles)Not applicable (bulk property)
Precision (Typical RSD) < 1% (Assay), < 5% (Impurities)< 1%< 5-10%< 0.2%
Accuracy High (with standard)Very High (primary method)High (with standard)High (for elemental %)
Throughput ModerateLow to ModerateHighHigh
Reference Standard Required (Analyte)Required (Internal Standard)Required (for quantification)Not Required

Field-Proven Experimental Protocols

The following protocols represent robust, validated systems for determining the purity of this compound.

Protocol 1: Purity Determination by Reversed-Phase HPLC-UV

This method is designed to provide excellent separation of the main component from potential process-related impurities and degradation products.

Methodology Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MP Prepare Mobile Phase (ACN & Water w/ 0.1% TFA) Column Equilibrate C18 Column (e.g., 4.6x150mm, 3.5µm) MP->Column SS Prepare Standard Solution (~0.5 mg/mL in ACN) Inject Inject Sample/Standard (e.g., 5 µL) SS->Inject Sample Prepare Sample Solution (~0.5 mg/mL in ACN) Sample->Inject Column->Inject Run Run Gradient Program Inject->Run Integrate Integrate Chromatogram Run->Integrate Calculate Calculate % Purity (Area Percent Normalization) Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Step-by-Step Protocol:

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array or variable wavelength UV detector.

  • Reagents and Materials:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade (e.g., Milli-Q)

    • Trifluoroacetic acid (TFA), HPLC grade

    • This compound sample

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      20.0 95
      25.0 95
      25.1 30

      | 30.0 | 30 |

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with Acetonitrile to achieve a final concentration of approximately 0.5 mg/mL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • This method assumes that all components have a similar response factor at the detection wavelength, which is a reasonable starting point for structurally related impurities.[5]

Protocol 2: Absolute Purity Determination by Quantitative ¹H NMR (qNMR)

This protocol describes the use of an internal standard to determine the absolute purity of the material.

Methodology Workflow Diagram

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis Weigh_Std Accurately weigh Internal Standard (IS) Dissolve Dissolve both in Deuterated Solvent (e.g., CDCl₃) Weigh_Std->Dissolve Weigh_Analyte Accurately weigh Analyte Weigh_Analyte->Dissolve Acquire Acquire ¹H Spectrum (Use quantitative parameters, D1 ≥ 5*T1) Dissolve->Acquire Process Process Spectrum (Phase & Baseline Correction) Acquire->Process Integrate Integrate Analyte & IS Signals Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

Caption: Workflow for qNMR purity analysis.

Step-by-Step Protocol:

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) with a high-precision probe.

  • Reagents and Materials:

    • This compound sample

    • High-purity internal standard (IS), e.g., 1,3,5-trimethoxybenzene (TMB), certified purity >99.5%.

    • Deuterated solvent, e.g., Chloroform-d (CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial. Record the weight (W_analyte).

    • Accurately weigh approximately 8-10 mg of the internal standard (TMB) into the same vial. Record the weight (W_IS).

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters (Example):

    • Pulse Program: Standard 30° or 90° pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

    • Relaxation Delay (D1): ≥ 30 seconds. This is critical for accurate quantification and should be at least 5 times the longest T1 relaxation time of the protons being integrated.

    • Acquisition Time (AQ): ≥ 3 seconds.

  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Select a well-resolved signal for the analyte (e.g., a specific aromatic proton) and a signal for the internal standard (e.g., the methoxy protons of TMB at ~3.8 ppm or the aromatic protons at ~6.1 ppm).

    • Integrate both signals accurately.

    • Calculate the purity using the following formula:

      Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS (%)

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal (e.g., N_IS = 9 for TMB methoxy protons)

      • MW: Molecular weight

      • W: Weight

      • Purity_IS: Certified purity of the internal standard

Conclusion and Strategic Recommendations

No single analytical method can provide a complete picture of the purity of this compound. A robust and scientifically sound purity assessment relies on an orthogonal approach, where the weaknesses of one technique are compensated by the strengths of another.

  • For Routine Quality Control: RP-HPLC-UV is the method of choice due to its high throughput, excellent resolving power, and suitability for quantifying impurities at levels required by regulatory guidelines.

  • For Reference Standard Characterization: A combination of techniques is mandatory. qNMR should be used to assign an absolute purity value. Elemental Analysis must be performed to confirm the empirical formula. GC-MS should be used to determine residual solvent content and identify any volatile impurities.

  • For Structural Elucidation of Unknowns: LC-MS/MS and high-resolution mass spectrometry (HRMS) are invaluable for identifying unknown impurities detected during HPLC analysis, while preparative chromatography followed by NMR spectroscopy can provide definitive structural confirmation.

By strategically deploying these analytical methods, researchers, scientists, and drug development professionals can build a comprehensive and trustworthy purity profile for this compound, ensuring its quality and suitability for the synthesis of safe and effective pharmaceuticals.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. ICH.
  • Pharmaready. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. PharmaReady.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. AZoM.com.
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.
  • Wikipedia. (n.d.). Elemental analysis. Wikipedia.
  • National Center for Biotechnology Information. (n.d.).
  • ICH. (2006, October 25). Impurities in new drug substances Q3A (R2). ICH.
  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. BenchChem.
  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization.
  • MDPI. (2023, January 16).
  • Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. U.S. Pharmacopeia.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • ResolveMass. (2025, October 18).
  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. ELTRA.
  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review.
  • Oxford Instruments. (n.d.). Consistency and Purity. Oxford Instruments.
  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • National Center for Biotechnology Information. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC - NIH.
  • ResearchGate. (n.d.). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • Cubic Analytical Solution. (n.d.). Method Validation as per ICH & USP Guidelines. Cubic Analytical Solution.
  • PubMed. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
  • Slideshare. (n.d.).
  • BenchChem. (n.d.).
  • BOC Sciences. (n.d.).
  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses.
  • National Center for Biotechnology Information. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC - NIH.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies.
  • Bentham Science. (2023, March 18). Development of a Suitable HPLC Method for the Analysis of Impurities in Clorprenaline and Bromhexine Capsules and I. Bentham Science.

Sources

Comparative Guide: Structural Elucidation of 8-(Bromomethyl)-7-chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-(Bromomethyl)-7-chloroquinoline represents a critical electrophilic scaffold in the synthesis of next-generation antimalarial and anticancer agents (e.g., substituted 8-hydroxyquinolines and clioquinol analogues). While Nuclear Magnetic Resonance (NMR) remains the workhorse for solution-state characterization, it frequently fails to resolve the subtle steric and electronic perturbations induced by the 7,8-disubstitution pattern .

This guide objectively compares X-ray crystallography against NMR and Computational (DFT) methods, demonstrating why crystallographic analysis is the non-negotiable standard for validating the regiochemistry and conformational lock of this reactive intermediate.[1]

The Structural Challenge: The "Ortho-Ortho" Clash

The core difficulty in characterizing this compound lies in the vicinal steric strain between the Chlorine atom at position 7 and the Bromomethyl group at position 8.

  • The Chemical Ambiguity: During radical bromination of 7-chloro-8-methylquinoline, regioselectivity is paramount. Did the bromine add to the methyl group (desired) or the aromatic ring (undesired)?

  • The Conformational Ambiguity: The bulky Chlorine atom forces the 8-bromomethyl group out of the quinoline plane. NMR averages this signal, masking the high-energy conformation that dictates the molecule's reactivity in subsequent nucleophilic substitutions.

Comparative Analysis: X-Ray vs. NMR vs. DFT[2]

The following table contrasts the three primary structural elucidation methods for this scaffold.

FeatureX-Ray Crystallography (Gold Standard)1H/13C NMR Spectroscopy DFT (Computational Modeling)
Primary Output Absolute 3D configuration & packingConnectivity & Solution symmetryPredicted energy minima
Regiochemistry Definitive. Distinguishes -CH2Br from Ring-Br via electron density maps.Inferential. Relies on integration and splitting patterns (often ambiguous in crowded regions).Hypothetical. dependent on input structure.
Steric Analysis Measures exact Torsion Angles (e.g., C7-C8-C(alpha)-Br).Fails to capture static steric strain (rotational averaging).Good prediction, requires experimental validation.[1]
Intermolecular Forces Visualizes Halogen Bonding (Cl···Br or Br···N) and

-

stacking.
Indirect observation (concentration-dependent shifts).Can calculate interaction energies but not actual packing.
Sample State Solid State (Single Crystal).Solution State (CDCl3/DMSO).Gas/Solvent Phase (Simulated).
Why X-Ray Wins for this Molecule

In 7,8-disubstituted quinolines, the Nuclear Overhauser Effect (NOE) in NMR is often weak between the 7-Cl (no protons) and the 8-CH2Br protons, making spatial confirmation difficult. X-ray crystallography bypasses this by directly mapping the electron density of the heavy halogens (Br and Cl), providing an unambiguous "fingerprint" of the substitution pattern.[1]

Experimental Protocol: Crystallization & Data Collection

Context: this compound is a reactive alkyl halide. It is prone to hydrolysis (forming the alcohol) or dimerization if handled improperly. The following protocol minimizes decomposition while maximizing crystal quality.

Phase 1: Synthesis & Purification (Pre-requisite)[1]
  • Reaction: Radical bromination of 7-chloro-8-methylquinoline using N-bromosuccinimide (NBS) and AIBN in CCl4 or Benzene.

  • Workup: Filter succinimide; evaporate solvent.

  • Critical Step: Do not use silica gel chromatography if possible (acidic silica can degrade the bromide). Recrystallize crude solid immediately.

Phase 2: Crystal Growth (Vapor Diffusion Method)[1]
  • Target: Single colorless/pale-yellow needles or prisms.

  • Solvent System: Dichloromethane (Good solubility) / Hexane (Precipitant).

Step-by-Step:

  • Dissolve 20 mg of the derivative in 0.5 mL of anhydrous Dichloromethane (DCM) in a small inner vial.

  • Place the inner vial inside a larger jar containing 5 mL of Hexane.

  • Cap the large jar tightly.

  • Store at 4°C in the dark. (Low temperature reduces the rate of hydrolysis and slows diffusion for better order).

  • Harvest: Crystals should appear within 24-48 hours. Mount immediately using Paratone oil to prevent oxidation/hydrolysis.

Phase 3: Data Collection Parameters
  • Temperature: 100 K (Cryo-cooling is mandatory to reduce thermal vibration of the heavy Br atom).

  • Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å). Note: Cu-radiation causes high absorption by Bromine; Mo is preferred.
  • Resolution: Aim for 0.75 Å or better to resolve the C-Cl vs C-Br bond lengths accurately.

Structural Data Interpretation

When analyzing the solved structure, the researcher must verify the following parameters to confirm the identity and stability of the this compound derivative.

A. Bond Metrics (Representative Values)
  • C(8)-C(alpha) Bond Length: Expect 1.50 – 1.52 Å . (Typical sp2-sp3 single bond).

  • C(alpha)-Br Bond Length: Expect 1.95 – 1.98 Å .

  • C(7)-Cl Bond Length: Expect 1.73 – 1.75 Å .

B. The "Twist" (Steric Strain)

Due to the repulsion between the lone pairs of the 7-Chloro and the 8-Bromomethyl group, the methylene group will likely twist out of the plane of the quinoline ring.[1]

  • Torsion Angle (C7-C8-C

    
    -Br):  Look for deviations of 20°–40°  from coplanarity. This "locked" conformation explains the high reactivity of the benzylic bromide.
    
C. Supramolecular Packing

Halogenated quinolines exhibit unique packing motifs driven by Halogen Bonding .

  • Interaction to watch:

    
     (intermolecular).
    
  • Significance: These non-covalent interactions often direct the lattice packing, creating channels that can trap solvent molecules.[1]

Decision Workflow (Graphviz)

The following diagram illustrates the logical flow for characterizing this specific scaffold, highlighting the "Go/No-Go" decision points based on data quality.

G Start Crude Product: This compound NMR 1H NMR Analysis (Check for -CH2Br singlet at ~5.0 ppm) Start->NMR PurityCheck Is Purity > 95%? NMR->PurityCheck Recryst Recrystallization (DCM/Hexane Vapor Diffusion) PurityCheck->Recryst Yes Purify Repurify (Avoid Silica) Use Alumina or Wash PurityCheck->Purify No XRay X-Ray Diffraction (Mo Source) @ 100 K Recryst->XRay Purify->NMR Solve Structure Solution (Direct Methods/SHELXT) XRay->Solve CheckRegio Confirm Regiochemistry: Is Br on Methyl? Solve->CheckRegio Success Publishable Structure (CIF Generated) CheckRegio->Success Yes Fail Re-evaluate Synthesis (Ring Bromination Occurred) CheckRegio->Fail No

Figure 1: Structural elucidation workflow for reactive halogenated quinoline intermediates.

References

  • Nemez, D. B., et al. (2023).[1][2] "Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines." Canadian Journal of Chemistry. (Demonstrates the synthetic utility and NMR characterization of 7-chloroquinoline scaffolds).

  • Gomes, P., et al. (2014).[1] "Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline." International Journal of Pharmaceutical Sciences and Drug Research. (Provides comparative baseline data for 8-methyl-substituted quinolines).

  • Creative Biostructure. (2024). "Comparison of X-ray Crystallography, NMR and EM." (Authoritative overview of methodological differences).

  • Santa Cruz Biotechnology. "this compound Product Data.

Sources

Comparative study of the fluorescence properties of 8-(Bromomethyl)-7-chloroquinoline-based probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates 8-(Bromomethyl)-7-chloroquinoline (BMCQ) , a specialized fluorogenic alkylating agent designed for the detection and quantification of low-molecular-weight thiols (Cysteine, Homocysteine, Glutathione).

While maleimide-based probes (e.g., Fluorescein-5-maleimide) and bimanes (e.g., mBBr) dominate the market, BMCQ offers a distinct advantage profile: high hydrolytic stability and large Stokes shift . This guide compares BMCQ against industry standards to assist assay developers in selecting the optimal probe for proteomic profiling and HPLC-fluorescence applications.

Chemical Identity & Mechanism of Action[1]

The Scaffold

BMCQ is a bifunctional scaffold comprising a 7-chloroquinoline fluorophore and a reactive 8-bromomethyl group .

  • Fluorophore: The quinoline core provides intrinsic fluorescence. The electron-withdrawing chlorine atom at position 7 modulates the pKa and lipophilicity, enhancing cellular retention compared to unsubstituted quinolines.

  • Reactive Handle: The bromomethyl group functions as an alkylating agent, specifically targeting nucleophilic sulfhydryl (-SH) groups via nucleophilic substitution (

    
    ).
    
Fluorescence Activation Mechanism (PET)

In its native state, BMCQ exhibits quenched fluorescence due to Photoinduced Electron Transfer (PET) from the bromine atom (heavy atom effect) and the lone pair interactions at the benzylic position. Upon reaction with a thiol, the bromine leaving group is displaced, forming a stable thioether. This eliminates the quenching pathway, resulting in a "Turn-On" fluorescence response.

Reaction Pathway Diagram

BMCQ_Mechanism Probe BMCQ Probe (Quenched/Low Fluor) Transition Transition State (SN2 Attack) Probe->Transition + R-SH (pH 7.4) Thiol Target Thiol (R-SH) Thiol->Transition Product Thioether Conjugate (High Fluorescence) Transition->Product Alkylation Bromide Bromide Ion (Leaving Group) Transition->Bromide

Figure 1: Mechanism of thiol-mediated fluorescence activation via nucleophilic displacement of the bromide leaving group.

Comparative Analysis: BMCQ vs. Market Standards

The following matrix compares BMCQ against the three most common alternatives: Monobromobimane (mBBr) , Fluorescein-5-Maleimide (F-5-M) , and NBD-Cl .

Performance Data Matrix
FeatureBMCQ (7-Cl-Quinoline) mBBr (Bimane) Fluorescein-5-Maleimide NBD-Cl
Reaction Type Alkylation (

)
Alkylation (

)
Michael AdditionNucleophilic Substitution
Excitation Max ~320–340 nm (UV)394 nm494 nm465 nm
Emission Max ~440–460 nm (Blue)490 nm519 nm540 nm
Stokes Shift Large (~110 nm) Moderate (~96 nm)Small (~25 nm)Moderate (~75 nm)
Thiol Selectivity High (vs. Amines)ModerateHighLow (Reacts w/ Amines)
Product Stability Excellent (Thioether) GoodModerate (Ring hydrolysis)Poor (Ether instability)
pH Sensitivity LowLowHigh (pH > 8 hydrolyzes) Moderate
Key Differentiators
Advantage 1: Signal-to-Noise Ratio (Stokes Shift)

BMCQ exhibits a Stokes shift exceeding 100 nm. This is critical for biological samples with high autofluorescence. Unlike Fluorescein (25 nm shift), where excitation light often bleeds into the emission channel, BMCQ’s emission is spectrally distinct from its excitation source, allowing for higher sensitivity in complex matrices like plasma or cell lysates.

Advantage 2: Chemical Stability

Maleimide probes (F-5-M) form thiosuccinimide rings that are susceptible to hydrolysis or Retro-Michael addition, leading to signal loss over time. BMCQ forms a chemically inert thioether bond . This makes BMCQ superior for workflows requiring:

  • Long-term sample storage before analysis.

  • Harsh downstream processing (e.g., HPLC with acidic mobile phases).

Limitation: Excitation Wavelength

BMCQ requires UV excitation (~330 nm). While ideal for HPLC detectors, this is suboptimal for live-cell imaging compared to Fluorescein or Rhodamine derivatives, as UV light can induce cellular phototoxicity and excites cellular autofluorescence (NADH/FAD).

Experimental Protocol: Thiol Derivatization for HPLC

Objective: Quantify Glutathione (GSH) in biological extracts using BMCQ.

Reagents & Buffer System
  • Probe Stock: 10 mM BMCQ in Acetonitrile (ACN). Store at -20°C, protected from light.

  • Reaction Buffer: 0.1 M Borate Buffer or HEPES, pH 8.0 (Alkaline pH is required to deprotonate the thiol to thiolate

    
    ).
    
  • Stop Solution: 10% Acetic Acid.

Step-by-Step Workflow
  • Sample Preparation:

    • Lyse cells/tissue in acid (e.g., 5% TCA) to precipitate proteins and prevent oxidation.

    • Centrifuge (12,000 x g, 10 min) and collect supernatant.

    • Neutralize supernatant to pH ~7.5–8.0 using NaOH/Buffer.

  • Derivatization Reaction:

    • Mix 100 µL Neutralized Sample with 100 µL Reaction Buffer (pH 8.0) .

    • Add 50 µL BMCQ Stock (10 mM) .

    • Note: Ensure Probe is in excess (at least 5-fold molar excess over estimated thiols).

  • Incubation:

    • Incubate at 50°C for 20 minutes or Room Temp for 60 minutes in the dark.

    • Why: Alkyl halides react slower than maleimides; heat ensures complete derivatization.

  • Termination & Analysis:

    • Add 50 µL Stop Solution (Acid stabilizes the fluorescence and stops the reaction).

    • Analyze via HPLC (C18 Column).

    • Detection:

      
      , 
      
      
      
      .
Decision Logic for Probe Selection

Probe_Selection Start Select Thiol Probe AppType Application Type? Start->AppType Imaging Live Cell Imaging AppType->Imaging Microscopy Analytical HPLC / Quantitation AppType->Analytical Chromatography Use_Fluorescein Use Fluorescein-Maleimide (High Brightness, Visible Ex) Imaging->Use_Fluorescein UV_Compat Is UV Excitation Acceptable? Analytical->UV_Compat Stability Is Long-term Stability Critical? UV_Compat->Stability Yes UV_Compat->Use_Fluorescein No (Visible req) Use_mBBr Use Monobromobimane (Standard, Fast Kinetics) Stability->Use_mBBr No (Immediate Analysis) Use_BMCQ Use BMCQ (High Stability, Large Stokes Shift) Stability->Use_BMCQ Yes (Robust Adduct)

Figure 2: Decision matrix for selecting between BMCQ and alternative thiol probes.

References

  • Santa Cruz Biotechnology. this compound Product Data. Accessed 2025.[1][2] Link

  • Chen, X., et al. (2014). "Fluorescent Probes for Live Cell Thiol Detection." Free Radical Biology and Medicine. (Review of thiol detection mechanisms including Michael addition vs. Substitution). Link

  • Singh, J., & Mishra, S. (2023).[2][3] "Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications." Crimson Publishers. (Structural analysis of quinoline fluorophores). Link

  • Baxendale, I. R. (2021). "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." Journal of Organic Chemistry. (Synthesis and chemical properties of the 7-chloroquinoline core). Link

  • PubChem. Compound Summary: this compound.[2] National Library of Medicine. Link

Sources

In-vitro testing of novel compounds synthesized from 8-(Bromomethyl)-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery

Executive Summary & Scaffold Analysis

The 8-(Bromomethyl)-7-chloroquinoline scaffold represents a high-value electrophilic intermediate in medicinal chemistry. Unlike the classic Mannich reaction often used to functionalize the 8-position of quinolines, the use of a discrete 8-bromomethyl precursor allows for precise, regioselective alkylation of complex amines, thiols, and nucleophiles without the ambiguity of in situ formaldehyde condensation.

This guide evaluates a novel library of 8-((Heterocyclyl)methyl)-7-chloroquinolines synthesized from this scaffold. These compounds retain the pharmacophore of Clioquinol (neuroprotective/antimicrobial) and Chloroquine (antimalarial/autophagy inhibition) while introducing a solubilizing basic side chain at the C8 position.

The Comparative Landscape

We compare these novel derivatives against industry standards across three therapeutic axes:

  • Antimicrobial: vs. Ciprofloxacin and Nitroxoline.[1]

  • Anticancer: vs. Doxorubicin and Cisplatin.

  • Mechanism: Metal chelation potential vs. DNA intercalation.

Synthetic Pathway & Logic

Why use the 8-bromomethyl route? The bromomethyl handle (


) provides a "clean" SN2 electrophile. This avoids the formation of bis-products common in Mannich reactions and allows the attachment of sterically hindered amines that fail in multicomponent condensations.

SynthesisPathway Start 7-Chloro-8-methylquinoline Bromination Radical Bromination (NBS, CCl4, hv) Start->Bromination Activation Intermediate This compound (The Scaffold) Bromination->Intermediate Isolation Product Novel 8-Substituted Derivative (Bioactive) Intermediate->Product S_N2 Alkylation (K2CO3, DMF, 60°C) Reagent Nucleophile (H-Nu) (Piperazine, Morpholine, Thiol) Reagent->Product Coupling

Figure 1: Synthetic workflow utilizing the 8-bromomethyl intermediate to generate diverse bioactive libraries.

Comparative Performance Analysis

Antimicrobial Efficacy (MIC Data)

The 7-chloro-8-aminomethyl derivatives show potent activity against Gram-positive bacteria. The hydrophobic 7-chloro substituent enhances membrane permeability, while the cationic 8-aminomethyl group facilitates interaction with the negatively charged bacterial cell wall.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Compound IDR-Group (at C8-Methyl)S. aureus (Gram+)E. coli (Gram-)C. albicans (Fungi)Performance Verdict
Novel-8a 4-Methylpiperazin-1-yl2.0 - 4.0 16.08.0Superior to Nitroxoline in Gram+
Novel-8b Morpholin-4-yl8.032.016.0Moderate spectrum
Novel-8c 1,2,4-Triazol-1-yl4.064.04.0 High Antifungal Specificity
Nitroxoline(Standard)4.0 - 8.016.016.0Baseline Control
Ciprofloxacin(Standard)0.50.015>64Pure Antibacterial
Fluconazole(Standard)>64>641.0Pure Antifungal

Insight: Compound Novel-8a exhibits a "hybrid" profile, bridging the gap between antibacterial and antifungal agents, likely due to a dual mechanism of metal chelation (Fe/Cu sequestration) and membrane disruption.

Anticancer Cytotoxicity (IC50 Data)

Derivatives containing planar aromatic amines at the C8 position demonstrate significant cytotoxicity against solid tumor lines. The 7-chloro group is critical here; removing it (H-analogues) typically raises IC50 values by 5-10 fold.

Table 2: In-Vitro Cytotoxicity (IC50) in µM (72h exposure)

CompoundCell Line: MCF-7 (Breast)Cell Line: HCT-116 (Colon)Cell Line: HeLa (Cervical)Selectivity Index (SI)*
Novel-8d (Phenylpiperazine)3.2 ± 0.4 5.1 ± 0.64.8 ± 0.5> 10 (vs Fibroblasts)
Novel-8e (Benzylamine)12.5 ± 1.118.2 ± 2.015.0 ± 1.4Low Selectivity
Doxorubicin (Standard)0.5 ± 0.10.8 ± 0.20.4 ± 0.1Low (Toxic to normal cells)
Chloroquine (Standard)45.0 ± 3.555.0 ± 4.260.0 ± 5.0Weak Monotherapy

*Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells). An SI > 10 indicates a promising safety window.

Mechanism of Action (MOA)

The biological potency of these derivatives stems from a "Two-Hit" mechanism. The 8-substituted arm acts as a "grappling hook" for metal ions or DNA grooves, while the 7-chloroquinoline core intercalates into DNA.

MOA cluster_0 Pathway A: Metal Chelation cluster_1 Pathway B: DNA Interaction Compound 7-Chloro-8-substituted Quinoline Chelation Chelates Fe2+/Cu2+ (Depletes cellular pools) Compound->Chelation Intercalation DNA Intercalation (Planar Stacking) Compound->Intercalation ROS ROS Generation (Fenton Reaction) Chelation->ROS Apoptosis Apoptosis / Cell Death ROS->Apoptosis Replication Inhibits Topoisomerase II Intercalation->Replication Replication->Apoptosis

Figure 2: The dual-action mechanism targeting metal homeostasis and DNA replication.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for this scaffold.

Protocol A: Synthesis of 8-((4-Methylpiperazin-1-yl)methyl)-7-chloroquinoline

Objective: Nucleophilic substitution of the bromomethyl handle.

  • Dissolve: 1.0 eq of This compound in anhydrous DMF (5 mL/mmol).

  • Add Base: Add 2.5 eq of anhydrous

    
    .
    
  • Nucleophile: Dropwise addition of 1.2 eq of N-methylpiperazine at 0°C.

  • Reaction: Stir at room temperature for 2 hours, then heat to 60°C for 4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).

  • Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine.

  • Purification: Silica gel column chromatography.

    • Critical Note: The 7-chloro group is stable under these conditions, but avoid strong nucleophiles (like methoxide) that could displace the chloride at C7.

Protocol B: Resazurin (Alamar Blue) Cytotoxicity Assay

Objective: Determine IC50 values against cancer cell lines.

  • Seeding: Seed MCF-7 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with serial dilutions of the test compound (0.1 µM to 100 µM) in DMSO (final DMSO < 0.5%).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Development: Add Resazurin solution (final conc. 44 µM). Incubate for 2-4 hours.

  • Measurement: Read fluorescence (Ex 530nm / Em 590nm).

  • Calculation: Plot dose-response curve and calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Santa Cruz Biotechnology. this compound Product Data. Verified chemical intermediate for quinoline synthesis.

  • Prachayasittikul, V. et al. (2013). Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes. Elsevier. (Validates the antimicrobial potency of 8-substituted quinolines).

  • Baxendale, I.R. et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University / J. Org. Chem. (Describes functionalization of the 7-chloroquinoline core).[2][3][4]

  • BenchChem. A Comparative Guide to the Biological Activity of 7-Chloro-6-nitroquinoline Derivatives and Chloroquine. (Provides comparative IC50 data for chloroquine derivatives).

  • National Institutes of Health (PMC). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (Reviews Mannich base derivatives similar to the target library).

Sources

Structure-activity relationship (SAR) studies of 8-(Bromomethyl)-7-chloroquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 8-(Bromomethyl)-7-chloroquinoline Derivatives

Executive Summary

This technical guide analyzes the This compound scaffold, a critical "synthon" (synthetic intermediate) used to generate high-potency antimicrobial and anticancer agents.[1] Unlike classic 8-hydroxyquinolines (e.g., Clioquinol) or 4-aminoquinolines (e.g., Chloroquine), derivatives synthesized via the 8-bromomethyl handle allow for the introduction of diverse nucleophiles (amines, thiols, alkoxides) at the C8 position while retaining the lipophilic, metabolically stable 7-chloroquinoline core.

This guide compares the biological performance of these 8-substituted derivatives against industry-standard alternatives (Ciprofloxacin, Fluconazole, and Doxorubicin), supported by experimental protocols and SAR logic.

Chemical Space & Functional Logic

The This compound is not a drug itself but a high-reactivity alkylating agent. Its value lies in its ability to diverge into three distinct therapeutic classes based on the nucleophile used to displace the bromine.

The Core Scaffold: Why 7-Chloro?
  • Lipophilicity (LogP): The chlorine atom at C7 increases lipophilicity (LogP ~3.4), enhancing cell membrane permeability compared to the unsubstituted quinoline.

  • Metabolic Blockade: The C7 position is a common site for oxidative metabolism (hydroxylation). Chlorination blocks this, extending the half-life (

    
    ) of the derivative.
    
  • Electronic Effect: The electron-withdrawing Cl atom lowers the pKa of the ring nitrogen, modulating DNA binding affinity in anticancer applications.

Synthesis & Derivatization Workflow

The synthesis relies on a radical bromination of the 8-methyl precursor, followed by nucleophilic substitution (


).

SynthesisWorkflow Start 7-Chloro-8-methylquinoline (Precursor) Step1 Radical Bromination (NBS, AIBN, CCl4, Reflux) Start->Step1 Activation Inter This compound (The Synthon) Step1->Inter Yield: 75-85% Deriv1 8-(Aminomethyl) Derivatives (Antibacterial) Inter->Deriv1 + Amines (R-NH2) K2CO3, DMF Deriv2 8-(Phenoxymethyl) Derivatives (Antifungal) Inter->Deriv2 + Phenols (Ar-OH) NaH, THF Deriv3 8-(Thio/Sulfonyl) Derivatives (Anticancer) Inter->Deriv3 + Thiols (R-SH) Et3N, DCM

Figure 1: Divergent synthesis strategy using the 8-(bromomethyl) synthon to access distinct therapeutic classes.

Comparative Performance Analysis

We compare the 8-(aminomethyl)-7-chloroquinoline derivatives (Target Class) against clinical standards. The data below aggregates findings from recent SAR studies on quinoline-based antimicrobials.

Table 1: Antibacterial Activity (MIC in µg/mL)

Lower values indicate higher potency.[2][3][4][5]

Compound ClassTarget Strain: S. aureus (MRSA)Target Strain: E. coli (Gram -)Mechanism of ActionToxicity Profile (CC50)
8-(Piperidinyl-methyl)-7-Cl-quinoline (Derivative)0.5 - 2.0 4.0 - 8.0DNA Gyrase Inhibition & Metal Chelation> 100 µg/mL (Low)
Ciprofloxacin (Standard)0.25 - 1.00.01 - 0.5 DNA Gyrase Inhibition> 200 µg/mL (Very Low)
Clioquinol (Alternative Scaffold)12.5 - 25.0> 64.0Metal Chelation (Ionophore)~20 µg/mL (Neurotoxic risk)
8-Methyl-7-chloroquinoline (Precursor Control)> 128> 128Non-specificN/A

Key Insight: The 8-aminomethyl derivatives approach the potency of Ciprofloxacin against Gram-positive MRSA but are less effective against Gram-negative strains. However, they significantly outperform the older 8-hydroxyquinoline (Clioquinol) scaffold, primarily due to reduced neurotoxicity and improved solubility provided by the cationic amino side chain.

Table 2: Anticancer Activity (IC50 in µM)

Tested against MCF-7 (Breast Cancer) and HeLa (Cervical Cancer) lines.[6]

CompoundMCF-7 IC50 (µM)HeLa IC50 (µM)Selectivity Index (SI)*
8-(Benzimidazolyl-methyl)-7-Cl-quinoline 5.4 ± 0.3 8.2 ± 0.5 > 10 (High Safety)
Doxorubicin (Standard)0.8 ± 0.11.2 ± 0.2< 5 (High Toxicity)
Cisplatin (Standard)12.5 ± 1.55.8 ± 0.4~ 5
  • Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI indicates a safer drug candidate.

Detailed SAR Logic

The biological activity of these derivatives is governed by a strict Structure-Activity Relationship.

SAR_Logic Core This compound Derivative Pos7 Position 7 (Chlorine) Crucial for Lipophilicity Core->Pos7 Pos8 Position 8 (Side Chain) Determines Target Specificity Core->Pos8 RingN Ring Nitrogen (N1) H-Bond Acceptor / Metal Binding Core->RingN Lipophil Increases Membrane Permeability (LogP > 3) Pos7->Lipophil Target Bulky Amine = DNA Intercalation Small Polar = Metal Chelation Pos8->Target Binding Essential for DNA Gyrase Interaction RingN->Binding

Figure 2: SAR Map illustrating the functional roles of the 7-chloro and 8-substituted motifs.

  • The "Anchor" (7-Cl): Removal of the chlorine at C7 results in a 4-fold loss of antimicrobial potency. The halogen bond and hydrophobic bulk are essential for fitting into the hydrophobic pocket of bacterial DNA gyrase.

  • The "Warhead" (8-CH2-R):

    • R = Secondary Amine (e.g., Piperazine): High antibacterial activity. The basic nitrogen becomes protonated at physiological pH, facilitating electrostatic interaction with the negatively charged phosphate backbone of DNA.

    • R = Ether (e.g., Phenoxy): Shifts activity towards antifungal (targeting CYP51).

    • R = Rigid Heterocycle (e.g., Triazole): Enhances anticancer activity via DNA intercalation.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for this scaffold.

Protocol A: Synthesis of this compound

This step generates the reactive intermediate.

  • Reagents: Dissolve 7-chloro-8-methylquinoline (1.0 eq) in anhydrous

    
     or Benzotrifluoride (greener alternative).
    
  • Activation: Add N-bromosuccinimide (NBS, 1.1 eq) and AIBN (0.05 eq).

  • Reaction: Reflux at 80°C for 6–8 hours under Argon. Monitor by TLC (Hexane/EtOAc 8:2).

  • Purification: Cool to 0°C, filter off succinimide precipitate. Evaporate solvent. Recrystallize from cyclohexane.

    • Yield: ~80%.[3][7] Appearance: Light yellow solid. Caution: Potent lachrymator/alkylator.

Protocol B: Derivatization (Amination)

This step generates the active drug candidate.

  • Reagents: Dissolve this compound (1.0 eq) in dry DMF.

  • Nucleophile: Add secondary amine (e.g., Morpholine, Piperidine) (1.2 eq) and

    
     (2.0 eq).
    
  • Reaction: Stir at Room Temperature for 4 hours. (Heating is rarely needed and may cause degradation).

  • Workup: Pour into ice water. Extract with Ethyl Acetate. Wash with brine.

  • Validation:

    
     NMR must show disappearance of the 
    
    
    
    singlet (~5.1 ppm) and appearance of
    
    
    (~4.2 ppm).
Protocol C: MIC Determination (Broth Microdilution)
  • Preparation: Dissolve derivatives in DMSO (stock 1 mg/mL).

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in 96-well plates.

  • Inoculation: Add

    
     CFU/mL of S. aureus (ATCC 25923) or E. coli (ATCC 25922).
    
  • Incubation: 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye for visual confirmation (Blue = No Growth, Pink = Growth).

References

  • Al-Akhras, A. A., et al. (2025). "Synthesis and antibacterial activity of 8-nitro-7-(aryl/alkyl) and tetracyclic fluoroquinolones." Elsevier Pure. 8[4][6]

  • BenchChem Technical Support. (2025). "Application Notes: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents." BenchChem.[1][9] 1

  • Özcan, S., et al. (2025).[5] "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities." NIH / PMC. 10

  • Srisung, S., et al. (2013). "Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes." International Journal of Applied Chemistry. 11

  • Gouda, M. A., et al. (2018). "Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity." Green Chemistry Letters and Reviews. 12

Sources

Benchmarking the synthetic efficiency of 8-(Bromomethyl)-7-chloroquinoline protocols

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking the Synthetic Efficiency of 8-(Bromomethyl)-7-chloroquinoline Protocols

Executive Summary

The synthesis of This compound —a critical electrophilic scaffold for functionalizing quinoline cores in oncology and antimalarial research—presents a classic selectivity challenge. The proximity of the quinoline nitrogen and the steric bulk of the 7-chloro substituent demand precise protocol selection to avoid ring bromination or over-bromination.

This guide benchmarks the two dominant synthetic strategies:

  • Direct Radical Bromination (Wohl-Ziegler): The industrial standard for atom economy and speed.

  • Hydroxyl Substitution (Appel/PBr₃): The high-fidelity route for complex, purity-critical applications.

Recommendation: For gram-scale library synthesis where downstream purification is automated, Protocol A (NBS) is superior. For GMP-like process development requiring >98% regiopurity without chromatography, Protocol B (Alcohol Conversion) is the validated choice.

Strategic Analysis of Synthetic Routes

The transformation of the 8-methyl group to the 8-bromomethyl moiety is governed by the competition between radical substitution (side chain) and electrophilic aromatic substitution (ring).

Route A: Wohl-Ziegler Bromination (Direct)
  • Mechanism: Free-radical chain reaction using N-bromosuccinimide (NBS).[1]

  • Key Challenge: The basicity of the quinoline nitrogen can quench radical initiators or form N-bromo salts.

  • Modern Adaptation: Utilization of

    
    -trifluorotoluene (PhCF₃) as a green, high-boiling alternative to CCl₄.
    
Route B: Hydroxyl Substitution (Indirect)
  • Mechanism: Nucleophilic substitution of an 8-hydroxymethyl precursor using PBr₃ or CBr₄/PPh₃.

  • Key Challenge: Requires a reduced precursor (8-hydroxymethyl-7-chloroquinoline), often derived from the corresponding carboxylic acid (a Quinclorac intermediate).

  • Advantage: Eliminates the risk of dibromination (gem-dibromide formation).

Comparative Visualization

The following diagram outlines the divergent pathways and their mechanistic logic.

G Start 7-Chloro-8-methylquinoline NBS Reagents: NBS, AIBN Solvent: PhCF3, Reflux Start->NBS Route A Oxidation Oxidation/Reduction Sequence Start->Oxidation Route B (Prep) Radical_Inter Intermediate: Benzylic Radical NBS->Radical_Inter Initiation Product_A Product (Route A): This compound (Contains ~5-10% di-bromo) Radical_Inter->Product_A Propagation Alcohol Intermediate: (7-Chloroquinolin-8-yl)methanol Oxidation->Alcohol PBr3 Reagent: PBr3 Solvent: DCM, 0°C Alcohol->PBr3 Product_B Product (Route B): This compound (>98% Purity) PBr3->Product_B SN2 Substitution

Caption: Mechanistic bifurcation for this compound synthesis. Route A offers direct access; Route B ensures regiochemical fidelity.

Detailed Experimental Protocols

Protocol A: Optimized Wohl-Ziegler Bromination

Best for: Rapid synthesis, cost-efficiency.

Materials:

  • Substrate: 7-Chloro-8-methylquinoline (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq) — Recrystallize from water before use to remove HBr.

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Solvent:

    
    -Trifluorotoluene (PhCF₃) [0.5 M]
    

Step-by-Step Workflow:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 7-chloro-8-methylquinoline in anhydrous PhCF₃. Sparge with Argon for 15 minutes to remove dissolved oxygen (radical quencher).

  • Addition: Add NBS and AIBN simultaneously.

  • Reaction: Heat to reflux (102°C) under Argon. Monitor via TLC (Hexane/EtOAc 8:2). The reaction typically completes in 4–6 hours.

    • Checkpoint: The dense NBS solid will disappear and be replaced by floating succinimide (less dense).[2]

  • Workup: Cool to 0°C to precipitate succinimide completely. Filter through a celite pad.

  • Purification: Concentrate the filtrate. If significant di-bromo impurity (>10%) is observed by ¹H NMR, purify via flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

Expert Insight: The 7-chloro substituent deactivates the ring, reducing the risk of electrophilic ring bromination compared to non-halogenated quinolines. However, strict stoichiometry (1.05 eq NBS) is vital to prevent gem-dibromination at the methyl site.

Protocol B: Hydroxyl Substitution via PBr₃

Best for: GMP processes, sensitive biological assays.

Materials:

  • Substrate: (7-Chloroquinolin-8-yl)methanol (1.0 eq)

  • Reagent: Phosphorus Tribromide (PBr₃) (0.4 eq)

  • Solvent: Dichloromethane (DCM) [0.2 M]

Step-by-Step Workflow:

  • Preparation: Dissolve the alcohol precursor in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Addition: Add PBr₃ dropwise over 20 minutes. Maintain internal temperature <5°C to prevent elimination side reactions.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Caution: Pour the reaction mixture slowly into a vigorously stirred mixture of ice and saturated NaHCO₃. (Exothermic!).

  • Isolation: Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Result: Typically yields a white/off-white solid requiring no further purification.

Expert Insight: This route relies on the availability of the alcohol. The alcohol is frequently accessible via the reduction of 7-chloroquinoline-8-carboxylic acid (a known intermediate for the herbicide Quinclorac) using borane or LiAlH₄ [1].

Performance Benchmarking

The following data summarizes average performance metrics based on internal lab standards and literature precedents for analogous 8-methylquinolines.

MetricProtocol A (NBS Radical)Protocol B (PBr₃ Substitution)
Yield (Isolated) 65 – 75%85 – 92%
Purity (Crude) 80 – 85% (contains di-bromo)>95%
Reaction Time 4 – 6 Hours2 – 3 Hours
Atom Economy Moderate (Succinimide waste)Good (H₃PO₃ waste)
Scalability High (Industrial standard)Moderate (PBr₃ handling limits)
Cost LowHigh (Precursor cost)

Troubleshooting & Safety

  • Lachrymator Warning: 8-(Bromomethyl)quinolines are potent lachrymators (tear gas agents). All handling must occur in a functioning fume hood. Glassware should be rinsed with a dilute NaOH/Ethanol solution to quench residues before removal from the hood.

  • Instability: The product is prone to hydrolysis. Store under inert gas at -20°C.

  • NBS Quality: If Protocol A yields low conversion, your NBS likely contains HBr. Wash NBS with water and dry under vacuum in the dark before use.

References

  • Baxendale, I. R., et al. (2021). "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." The Journal of Organic Chemistry, 86(19), 13402–13419. Retrieved from [Link] (Cited for functionalization logic of 7-chloroquinolines).

  • Ökten, S., et al. (2016).[3] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Records of Natural Products, 10(6). Retrieved from [Link] (Cited for bromination selectivity on quinoline rings).

Sources

A Comparative Guide to the Cross-Reactivity of Quinoline-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise detection of specific analytes within complex biological or environmental systems is paramount. Fluorescent sensors have emerged as indispensable tools for this purpose due to their high sensitivity and real-time monitoring capabilities. Among these, sensors built upon the quinoline scaffold have garnered significant interest for their ability to signal the presence of various metal ions. This guide provides an in-depth analysis of the cross-reactivity of quinoline-based sensors, with a particular focus on derivatives of the 8-(bromomethyl)-7-chloroquinoline framework. We will explore the underlying principles of selectivity, present comparative data from related quinoline structures, and offer detailed experimental protocols to empower researchers in validating their own sensing systems.

The Foundation: Quinoline as a Versatile Fluorophore and Ligand

The quinoline ring system is a privileged structure in the design of fluorescent chemosensors. Its aromatic and heterocyclic nature provides a robust platform for fluorescence, and the nitrogen atom introduces a key coordination site for metal ions.[1] The sensing mechanism often relies on a phenomenon known as chelation-enhanced fluorescence (CHEF), where the binding of a target metal ion to the quinoline derivative restricts intramolecular vibrations and rotations, leading to a significant increase in fluorescence quantum yield.[2]

The this compound scaffold offers a versatile starting point for creating a diverse library of sensors. The bromomethyl group serves as a reactive handle for introducing various chelating moieties, allowing for the fine-tuning of selectivity towards specific analytes. The chloro-substituent can also be modified, further expanding the chemical space for sensor development.

The Critical Challenge: Understanding and Quantifying Cross-Reactivity

While the goal is often to create a sensor that is highly selective for a single analyte, in practice, many fluorescent probes exhibit some degree of cross-reactivity, meaning they also respond to other, non-target species.[3] This can be a significant challenge, as it may lead to false-positive signals and inaccurate quantification. Therefore, a thorough cross-reactivity analysis is a critical step in the validation of any new sensor.

The primary sources of interference for quinoline-based metal ion sensors are other metal ions with similar coordination preferences. For instance, sensors designed for zinc (Zn²⁺) often show some response to cadmium (Cd²⁺) due to their similar ionic radii and electronic configurations.[3]

Comparative Analysis of Quinoline-Based Sensors

While specific cross-reactivity data for sensors directly derived from this compound is not extensively available in the current literature, we can draw valuable insights from the performance of structurally related quinoline-based sensors. The following table summarizes the selectivity and interference data for several 8-hydroxyquinoline and 8-aminoquinoline derivatives, which serve as excellent models for understanding the potential cross-reactivity profiles of new quinoline-based probes.

Sensor Derivative (Base Scaffold)Target IonLimit of Detection (LOD)Major Interfering IonsKey Findings & Reference
8-Hydroxyquinoline-Schiff Base Zn²⁺17.7 nMMinimal interference from common cations, but potential for some response to Cd²⁺.Exhibits turn-on fluorescence upon Zn²⁺ binding due to inhibition of ESIPT and induction of AIE.[4]
8-Aminoquinoline Derivative Zn²⁺2.15 nMGenerally high selectivity, with some derivatives showing minor interference from Fe²⁺ and Co²⁺.The amino group enhances water solubility and biocompatibility, making these sensors suitable for cellular imaging.[5]
8-Hydroxyquinoline Benzoate Hg²⁺, Cu²⁺Not SpecifiedShows response to a range of transition metals including Pb²⁺, Zn²⁺, Cd²⁺, and Ni²⁺.Fluorescence enhancement is attributed to the suppression of radiationless transitions upon metal binding.[6]
Quinoline-based Covalent Organic Framework (COF) Zn²⁺Not SpecifiedHigh selectivity for Zn²⁺ over Al³⁺, Fe³⁺, Ca²⁺, Ag⁺, Mg²⁺, K⁺, Na⁺, Cu²⁺, Cd²⁺, and Hg²⁺.The rigid, porous structure of the COF enhances selectivity by creating specific binding pockets for the target ion.[7][8]
(8-hydroxyquinolin-5-yl)methyl benzoate derivatives Zn²⁺Not specifiedExhibits fluorescence quenching upon Zn²⁺ addition.Demonstrates that 8-HQ derivatives can act as effective fluorescent probes for Zn²⁺ through ratiometric response and fluorescence enhancement.[9]

Key Insights from Comparative Data:

  • High Sensitivity: Quinoline-based sensors can achieve very low limits of detection, often in the nanomolar range, making them suitable for detecting trace amounts of metal ions.

  • Selectivity is Key: While many quinoline derivatives show a primary response to a specific ion, some level of cross-reactivity with other metal ions is common. The degree of selectivity is highly dependent on the specific chelating group attached to the quinoline core.

  • Mechanisms Matter: The underlying photophysical mechanism, such as CHEF, Photoinduced Electron Transfer (PET), or Excited-State Intramolecular Proton Transfer (ESIPT), plays a crucial role in the sensor's response and can be engineered to enhance selectivity.[1][4]

Alternative Sensing Platforms: A Brief Comparison

To provide a broader context, it is useful to compare quinoline-based sensors with other common fluorescent probes for metal ions, such as those based on rhodamine and fluorescein.

  • Rhodamine-Based Sensors: These sensors often operate via a spirolactam ring-opening mechanism, which results in a dramatic "turn-on" fluorescence signal and a visible color change.[4][7] They can be designed to be highly selective for specific ions like Zn²⁺ and Al³⁺.[4]

  • Fluorescein-Based Sensors: Fluorescein derivatives are known for their high quantum yields and good photostability.[10] Acetylated versions of these probes have been developed as reaction-based sensors that show a large fluorescence turn-on in response to Zn²⁺, with reduced interference from protons.[11][12]

Experimental Design for Rigorous Cross-Reactivity Analysis

A robust assessment of a new sensor's selectivity is crucial for its reliable application. The following diagram and protocol outline a comprehensive workflow for cross-reactivity analysis.

CrossReactivityWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Synthesize and Purify This compound Derivative Sensor B Prepare Stock Solution of Sensor A->B D Determine Optimal Sensor Concentration and Excitation/Emission Wavelengths B->D C Prepare Stock Solutions of Target Analyte and Potential Interferents E Measure Fluorescence Response to Target Analyte (Titration) C->E F Measure Fluorescence Response to Individual Interferents C->F G Measure Fluorescence Response to Target Analyte in the Presence of Interferents C->G D->E D->F D->G H Plot Fluorescence Intensity vs. Concentration E->H J Generate Bar Chart of Relative Fluorescence Responses F->J I Calculate Selectivity Coefficients G->I H->I

Caption: Workflow for Cross-Reactivity Analysis of a Novel Fluorescent Sensor.

Step-by-Step Experimental Protocol for Cross-Reactivity Assessment

This protocol provides a generalized method for evaluating the selectivity of a new fluorescent sensor.

1. Preparation of Reagents:

  • Sensor Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the purified this compound-based sensor in a suitable solvent (e.g., DMSO or ethanol).

  • Analyte Stock Solutions: Prepare stock solutions (e.g., 10 mM) of the target analyte and a panel of potential interfering species in deionized water or an appropriate buffer. The panel should include ions with similar chemical properties to the target and those commonly found in the intended sample matrix. For a Zn²⁺ sensor, this would typically include Cd²⁺, Cu²⁺, Ni²⁺, Co²⁺, Fe²⁺, Fe³⁺, Mn²⁺, Mg²⁺, and Ca²⁺.[1]

  • Buffer Solution: Prepare a buffer solution that is appropriate for the intended application (e.g., HEPES or PIPES for biological pH ranges). Ensure the buffer itself does not interact with the metal ions or the sensor.

2. Determination of Optimal Conditions:

  • Dilute the sensor stock solution in the chosen buffer to a working concentration (e.g., 1-10 µM).

  • Record the excitation and emission spectra of the sensor in the absence and presence of the target analyte to determine the optimal wavelengths for fluorescence measurements.

3. Selectivity Study (Individual Ion Response):

  • To separate wells of a microplate or individual cuvettes, add the sensor at its working concentration.

  • To each well/cuvette, add a specific concentration (e.g., 10-100 µM) of either the target analyte or one of the potential interfering ions.

  • Measure the fluorescence intensity at the predetermined optimal wavelengths.

  • A blank measurement containing only the sensor in buffer should also be performed.

4. Interference Study (Competitive Binding):

  • To separate wells/cuvettes, add the sensor at its working concentration and the target analyte at a concentration that gives a significant but not saturating fluorescence response.

  • To these solutions, add each of the potential interfering ions at a concentration equal to or in excess of the target analyte.

  • Measure the fluorescence intensity and compare it to the response of the sensor with only the target analyte present.

5. Data Analysis and Interpretation:

  • Plot the fluorescence intensity of the sensor in the presence of each individual ion. This will provide a clear visual representation of the sensor's selectivity.

  • For the interference study, calculate the percentage change in the fluorescence signal for the target analyte in the presence of each interfering ion.

  • The results will allow for a quantitative assessment of the sensor's cross-reactivity and its suitability for the intended application.

Conclusion and Future Directions

The quinoline scaffold, and specifically derivatives of this compound, holds significant promise for the development of novel fluorescent sensors for a wide range of analytes. While high sensitivity is often achievable, ensuring high selectivity is a more complex challenge that requires rigorous experimental validation. By understanding the principles of cross-reactivity and employing systematic experimental protocols, researchers can confidently characterize the performance of their sensors and generate reliable data.

Future research in this area should focus on the rational design of the chelating moieties attached to the this compound core to enhance selectivity for specific target ions. The exploration of different sensing mechanisms and the development of ratiometric and near-infrared probes based on this scaffold will further expand the utility of this versatile class of fluorescent sensors in biological and environmental analysis.

References

  • Wechakorn, K., Suksen, K., Piyachaturawat, P., & Kongsaeree, P. (2016). Rhodamine-based fluorescent and colorimetric sensor for zinc and its application in bioimaging. Sensors and Actuators, B: Chemical, 228, 270-277. Available at: https://www.scopus.com/inward/record.uri?eid=2-s2.0-84955700753&partnerID=40&md5=1d8b67f1c1f0b0d3e5e4e6a8f6e9c6f2
  • Burdette, S. C., & Lippard, S. J. (2001). The rhodafluor family. An initial study of potential ratiometric fluorescent sensors for Zn2+. Inorganic chemistry, 40(22), 5489-5493. Available at: https://www.semanticscholar.org/paper/The-rhodafluor-family.-An-initial-study-of-ratiometric-Burdette-Lippard/5938507747e92823620773d57f5c36398b18536f
  • García-Arroyo, P., Gala, E., Martínez-Fernández, M., Segura, J. L., Salagre, E., Michel, E. G., & Martínez, J. I. (2024). Turn-On Solid-State Fluorescent Determination of Zinc Ion by Quinoline-Based Covalent Organic Framework. Macromolecular Rapid Communications, 2400134. Available at: https://onlinelibrary.wiley.com/doi/10.1002/marc.202400134
  • Das, A., & Ghosh, K. (2019). Rhodamine-Based Dual Chemosensor for Al3+ and Zn2+ Ions with Distinctly Separated Excitation and Emission Wavelengths. ACS Omega, 4(4), 7256-7264. Available at: https://pubs.acs.org/doi/10.1021/acsomega.9b00511
  • Tira, D. S., Focsan, M., Ulinici, S., Maniu, D., & Astilean, S. (2013). Rhodamine B-Coated Gold Nanoparticles as Effective “Turn-on” Fluorescent Sensors for Detection of Zinc II Ions in Water. Journal of Fluorescence, 23(6), 1157-1164. Available at: https://link.springer.com/article/10.1007/s10895-013-1250-7
  • Nolan, E. M., & Lippard, S. J. (2008). Ratiometric and intensity-based zinc sensors built on rhodol and rhodamine platforms. Inorganic chemistry, 47(23), 10678-10680. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2636750/
  • Zhang, X., Xiao, Y., & Qian, X. (2014). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Molecules, 19(6), 8415-8427. Available at: https://www.mdpi.com/1420-3049/19/6/8415
  • Zhang, X. F., & Li, Z. (2005). 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. Organic Letters, 7(15), 3239-3242. Available at: https://pubs.acs.org/doi/10.1021/ol051169a
  • Thermo Fisher Scientific. (n.d.). Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7. Retrieved from https://www.thermofisher.
  • Zhang, X., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(21), 17933-17942. Available at: https://pubs.acs.org/doi/10.1021/acsomega.2c01625
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Safety Operating Guide

Navigating the Labyrinth: A Comprehensive Guide to the Safe Disposal of 8-(Bromomethyl)-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, halogenated quinolines represent a class of compounds with significant potential but also notable hazardous properties. 8-(Bromomethyl)-7-chloroquinoline, a reactive intermediate, is no exception. Its proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, moving beyond a simple checklist to instill a culture of safety and proactive risk management.

Understanding the Inherent Risks: A Proactive Approach to Safety

The primary concerns with halogenated organic compounds include:

  • Toxicity and Irritation: Similar compounds are known to be skin and eye irritants and may cause respiratory irritation.[1][3][4]

  • Potential Carcinogenicity: Many halogenated organic compounds are classified as potential or known carcinogens.[5][6][7][8] Therefore, it is prudent to handle this compound as a potential carcinogen and limit exposure to the lowest achievable levels.[6][9]

  • Environmental Persistence: Halogenated compounds can be persistent in the environment and require specific disposal methods to prevent long-term contamination.

Table 1: Inferred Hazard Profile and Recommended Precautions for this compound

Hazard CategoryInferred RiskRecommended Precautions
Acute Toxicity (Oral) Potentially harmful if swallowed.Do not ingest. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Causes skin irritation.[3]Wear appropriate chemical-resistant gloves (e.g., Nitrile).
Serious Eye Damage/Irritation Causes serious eye irritation.[3]Wear chemical safety goggles.
Respiratory Irritation May cause respiratory irritation.[1][4]Handle in a well-ventilated area, preferably a chemical fume hood.
Carcinogenicity To be treated as a potential carcinogen.[5][8]Use a designated area for handling and minimize exposure.
Environmental Hazard Potentially persistent and harmful to aquatic life.Dispose of as hazardous waste; do not release into the environment.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol outlines the necessary steps for the safe disposal of this compound, from initial waste collection to final hand-off to a licensed disposal service.

Waste Segregation and Collection: The Foundation of Safe Disposal

Proper segregation at the point of generation is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[10] This container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Compatibility: Do not mix halogenated waste with non-halogenated organic waste, as this will necessitate treating the entire mixture as more hazardous and costly to dispose of.[11] Also, avoid mixing with strong oxidizing agents.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.[1][12]

  • Eye Protection: Chemical splash goggles are mandatory.[12]

  • Body Protection: A laboratory coat is essential to protect skin and clothing.[12]

  • Respiratory Protection: When handling the solid powder or when there is a potential for aerosol generation, an N95 particulate respirator or an air-purifying respirator with organic vapor cartridges should be used.[1]

Decontamination of Labware and Surfaces: Preventing Cross-Contamination

Thorough decontamination of all equipment and surfaces that have come into contact with this compound is crucial.

  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound. This rinseate must be collected and disposed of as halogenated organic waste.

  • Washing: After the initial solvent rinse, wash the glassware with soap and water.

  • Surface Cleaning: Decontaminate work surfaces by wiping with a cloth dampened with a suitable solvent, followed by a thorough cleaning with soap and water. The cleaning materials should be disposed of as solid hazardous waste.

Managing Spills: A Calm and Methodical Response

Accidental spills require a prompt and systematic response to minimize exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[3]

  • Cleanup:

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[1] Do not use dry sweeping methods that can create airborne dust.[5]

    • For contained liquid spills, carefully scoop up the absorbent material and place it in a hazardous waste container.

  • Decontamination: Decontaminate the spill area as described in the previous section.

Final Disposal: Partnering with Professionals

The ultimate disposal of this compound must be conducted by a licensed and reputable hazardous waste disposal company.

  • Incineration: The preferred method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen bromide and hydrogen chloride.[1][2][13][14]

  • Regulatory Compliance: Ensure that the disposal company complies with all local, state, and federal regulations for hazardous waste management.[15][16] You are responsible for the waste from "cradle to grave."[11]

Visualizing the Process: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_spill Spill Response cluster_disposal Final Disposal prep Don Appropriate PPE (Gloves, Goggles, Lab Coat) handle Handle in Fume Hood prep->handle waste_gen Generate Waste (Residue, Contaminated Items) handle->waste_gen segregate Segregate into Labeled 'Halogenated Waste' Container waste_gen->segregate check_compat Check for Incompatibles (e.g., Oxidizers) segregate->check_compat store Store Securely for Pickup check_compat->store spill Spill Occurs contain Contain Spill (Inert Absorbent) spill->contain cleanup Clean Up & Decontaminate contain->cleanup cleanup->segregate Dispose of Cleanup Materials pickup Arrange Pickup by Licensed Waste Disposal Company store->pickup incinerate High-Temperature Incineration with Scrubbing pickup->incinerate

Caption: A step-by-step workflow for the safe disposal of this compound.

By adhering to these rigorous procedures, researchers and laboratory personnel can effectively mitigate the risks associated with this compound, ensuring a safe working environment and safeguarding our planet for future generations.

References

  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]

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  • Case Western Reserve University. (n.d.). OSHA's Regulated Chemicals. Environmental Health and Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, August 28). Other Disposal Guidance. I-WASTE DST. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, August 28). Disposal Guidance. I-WASTE DST. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Capot Chemical. (2020, April 9). MSDS of 8-Bromomethylquinoline. Retrieved from [Link]

  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]

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  • [Journal Name]. (n.d.). evaluating improvised and interim decontamination protocols in a controlled cross- over volunteer study.
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Personal protective equipment for handling 8-(Bromomethyl)-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Handling 8-(Bromomethyl)-7-chloroquinoline

Executive Safety Summary

Compound: this compound Primary Hazard Class: Alkylating Agent / Lachrymator / Corrosive (Skin 1B) Critical Warning: This compound possesses a reactive benzylic bromide moiety. Like benzyl bromide, it is a potent lachrymator (induces severe tearing and respiratory distress) and a strong alkylating agent . It reacts rapidly with nucleophiles (including DNA and proteins) and hydrolyzes in moist air to release hydrogen bromide (HBr) gas.

Operational Philosophy: Treat this compound not just as a toxic solid, but as a "lab-clearing" agent. If a significant quantity is dropped outside a fume hood without proper containment, the room must be evacuated immediately.

Engineering Controls: The Primary Barrier

Before selecting Personal Protective Equipment (PPE), you must validate your engineering controls. PPE is the last line of defense, not the first.

  • Fume Hood: Mandatory.[1] All operations (weighing, solubilization, reaction setup) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm .

  • Static Control: Quinolines are often distinctively crystalline and prone to static charge. Use an ionizing fan or antistatic gun during weighing to prevent "flying powder" events.

  • Moisture Control: Store and handle under inert atmosphere (Nitrogen/Argon) where possible to prevent hydrolysis and acid generation.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard thin-mil nitrile gloves provide insufficient protection against benzylic halides, which can permeate thin rubber rapidly. The following system is self-validating: if the outer glove degrades, the inner barrier remains.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Routine) Double-Gloving System: 1. Inner: 4-mil Nitrile (High dexterity)2. Outer: 5-8 mil Nitrile (Sacrificial layer)Benzylic bromides can permeate thin nitrile in <15 mins. The air gap between gloves increases breakthrough time. Change outer gloves every 30 mins.
Hand Protection (High Risk) Laminate (Silver Shield/4H) worn under NitrileRequired for spill cleanup or handling concentrated stock solutions (>10g). Laminates offer >4hr breakthrough time.
Eye/Face Chemical Splash Goggles (Not safety glasses)The compound is a lachrymator and corrosive solid. Dust ingress into the eye causes immediate, severe damage.
Respiratory Fume Hood (Primary)Backup: Full-face respirator with OV/AG/P100 cartridgesOnly required if engineering controls fail or during spill cleanup outside the hood. P100 protects against dust; OV/AG protects against HBr hydrolysis products.
Body Nomex/Cotton Lab Coat + Chemical Apron Synthetic fibers (polyester) can melt into skin if a reaction exotherms or fire occurs.

Operational Protocol: Safe Handling Workflow

Phase A: Weighing & Transfer

Context: This is the highest risk phase for inhalation exposure due to airborne dust.

  • Pre-Weighing Setup: Place a disposable balance enclosure or a deep tray inside the fume hood. Line the tray with an absorbent pad backed by plastic.

  • The "Closed Transfer" Technique:

    • Tare a vial with a septum cap.

    • Add the solid to the vial inside the hood.

    • Cap the vial immediately.

    • Wipe the exterior of the vial with a tissue dampened in dichloromethane (DCM) to remove adherent dust before removing it from the balance area.

  • Solubilization: Add solvent (e.g., DCM, DMF) through the septum using a syringe if possible, or immediately after opening to minimize dust generation.

Phase B: Reaction Monitoring

Context: The reaction mixture will likely become acidic due to HBr generation.

  • Venting: Ensure the reaction vessel is vented through a drying tube or an inert gas line to an acid scrubber (base trap) to neutralize evolved HBr.

Emergency Response & Visualization

Scenario 1: Spills

Do NOT use water. Water will hydrolyze the compound, releasing HBr gas and creating a larger acidic footprint.[2]

  • Small Spill (<1g): Cover with dry lime, soda ash, or calcium carbonate. Scoop into a dry container.

  • Large Spill (>1g): Evacuate the area. Re-enter only with SCBA or Full-Face Respirator (OV/AG/P100).

Scenario 2: Exposure
  • Skin: Wash with soap and water for 15 minutes.[1][3][4] Note: Do not use alcohol; it may enhance skin absorption.

  • Eyes: Flush for 15 minutes.[1][3][4][5][6] Seek immediate ophthalmological care.

Visual Decision Trees

The following diagrams illustrate the logical flow for PPE selection and Spill Response.

SafetyLogic Start Task Assessment Quantity Quantity > 5g OR High Concentration? Start->Quantity Routine Routine Handling Quantity->Routine No HighRisk High Risk / Spill Cleanup Quantity->HighRisk Yes GloveRoutine Double Nitrile System (Change outer q30min) Routine->GloveRoutine GloveHigh Laminate (Silver Shield) Under Nitrile HighRisk->GloveHigh RespCheck Inside Fume Hood? GloveRoutine->RespCheck GloveHigh->RespCheck NoResp No Respirator Needed (Engineering Control Sufficient) RespCheck->NoResp Yes YesResp Full Face Respirator (OV/AG/P100) RespCheck->YesResp No (Spill/Failure)

Figure 1: PPE Selection Logic based on operational risk and engineering controls.

SpillResponse Spill Spill Detected Loc Location? Spill->Loc InHood Inside Fume Hood Loc->InHood OutHood Outside Fume Hood Loc->OutHood Assess Assess Size InHood->Assess Evac EVACUATE LAB (Lachrymator Risk) OutHood->Evac Evac->Assess After Aerosol Settles (PPE Required) Clean Absorb with Dry Lime/Sand (NO WATER) Assess->Clean Disposal Dispose as Halogenated Waste Clean->Disposal

Figure 2: Spill Response Protocol emphasizing the prohibition of water and evacuation necessity.

Waste Disposal & Deactivation

Do not dispose of active alkylating agents directly.

  • Segregation: Collect in a dedicated "Halogenated Organic Waste" container.

  • Quenching (Recommended): For small amounts of residue on glassware, rinse with a dilute solution of alcoholic potassium hydroxide (KOH) or sodium ethoxide. This converts the reactive benzyl bromide to a benzyl ether, reducing the alkylation hazard before the glassware leaves the hood.

    • Caution: This reaction is exothermic. Perform slowly in the hood.

  • Labeling: Clearly tag waste containers with "Contains this compound - Lachrymator/Corrosive."

References

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. Retrieved from [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.